molecular formula C33H40O21 B2442744 quercetin 3-O-sophoroside-7-O-rhamnoside

quercetin 3-O-sophoroside-7-O-rhamnoside

货号: B2442744
分子量: 772.7 g/mol
InChI 键: CAXLTZYEJPQCKD-SBQRELSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

quercetin 3-O-sophoroside-7-O-rhamnoside has been reported in Aconitum napellus with data available.

属性

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXLTZYEJPQCKD-SBQRELSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonol triglycoside. This document details the necessary experimental protocols, presents spectroscopic data in a clear, tabular format, and utilizes visualizations to illustrate key structural relationships and workflows, serving as a vital resource for professionals in natural product chemistry and drug development.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plant species, including sea buckthorn (Hippophaë rhamnoides) and Lycium chinense.[1] As with many complex natural products, its definitive structural identification relies on a combination of chromatographic separation and sophisticated spectroscopic techniques. The core structure consists of the flavonol aglycone, quercetin, linked to three sugar moieties: a sophorose (a disaccharide of two glucose units) at the 3-position and a rhamnose at the 7-position. The elucidation of such a structure requires meticulous analysis to determine the nature of the aglycone, the identity and stereochemistry of the sugar units, their linkage to each other, and their points of attachment to the flavonoid core. This guide outlines the typical workflow and data interpretation required for this process.

Experimental Protocols

The structural elucidation of this compound involves a multi-step process, beginning with extraction from a plant source, followed by purification and finally, spectroscopic analysis.

Extraction and Isolation of the Compound

A generalized protocol for the extraction and isolation of flavonoid glycosides from plant material is as follows:

  • Preparation of Plant Material : The plant material (e.g., leaves, pomace) is dried and ground to a fine powder to maximize the surface area for extraction.

  • Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water (e.g., 80% methanol), to efficiently solubilize the glycosides.[2] This can be performed using methods like maceration, percolation, or more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]

  • Fractionation : The crude extract is then concentrated under reduced pressure. To separate the flavonoid glycosides from other classes of compounds, liquid-liquid extraction is often employed. The aqueous concentrate is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The more polar flavonoid glycosides are typically concentrated in the ethyl acetate and aqueous fractions.

  • Chromatographic Purification : The enriched fraction is subjected to one or more chromatographic steps for the isolation of the pure compound.

    • Column Chromatography : Initial purification is often carried out on a silica (B1680970) gel or Sephadex LH-20 column. A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol, is used to separate the compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound in high purity is typically achieved using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.

Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its structure.

  • UV-Vis Spectroscopy : The UV-Vis spectrum is recorded in methanol or ethanol. Flavonols typically exhibit two major absorption bands. For quercetin glycosides, Band I (related to the B-ring) is expected in the range of 350-385 nm, and Band II (related to the A-ring) is in the range of 250-270 nm.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry with electrospray ionization (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is crucial for determining the molecular weight and fragmentation pattern. This provides information on the aglycone and the sequence of sugar loss.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is the cornerstone of structure elucidation. These are typically run in a deuterated solvent like methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

    • 1H NMR : Provides information on the number and types of protons (aromatic, olefinic, sugar protons, etc.) and their coupling relationships.

    • 13C NMR : Shows the number of carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are essential for establishing connectivity.

      • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring or an aromatic ring).

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for determining the linkages between the sugar units and their attachment points to the aglycone.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Mass Spectrometry Data
Ionm/z (Da)Description
[M-H]⁻771.20Deprotonated molecule
[M+H]⁺773.21Protonated molecule
[M+Na]⁺795.20Sodium adduct

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The tandem MS (MS/MS) spectrum would show sequential loss of the sugar moieties. The loss of the terminal rhamnose would result in a fragment corresponding to quercetin 3-O-sophoroside. Further fragmentation would lead to the loss of the two glucose units and ultimately the quercetin aglycone.

NMR Spectroscopic Data

The following tables present the expected 1H and 13C NMR chemical shifts for this compound, based on data for structurally similar compounds. The exact values can vary slightly depending on the solvent and instrument frequency.

Aglycone (Quercetin Moiety)

PositionδC (ppm)δH (ppm) (J in Hz)
2158.5-
3135.5-
4179.5-
5163.0-
6100.06.55 (d, 2.0)
7164.5-
895.06.85 (d, 2.0)
9159.0-
10107.0-
1'123.0-
2'116.57.70 (d, 2.2)
3'146.0-
4'150.0-
5'117.56.95 (d, 8.5)
6'123.57.65 (dd, 8.5, 2.2)

Table 2: 1H and 13C NMR Data for the Aglycone Moiety.

Sugar Moieties

PositionδC (ppm)δH (ppm) (J in Hz)
Rhamnose (at C-7)
1'''102.05.50 (d, 1.5)
2'''72.04.00 (m)
3'''72.23.80 (m)
4'''73.53.45 (m)
5'''71.53.90 (m)
6'''18.01.25 (d, 6.2)
Sophorose (at C-3)
Glucose I
1''104.55.40 (d, 7.8)
2''83.03.60 (m)
3''78.03.50 (m)
4''71.53.40 (m)
5''78.53.55 (m)
6''62.53.75 (m), 3.90 (m)
Glucose II (terminal)
1''''105.04.60 (d, 7.5)
2''''76.03.30 (m)
3''''78.23.45 (m)
4''''71.83.35 (m)
5''''78.03.40 (m)
6''''62.83.70 (m), 3.85 (m)

Table 3: 1H and 13C NMR Data for the Sugar Moieties.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the structure elucidation of this compound.

G cluster_extraction Extraction and Purification Workflow plant_material Dried Plant Material extraction Extraction (e.g., 80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation enriched_fraction Enriched Flavonoid Fraction fractionation->enriched_fraction column_chrom Column Chromatography (Sephadex LH-20) enriched_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Quercetin 3-O-sophoroside-7-O-rhamnoside hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

G cluster_structure Chemical Structure cluster_hmbc Key HMBC Correlations for Linkage Determination structure Rha_H1 Rha H-1''' (δ 5.50) Q_C7 Quercetin C-7 (δ 164.5) Rha_H1->Q_C7 7-O-Rhamnose Linkage GlcI_H1 Glc I H-1'' (δ 5.40) Q_C3 Quercetin C-3 (δ 135.5) GlcI_H1->Q_C3 3-O-Glucose Linkage GlcII_H1 Glc II H-1'''' (δ 4.60) GlcI_C2 Glc I C-2'' (δ 83.0) GlcII_H1->GlcI_C2 Sophorose (1->2) Linkage

Caption: Key HMBC correlations confirming the glycosidic linkages.

G cluster_ms Mass Spectrometry Fragmentation Pathway parent_ion [M-H]⁻ m/z 771 loss_rha - Rhamnose (146 Da) parent_ion->loss_rha intermediate_ion [Quercetin-3-O-sophoroside-H]⁻ m/z 625 loss_rha->intermediate_ion loss_glc1 - Glucose (162 Da) intermediate_ion->loss_glc1 intermediate_ion2 [Quercetin-3-O-glucoside-H]⁻ m/z 463 loss_glc1->intermediate_ion2 loss_glc2 - Glucose (162 Da) intermediate_ion2->loss_glc2 aglycone_ion [Quercetin-H]⁻ m/z 301 loss_glc2->aglycone_ion

Caption: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Conclusion

The structural elucidation of this compound is a rigorous process that showcases the power of modern analytical techniques. Through a systematic approach involving extraction, purification, and comprehensive spectroscopic analysis—particularly with 2D NMR and high-resolution mass spectrometry—the complete chemical structure can be unambiguously determined. The data and methodologies presented in this guide provide a framework for researchers and professionals engaged in the study of complex natural products, facilitating further research into the biological activities and potential therapeutic applications of this and similar flavonoid glycosides.

References

A Technical Guide to the Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantification, and experimental protocols related to the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Quercetin 3-O-sophoroside-7-O-rhamnoside

This compound has been identified in a variety of plant species. The primary sources identified in the scientific literature are detailed below.

Lycium chinense (Chinese Wolfberry)

The leaves of Lycium chinense have been reported as a source of this compound. A study comparing the phenolic profiles of L. barbarum and L. chinense found this specific glycoside to be present only in L. chinense leaves.[1][2]

Hippophaë rhamnoides (Sea Buckthorn)

Sea buckthorn berries are another notable source of this flavonoid.[3] Its presence in sea buckthorn has been confirmed through high-performance liquid chromatographic fingerprint analysis.[3][4]

Viola yedoensis

The herbs of Viola yedoensis are documented as a natural source of this compound.[1][5]

Ardisia Species

Several species within the Ardisia genus have been found to contain this compound. A comprehensive analysis of flavonoid glucosides in Ardisia and Damnacanthus species using UPLC-DAD-QToF/MS identified and quantified this compound in the leaves of Ardisia crenata (with both red and white berries), Ardisia japonica, and Ardisia pusilla.

Aconitum napellus

PubChem data indicates that this compound has been reported in Aconitum napellus.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes the available quantitative data.

Plant SourcePlant PartCompoundConcentration (mg/100g dry weight)Reference
Ardisia crenata (Red Berry)LeavesThis compound15.8 ± 0.1Asamenew et al., 2021
Ardisia crenata (White Berry)LeavesThis compound12.3 ± 0.2Asamenew et al., 2021
Ardisia japonicaLeavesThis compound8.5 ± 0.1Asamenew et al., 2021
Ardisia pusillaLeavesThis compound9.2 ± 0.1Asamenew et al., 2021

Note: Quantitative data for Lycium chinense, Hippophaë rhamnoides, Viola yedoensis, and Aconitum napellus were not available in the reviewed literature.

Experimental Protocols

Extraction of Flavonoid Glycosides

This method has been shown to be effective for extracting phenols from Lycium species.[1]

  • Plant Material: Dried and powdered leaves of Lycium chinense.

  • Solvent: Methanol (B129727).

  • Procedure:

    • Mix the powdered leaves with methanol in a specified solid-to-liquid ratio.

    • Place the mixture in an ultrasonic bath.

    • Perform sonication for a defined period and at a controlled temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • The resulting extract can be concentrated under reduced pressure.

The following is a general procedure for the extraction of flavonoid glycosides from Ardisia leaves as described by Asamenew et al. (2021).

  • Plant Material: Air-dried and powdered leaves of Ardisia species.

  • Solvent: 80% Methanol.

  • Procedure:

    • Extract the powdered leaves with 80% methanol at room temperature.

    • Filter the extract and concentrate it using a rotary evaporator.

    • Suspend the concentrated extract in water.

    • Perform liquid-liquid partitioning successively with n-hexane, ethyl acetate (B1210297), and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

Isolation and Purification

A combination of chromatographic techniques is typically employed for the isolation of pure this compound from the crude extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel or Sephadex LH-20.

    • Mobile Phase: A gradient system of solvents with increasing polarity, such as a mixture of chloroform, methanol, and water, or ethyl acetate and methanol.

    • Procedure: The crude extract or a fraction thereof is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or acetic acid to improve peak shape.

    • Detection: UV detector set at a wavelength where flavonoids show strong absorbance (e.g., 254 nm or 360 nm).

    • Procedure: Fractions from column chromatography containing the target compound are further purified by Prep-HPLC to yield the pure compound.

Quantification by UPLC-DAD-QToF/MS

This is a powerful analytical technique for the identification and quantification of flavonoid glycosides.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Diode-Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (QToF/MS).

  • Column: A reversed-phase C18 column suitable for UPLC.

  • Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: DAD is used for UV-Vis spectral data, and the QToF/MS provides accurate mass measurements for identification and fragmentation data for structural elucidation.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Biological Activity and Signaling Pathways (Inferred)

Direct experimental evidence on the specific biological activities and signaling pathways modulated by this compound is limited in the current scientific literature. However, based on the well-documented activities of its aglycone, quercetin, and other related quercetin glycosides, some potential activities and pathways can be inferred. It is crucial to note that these are hypothetical and require experimental validation for this specific compound.

Potential Anti-Inflammatory Activity

Quercetin and its glycosides are known to possess potent anti-inflammatory properties. A related compound, quercetin 3,7-dirhamnoside, has been shown to exert anti-inflammatory effects by regulating the PI3K/AKT and mTOR signaling pathways. It is plausible that this compound could exhibit similar activities by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling cascades.

Potential Anticancer Activity

Quercetin is a well-studied anticancer agent that affects multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] These pathways include:

  • PI3K/Akt/mTOR Pathway: Often hyperactivated in cancer, this pathway is a known target of quercetin.

  • MAPK/ERK Pathway: Quercetin can modulate this pathway, which is crucial for cell growth and differentiation.

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, NF-κB is another potential target.

  • p53 Signaling Pathway: Quercetin can induce p53 activation, leading to cell cycle arrest and apoptosis.

It is hypothesized that this compound, upon potential hydrolysis to quercetin in vivo, could exert anticancer effects through the modulation of these pathways.

Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Plant Material (e.g., Lycium chinense leaves) extraction Extraction (e.g., Ultrasound-Assisted Extraction with Methanol) plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography on Silica Gel) crude_extract->fractionation semi_pure Semi-Pure Fraction fractionation->semi_pure purification Purification (Preparative HPLC on C18 column) semi_pure->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation & Quantification (UPLC-DAD-QToF/MS, NMR) pure_compound->analysis

Caption: General workflow for the extraction and isolation of this compound.

Inferred Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k Activates lps Inflammatory Stimulus (e.g., LPS) lps->receptor q3s7r This compound (Hypothesized) q3s7r->pi3k Inhibits (Inferred) akt Akt q3s7r->akt Inhibits (Inferred) nfkb NF-κB q3s7r->nfkb Inhibits (Inferred) pi3k->akt Activates akt->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Induces Transcription

Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.

Inferred Anticancer Signaling Pathways

anticancer_pathways cluster_pathways Key Cancer-Related Signaling Pathways cluster_outcomes Cellular Outcomes q3s7r This compound (Hypothesized) pi3k_akt PI3K/Akt/mTOR q3s7r->pi3k_akt Inhibits (Inferred) mapk MAPK/ERK q3s7r->mapk Modulates (Inferred) nfkb NF-κB q3s7r->nfkb Inhibits (Inferred) p53 p53 q3s7r->p53 Activates (Inferred) proliferation Decreased Proliferation pi3k_akt->proliferation mapk->proliferation nfkb->proliferation apoptosis Increased Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle

Caption: Hypothesized anticancer signaling pathways influenced by this compound.

Conclusion

This compound is a naturally occurring flavonoid glycoside found in several plant species, with quantitative data available for Ardisia species. Standard phytochemical techniques, including solvent extraction and multi-step chromatography, can be employed for its isolation and purification. While direct evidence for its biological activity is still emerging, its structural relationship to quercetin suggests potential anti-inflammatory and anticancer properties through the modulation of key signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a complex flavonoid glycoside. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the pathway and experimental workflows.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a naturally occurring flavonoid found in various plants, including sea buckthorn berries. Flavonoid glycosylation, the attachment of sugar moieties to the flavonoid backbone, plays a crucial role in their stability, solubility, and biological activity. Understanding the biosynthetic pathway of such complex glycosides is essential for their potential applications in drug development and biotechnology. The biosynthesis of this compound is a multi-step process involving a series of UDP-dependent glycosyltransferases (UGTs).

The Biosynthetic Pathway

The biosynthesis of this compound from the aglycone quercetin proceeds through a proposed three-step enzymatic cascade. Each step is catalyzed by a specific glycosyltransferase that transfers a sugar moiety from an activated nucleotide sugar donor to a specific position on the quercetin molecule or its glycosylated intermediates.

Step 1: Glucosylation at the 3-O-position

The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) . The product of this reaction is quercetin 3-O-glucoside (isoquercitrin).

Step 2: Formation of the Sophoroside Linkage

The second step is the addition of another glucose molecule to the 2"-hydroxyl group of the glucose moiety attached at the 3-O-position of quercetin. This β-1,2-glucosidic linkage forms the disaccharide sophorose. This reaction is catalyzed by a flavonol-3-O-glucoside glucosyltransferase (EC 2.4.1.239) , which utilizes UDP-glucose as the sugar donor. The resulting intermediate is quercetin 3-O-sophoroside.

Step 3: Rhamnosylation at the 7-O-position

The final step in the biosynthesis is the transfer of a rhamnose molecule from UDP-rhamnose to the 7-hydroxyl group of quercetin 3-O-sophoroside. This reaction is catalyzed by a flavonol 7-O-rhamnosyltransferase . An example of such an enzyme is AtUGT89C1 from Arabidopsis thaliana, which is known to rhamnosylate the 7-O-position of flavonol 3-O-glucosides. It is proposed that a similar enzyme with substrate flexibility can catalyze this final step.

Quantitative Data

While specific kinetic data for the enzymes directly involved in the biosynthesis of this compound are limited, data from homologous enzymes acting on similar substrates provide valuable insights. The following table summarizes representative kinetic parameters for the classes of enzymes involved in this pathway.

Enzyme ClassSpecific Enzyme ExampleSubstrateKm (µM)Vmax (pKat/µg protein)Optimal pHSource Plant
Flavonol 3-O-glucosyltransferaseCp3GTQuercetin6720.457.5Citrus paradisi
Flavonol-3-O-glucoside glucosyltransferase------
Flavonol 7-O-rhamnosyltransferase------

Note: Data for Flavonol-3-O-glucoside glucosyltransferase and a Flavonol 7-O-rhamnosyltransferase acting on quercetin 3-O-sophoroside are not currently available in the literature. The table will be updated as new research emerges.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression and Purification of Glycosyltransferases

Objective: To produce and purify recombinant glycosyltransferases for in vitro characterization.

Protocol:

  • Gene Cloning: The coding sequences of candidate glycosyltransferase genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature and for a defined period.

  • Protein Purification: The bacterial cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

In Vitro Enzyme Activity Assay

Objective: To determine the activity and substrate specificity of the purified glycosyltransferases.

Reaction Mixture (Typical):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 1 mM UDP-sugar (UDP-glucose or UDP-rhamnose)

  • 100 µM acceptor substrate (quercetin, quercetin 3-O-glucoside, or quercetin 3-O-sophoroside)

  • 1-5 µg of purified recombinant enzyme

  • Total volume: 100 µL

Procedure:

  • The reaction mixture, excluding the UDP-sugar, is pre-incubated at 30°C for 5 minutes.

  • The reaction is initiated by the addition of the UDP-sugar.

  • The mixture is incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • The reaction is terminated by adding an equal volume of methanol.

  • The mixture is centrifuged to precipitate the protein.

  • The supernatant is collected and analyzed by HPLC or LC-MS to identify and quantify the reaction products.

Determination of Enzyme Kinetic Parameters

Objective: To determine the Michaelis-Menten constants (Km) and maximum reaction velocity (Vmax) for the glycosyltransferases.

Procedure:

  • Enzyme activity assays are performed as described in section 4.2, with varying concentrations of one substrate (either the acceptor or the UDP-sugar) while keeping the other substrate at a saturating concentration.

  • The initial reaction rates are determined for each substrate concentration.

  • The kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.

Mandatory Visualizations

Biosynthetic Pathway Diagram

Biosynthesis_of_Quercetin_3_O_sophoroside_7_O_rhamnoside Quercetin Quercetin Q3G Quercetin 3-O-glucoside Quercetin->Q3G Step 1 Q3S Quercetin 3-O-sophoroside Q3G->Q3S Step 2 Q3S7R This compound Q3S->Q3S7R Step 3 UGT1 Flavonol 3-O-glucosyltransferase (EC 2.4.1.91) UDP1 UDP UGT1->UDP1 UGT2 Flavonol-3-O-glucoside glucosyltransferase (EC 2.4.1.239) UDP2 UDP UGT2->UDP2 UGT3 Flavonol 7-O-rhamnosyltransferase UDP3 UDP UGT3->UDP3 UDPG1 UDP-Glucose UDPG1->UGT1 UDPG2 UDP-Glucose UDPG2->UGT2 UDPR UDP-Rhamnose UDPR->UGT3

Caption: Biosynthetic pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_gene_cloning Gene Identification and Cloning cluster_protein_expression Protein Expression and Purification cluster_enzyme_characterization Enzyme Characterization Bioinformatics Candidate Gene Identification (Bioinformatics) PCR PCR Amplification Bioinformatics->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Protein Expression Induction (IPTG) Transformation->Induction Purification Affinity Chromatography Purification Induction->Purification Activity_Assay In Vitro Activity Assay Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination Activity_Assay->Kinetic_Analysis Product_Analysis Product Identification (HPLC/LC-MS) Activity_Assay->Product_Analysis

Caption: Experimental workflow for enzyme characterization.

Biological Activity Screening of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides) and Lycium chinense leaves.[1][2] As a member of the extensive flavonoid family, this complex molecule is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the screening methodologies for the biological activities of quercetin 3-O-sophoroside-7-O-rhamnoside, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Due to the limited direct experimental data on this specific glycoside, this guide incorporates data from structurally similar quercetin derivatives to provide a robust framework for its evaluation.

Quantitative Biological Activity Data

Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, by examining its constituent parts (quercetin, sophoroside, and rhamnoside) and closely related analogs, we can infer its potential bioactivities. The following table summarizes relevant quantitative data from these related compounds.

CompoundBiological ActivityAssayCell Line/SystemIC50 / ActivityReference(s)
Quercetin 3-O-sophorosideAntioxidant (Lipid Peroxidation Inhibition)Cell-free, phospholipid liposomes-IC50: 9.2 μM[3]
Quercetin 3-O-sophorosideAntioxidantABTS Assay-1.45 (relative to Trolox)[3]
Quercetin-3-O-rhamnoside (Quercitrin)Anticancer (Cytotoxicity)MTT AssayHeLa (Cervical Cancer)IC50: 46.67 µg/mL[4][5][6]
QuercetinAnticancer (Cytotoxicity)MTT AssayHeLa (Cervical Cancer)IC50: 29.49 µg/mL[4][6]
QuercetinAnticancer (Cytotoxicity)MTT AssayA172 (Glioblastoma)IC50: 58.5 µmol/L (48h)[7]
QuercetinAnticancer (Cytotoxicity)MTT AssayLBC3 (Glioblastoma)IC50: 41.37 µmol/L (48h)[7]
Quercetin-3-O-glucosideAnticancer (Cytotoxicity)MTT AssayCaco-2 (Colon Carcinoma)IC50: 79 µg/mL[8]
Quercetin-3-O-glucosideAnticancer (Cytotoxicity)MTT AssayHepG2 (Liver Carcinoma)IC50: 150 µg/mL[8]
Quercetin & Rutin BlendAnti-inflammatory (TNF-α Inhibition)LPS-stimulated RAW 264.7 macrophages-~28.25% inhibition at 10 µM
Quercetin & Rutin BlendAnti-inflammatory (IL-6 Inhibition)LPS-stimulated RAW 264.7 macrophages-~32.25% inhibition at 10 µM

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols can be adapted for the evaluation of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol (B129727)/ethanol reaction Mix sample/control with DPPH solution (e.g., 1:1 ratio) prep_dpph->reaction prep_sample Prepare serial dilutions of This compound prep_sample->reaction prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->reaction incubation Incubate in the dark at room temperature for 30 min reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

cell_seeding Seed cancer cells in a 96-well plate and allow to adhere overnight treatment Treat cells with various concentrations of This compound cell_seeding->treatment incubation_24_48h Incubate for 24-72 hours treatment->incubation_24_48h add_mtt Add MTT solution to each well and incubate for 2-4 hours incubation_24_48h->add_mtt solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement calculation Calculate % cell viability and IC50 value measurement->calculation

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentrations.

Anti-inflammatory Activity: COX-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Workflow for COX-2 Inhibition Assay

enzyme_prep Prepare human recombinant COX-2 enzyme pre_incubation Pre-incubate COX-2 with the inhibitor enzyme_prep->pre_incubation inhibitor_prep Prepare dilutions of This compound inhibitor_prep->pre_incubation reaction_init Initiate the reaction by adding arachidonic acid (substrate) pre_incubation->reaction_init reaction_stop Stop the reaction after a defined time reaction_init->reaction_stop product_detection Detect the product (e.g., Prostaglandin (B15479496) E2) using ELISA or LC-MS/MS reaction_stop->product_detection calculation Calculate % inhibition and IC50 value product_detection->calculation

Caption: Workflow of the COX-2 enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare the reaction buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate solution.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a suitable reaction vessel, combine the reaction buffer, COX-2 enzyme, and heme.

    • Add the test compound or control and pre-incubate.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Terminate the reaction.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

Signaling Pathways

Quercetin and its glycosides are known to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The study of these pathways is crucial for understanding the mechanism of action of this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF-κB Signaling Inhibition by Quercetin Glycosides

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_quercetin Intervention cluster_nucleus lps LPS ikk IKK Complex lps->ikk activates quercetin Quercetin Glycoside quercetin->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->pro_inflammatory induces

Caption: Inhibition of the NF-κB signaling pathway by quercetin glycosides.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Its dysregulation is frequently implicated in cancer. Quercetin has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K/Akt/mTOR Pathway Inhibition by Quercetin Glycosides

cluster_growth_factor Stimulus cluster_quercetin Intervention gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor quercetin Quercetin Glycoside pi3k PI3K quercetin->pi3k inhibits akt Akt quercetin->akt inhibits receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin glycosides.

Nrf2 Antioxidant Response Pathway

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Flavonoids, including quercetin, are known activators of this pathway, leading to the expression of antioxidant enzymes.

Nrf2 Pathway Activation by Quercetin Glycosides

cluster_stress Stimulus cluster_quercetin Intervention cluster_nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 inactivates quercetin Quercetin Glycoside quercetin->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ub Ubiquitin Degradation nrf2->ub leads to nucleus Nucleus nrf2->nucleus translocates to are ARE nucleus->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: Activation of the Nrf2 antioxidant response pathway by quercetin glycosides.

Conclusion

While direct experimental evidence for the biological activities of this compound is still emerging, the available data on its structural relatives strongly suggest its potential as a potent antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to systematically screen and characterize the therapeutic potential of this complex flavonoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and mechanisms of action.

References

An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a significant flavonoid glycoside. This document details the experimental protocols for its extraction and purification from natural sources, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and the compound's structure.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their antioxidant and other health-beneficial properties. The structural complexity of this compound, featuring a quercetin aglycone attached to both a sophoroside and a rhamnoside moiety, makes its isolation and characterization a challenging yet crucial task for phytochemical and pharmacological research.

This compound has been reported in several plant species, including sea buckthorn (Hippophaë rhamnoides), Viola yedoensis, and Lycium chinense. Its discovery has often been the result of systematic phytochemical screenings of these plants using advanced analytical techniques.

Experimental Protocols

The isolation of this compound from plant matrices typically involves a multi-step process encompassing extraction, preliminary purification, and final isolation using various chromatographic techniques. The following protocols are synthesized from established methodologies for the purification of flavonoid glycosides.

Plant Material and Extraction

A common source for the isolation of quercetin glycosides is the leaves of various plants. For instance, the leaves of Poacynum hendersonii have been successfully used to isolate the related compound quercetin-3-O-sophoroside. A general procedure for extraction is as follows:

  • Drying and Pulverization : Air-dry the collected plant material (e.g., leaves) at room temperature and then grind into a fine powder.

  • Solvent Extraction : Extract the powdered plant material with a suitable solvent. A 70% ethanol (B145695) solution is often effective for extracting flavonoids. The extraction can be performed at room temperature with stirring for several hours or using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification using Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial enrichment of flavonoids from the crude extract.

  • Resin Selection and Pre-treatment : Select a suitable macroporous resin, such as HPD-300 or AB-8. Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities and to activate it.

  • Column Packing : Pack a glass column with the pre-treated resin.

  • Loading : Dissolve the crude extract in an appropriate solvent (e.g., deionized water) and load it onto the column.

  • Washing : Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution : Elute the adsorbed flavonoids using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 90% ethanol). Collect the fractions and monitor the flavonoid content using thin-layer chromatography (TLC) or analytical HPLC. Fractions rich in the target compound are pooled and concentrated.

Purification using Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is a size-exclusion and partition chromatography technique widely used for the purification of flavonoids.

  • Column Preparation : Swell the Sephadex LH-20 gel in methanol (B129727) and pack it into a glass column.

  • Sample Application : Dissolve the enriched flavonoid fraction from the macroporous resin step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Elution : Elute the column with methanol as the mobile phase. Collect fractions and monitor them by TLC or HPLC.

  • Pooling and Concentration : Combine the fractions containing the pure compound and concentrate them to yield the isolated this compound. A study on the purification of quercetin-3-O-sophoroside from Poacynum hendersonii leaves reported achieving a purity of 93.5% after this step[1].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is often the final step.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient elution with a binary solvent system, such as water (containing 0.1% formic acid) and acetonitrile (B52724) or methanol, is commonly employed.

  • Injection and Fraction Collection : Inject the partially purified sample and collect the peak corresponding to this compound based on its retention time, which would be determined through prior analytical HPLC analysis.

  • Purity Assessment : The purity of the final isolated compound should be assessed by analytical HPLC. Commercial standards of this compound are available with purities greater than 98%[2][3].

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₁[4][5]
Molecular Weight 772.66 g/mol [4]
CAS Number 64828-40-6[5]
Chromatographic and Spectroscopic Data

Table 2: ¹H-NMR Data of Quercetin (Aglycone) in CD₃OD

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.73d2.1
H-6'7.62dd8.7, 2.1
H-5'6.88d8.4
H-86.38d2.1
H-66.18d1.8

Source:[6]

Table 3: ¹³C-NMR Data of Quercetin (Aglycone) in DMSO-d₆

CarbonChemical Shift (δ, ppm)
C-2156.1
C-3135.7
C-4175.8
C-5160.7
C-698.2
C-7163.9
C-893.3
C-9156.1
C-10102.9
C-1'121.9
C-2'115.0
C-3'145.0
C-4'147.7
C-5'115.6
C-6'119.9

Source:[6]

Table 4: Mass Spectrometry Fragmentation Data of Quercetin

High-resolution mass spectrometry is a key tool for the structural elucidation of flavonoids. In the positive ion mode, quercetin typically shows a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, including the retro-Diels-Alder (rDA) cleavage of the C-ring, leading to diagnostic fragment ions. A key diagnostic product ion for flavonoids with two hydroxyl groups on the A-ring is m/z 153[7][8][9].

Mandatory Visualization

Isolation Workflow

Isolation_Workflow Plant_Material Plant Material (e.g., Lycium chinense leaves) Extraction Extraction (70% Ethanol, UAE/MAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (e.g., HPD-300) Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Flavonoid Fraction Macroporous_Resin->Enriched_Fraction Sephadex_LH20 Sephadex LH-20 Chromatography (Methanol) Enriched_Fraction->Sephadex_LH20 Partially_Purified Partially Purified Compound Sephadex_LH20->Partially_Purified Prep_HPLC Preparative HPLC (C18, H₂O/ACN gradient) Partially_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Chemical Structure

Quercetin_Derivative compound

Caption: Structure of this compound.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation Precursor [M+H]⁺ Quercetin Glycoside Loss_Sugars Loss of Sophoroside and Rhamnoside Precursor->Loss_Sugars Aglycone [Quercetin+H]⁺ (m/z 303) Loss_Sugars->Aglycone rDA Retro-Diels-Alder Fragmentation Aglycone->rDA Fragment1 Fragment Ion (e.g., m/z 153) rDA->Fragment1 Fragment2 Other Fragment Ions rDA->Fragment2

Caption: Generalized MS/MS fragmentation pathway for quercetin glycosides.

References

An In-depth Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside that has been identified in several plants utilized in traditional medicine. As a derivative of quercetin, one of the most extensively studied flavonoids, this compound is of significant interest for its potential pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the available scientific information on quercetin 3-O-sophoroside-7-O-rhamnoside, including its presence in medicinal plants, its physicochemical properties, and its putative mechanisms of action. Due to the limited specific data on this particular glycoside, information from closely related quercetin derivatives is also included to provide a broader context for its potential therapeutic applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, isolation, and characterization.

PropertyValueReference
CAS Number 64828-40-6[1]
Molecular Formula C₃₃H₄₀O₂₁[1]
Molecular Weight 772.66 g/mol [1]
Appearance Yellow Powder[2]
Solubility Soluble in DMSO, Methanol (B129727)[2]

Presence in Traditional Medicine

This compound has been identified in a variety of plants with a history of use in traditional medicine for treating inflammatory-related conditions.

Plant SourceTraditional UseReferences
Viola yedoensis Used in Traditional Chinese Medicine to treat inflammation, detoxify the body, and reduce swelling.[2]
Hippophaë rhamnoides (Sea Buckthorn) Berries are used in traditional medicine for their antioxidant and anti-inflammatory properties.[3][4]
Lycium chinense (Chinese Wolfberry) Leaves are used for their antioxidant properties.[2]
Aconitum napellus [5]

Experimental Protocols

General Extraction and Isolation Workflow

The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and Powdered Plant Material maceration Maceration with Solvent (e.g., Methanol/Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract liquid_partition Liquid-Liquid Partitioning (e.g., with n-butanol) crude_extract->liquid_partition column_chromatography Column Chromatography (e.g., Sephadex LH-20) liquid_partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the extraction and purification of flavonoid glycosides.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as methanol or ethanol, to extract the flavonoids. The mixture is then filtered to separate the solid plant material from the liquid extract.

  • Purification: The crude extract is concentrated and then subjected to liquid-liquid partitioning. The flavonoid-rich fraction (often the n-butanol fraction) is then further purified using column chromatography, such as with Sephadex LH-20. The final purification step typically involves preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

  • Detection: Diode-Array Detector (DAD) to monitor the absorbance at the characteristic wavelengths for flavonoids (around 280 nm and 350 nm).

  • Quantification: A calibration curve is generated using a purified standard of this compound.

Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the isolated compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF MS) is used to determine the exact mass and fragmentation pattern of the molecule, confirming its identity.

Biological Activities and Mechanisms of Action

While specific quantitative data for the biological activities of this compound is limited, the activities of its aglycone, quercetin, and other quercetin glycosides provide strong indications of its potential. The primary activities of interest are its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Quercetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Activates LPS LPS LPS->TLR4 Activates Quercetin Quercetin Glycosides Quercetin->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of quercetin glycosides via the NF-κB pathway.

Quercetin glycosides are thought to inhibit the activation of IKK, thereby preventing the phosphorylation and subsequent degradation of IκB. This leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[6].

Antioxidant Activity

The antioxidant activity of flavonoids like quercetin can be attributed to both direct radical scavenging and the modulation of endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Quercetin Quercetin Glycosides Quercetin->Keap1_Nrf2 Promotes dissociation

Caption: Proposed mechanism of antioxidant action of quercetin glycosides via the Nrf2 pathway.

Quercetin and its glycosides are believed to promote the dissociation of Nrf2 from Keap1, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage[7][8].

Quantitative Data

Specific quantitative data on the antioxidant and anti-inflammatory activities of this compound are not available in the current literature. However, data for related quercetin glycosides can provide an indication of its potential potency.

Antioxidant Activity of Related Compounds

CompoundAssayIC₅₀ ValueReference
Quercetin 3-O-sophorosideLipid Peroxidation9.2 µM[9]
Quercetin 3-O-sophorosideABTS1.45 (relative to Trolox)[10]

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research and underscores the need for further investigation into the pharmacological properties of this specific compound.

Conclusion and Future Directions

This compound is a complex flavonoid glycoside found in several plants with a history of use in traditional medicine for inflammatory conditions. Based on the known activities of its aglycone, quercetin, and other related glycosides, it is likely to possess significant anti-inflammatory and antioxidant properties. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a key mechanism underlying these effects.

However, there is a clear need for further research to fully elucidate the therapeutic potential of this specific compound. Future studies should focus on:

  • Developing and publishing detailed protocols for the efficient isolation and purification of this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values for its antioxidant and anti-inflammatory activities.

  • Investigating the detailed molecular interactions of this compound with the components of the NF-κB and Nrf2 signaling pathways.

  • Performing pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

In Vitro Antioxidant Activity of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn berries and certain species of Lycium and Aconitum napellus.[1][2][3] As a derivative of the potent antioxidant quercetin, this compound is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of quercetin 3-O-sophoroside-7-O-rhamnoside. Due to the limited direct experimental data on this specific glycoside in publicly available literature, this guide leverages data from structurally similar compounds, namely quercetin and its 3-O-sophoroside derivative, to provide a comparative analysis. Detailed experimental protocols for common in vitro antioxidant assays are presented, alongside a discussion of the underlying mechanisms of action.

Introduction to Quercetin and its Glycosides

Quercetin, a pentahydroxyflavone, is a well-established antioxidant renowned for its potent free radical scavenging and metal-chelating properties.[4] Its antioxidant activity is primarily attributed to the presence of hydroxyl groups, particularly the catechol group in the B-ring. The glycosylation of flavonoids, the attachment of sugar moieties, can influence their physicochemical properties, including solubility, stability, and bioavailability, which in turn can modulate their antioxidant capacity. Often, glycosylation can reduce the antioxidant activity compared to the aglycone form by obstructing the key hydroxyl groups involved in radical scavenging.

This compound is a complex glycoside with a sophorose sugar attached at the 3-position and a rhamnose sugar at the 7-position of the quercetin backbone. Understanding its antioxidant potential requires an examination of common in vitro assays and a comparison with its parent compound and simpler glycosides.

Quantitative Antioxidant Activity Data

While specific quantitative data for this compound is scarce in the reviewed literature, the following tables summarize the reported antioxidant activities of quercetin and quercetin 3-O-sophoroside, providing a valuable benchmark for estimating the potential activity of the target compound.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 ValueNotesReference
Quercetin5.5 µg/mL-[5]
Quercetin19.17 µg/mL-[5]
Quercetin0.0432 µg/mL-[5]
Quercetin0.74 µg/mLCompared to ascorbic acid (IC50 = 9.53 µg/mL)[4]

Table 2: ABTS Radical Cation Decolorization Activity

CompoundIC50 Value / Relative ActivityNotesReference
QuercetinIC50 = 1.89 ± 0.33 μg/mL-[5]
Quercetin3.5-fold higher than curcumin-[5]
Quercetin 3-O-sophorosideRelative antioxidant capacity of 1.45Compared to Trolox[6]

Table 3: Other In Vitro Antioxidant Assays

CompoundAssayIC50 Value / ActivityNotesReference
Quercetin 3-O-sophorosideLipid Peroxidation InhibitionIC50 = 9.2 μMCell-free assay using phospholipid liposomes[6]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

    • Test compound (this compound)

    • Positive control (e.g., Quercetin, Ascorbic Acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[7]

    • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).[4] Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 500 µg/mL).[7]

    • Assay Protocol:

      • In a 96-well plate, add 100 µL of each sample dilution to different wells.

      • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.[7]

      • For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.[7]

      • For the negative control, mix 100 µL of the sample dilution with 100 µL of methanol.

    • Incubation and Measurement: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4][7] Measure the absorbance at 517 nm using a microplate reader.[4][7]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:

      • A_blank is the absorbance of the blank.

      • A_sample is the absorbance of the sample with DPPH.

      • A_neg_control is the absorbance of the sample without DPPH. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound

    • Positive control (e.g., Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of ABTS•+ Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.

    • Assay Protocol:

      • Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.

      • Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) to each well.[7]

    • Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[7] Measure the absorbance at 734 nm.

    • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Materials:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test compound

    • Ferrous sulfate (B86663) (FeSO₄) for standard curve

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8][9] Warm the reagent to 37°C before use.

    • Sample and Standard Preparation: Prepare serial dilutions of the test compound and ferrous sulfate standards in a suitable solvent.

    • Assay Protocol:

      • Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.[9]

      • Add a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL) to each well.[9]

    • Incubation and Measurement: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[9] Measure the absorbance at 593 nm.

    • Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.[7] Determine the FRAP value of the sample from the standard curve and express it as µM Fe²⁺ equivalents per µM or µg/mL of the sample.[7]

Visualizations

Chemical Structure and Relationship

The following diagram illustrates the relationship between quercetin and its glycoside, this compound.

cluster_quercetin Quercetin Backbone cluster_sugars Sugar Moieties cluster_glycoside Resulting Flavonoid Glycoside Quercetin Quercetin (Aglycone) QSR This compound Quercetin->QSR Glycosylation Sophorose Sophorose Sophorose->QSR at 3-position Rhamnose Rhamnose Rhamnose->QSR at 7-position

Caption: Relationship between Quercetin and its Glycoside.

General Workflow for In Vitro Antioxidant Assays

The diagram below outlines the general experimental workflow for assessing the in vitro antioxidant activity of a test compound.

prep Preparation of Reagents (e.g., DPPH, ABTS, FRAP) reaction Reaction Incubation (Sample + Reagent) prep->reaction sample_prep Sample Preparation (Test Compound Serial Dilutions) sample_prep->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement calculation Data Analysis (% Inhibition, IC50, TEAC) measurement->calculation result Reported Antioxidant Activity calculation->result

Caption: Workflow for In Vitro Antioxidant Assays.

Conclusion

This compound, as a complex glycoside of quercetin, is anticipated to possess antioxidant properties. While direct quantitative data remains limited, the provided information on quercetin and quercetin 3-O-sophoroside offers a valuable framework for understanding its potential efficacy. The detailed experimental protocols in this guide serve as a practical resource for researchers aiming to elucidate the specific in vitro antioxidant activity of this and other related flavonoid glycosides. Further studies are warranted to isolate and characterize the antioxidant profile of pure this compound to fully comprehend its therapeutic potential.

References

Preliminary Cytotoxic Effects of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside identified in several plant species with traditional medicinal uses, including sea buckthorn (Hippophae rhamnoides), Goji leaves (Lycium chinense), and Nigella damascena. While direct and extensive research on the isolated compound's cytotoxic effects is limited, preliminary evidence from studies on total flavonoid extracts from these plants suggests potential anti-proliferative and cytotoxic activities. This technical guide synthesizes the available data on the cytotoxic potential of plant extracts containing quercetin 3-O-sophoroside-7-O-rhamnoside, details the experimental protocols used in these studies, and explores the putative signaling pathways based on the well-documented activities of its aglycone, quercetin.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant, anti-inflammatory, and anti-cancer properties. Quercetin, a prominent flavonol, and its glycosidic derivatives are of significant interest in oncological research due to their ability to modulate various cellular processes involved in tumorigenesis and metastasis. This compound is a specific, complex glycoside of quercetin. Its large sugar moieties may influence its bioavailability and specific mechanisms of action. This document provides a comprehensive overview of the preliminary evidence regarding its cytotoxic effects, drawing from studies on extracts of plants in which it is a known constituent.

Data Presentation: Cytotoxicity of Plant Extracts Containing this compound

Plant SourceExtract TypeCancer Cell Line(s)Key Findings
Hippophae rhamnoides (Sea Buckthorn)Total FlavonoidsK562 (chronic myelogenous leukemia)Enhanced the cytotoxicity of NK92-MI cells against K562 cells.
Nigella damascenaMethanolic ExtractU-937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma)Demonstrated anti-proliferative activity against all tested cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the cytotoxic effects of flavonoid-rich plant extracts.

Preparation of Total Flavonoid Extract from Hippophae rhamnoides
  • Source Material: Berries of Hippophae rhamnoides L.

  • Extraction: The crude extract is obtained from a commercial source (e.g., Liaoning Dongning Pharmaceutical Co., Ltd).

  • Quantification: The total flavonoid content is determined, with the main components identified and quantified using ultraviolet spectrum, nuclear magnetic resonance, and mass spectrometry. Key flavonoids typically include isorhamnetin, quercetin, kaempferol, and myricetin.

Cell Culture and Treatment
  • Cell Lines: NK92-MI (a natural killer cell line) and K562 (a target cancer cell line) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors (e.g., IL-2 for NK92-MI cells).

  • Treatment: NK92-MI cells are treated with the total flavonoid extract from Hippophae rhamnoides (TFH) at specified concentrations (e.g., 2.5 or 5.0 mg/L) or a vehicle control (e.g., phosphate-buffered saline) for 24 hours.

Cytotoxicity Assay (Lactate Dehydrogenase Release Assay)
  • Principle: The release of lactate (B86563) dehydrogenase (LDH) from damaged cells is a measure of cytotoxicity.

  • Procedure:

    • Treated NK92-MI cells (effector cells) are co-cultured with K562 cells (target cells) at various effector-to-target ratios.

    • After incubation, the activity of LDH in the culture supernatant is measured using a commercial LDH cytotoxicity assay kit.

    • The percentage of specific cytotoxicity is calculated using the formula: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100%.

Anti-proliferative Activity of Nigella damascena Extract
  • Source Material: Aerial parts of wild and cultivated Nigella damascena.

  • Extraction: Methanolic extraction is performed to obtain the crude extract.

  • Cell Lines: U-937, HL-60, and MCF-7 tumor cell lines are maintained in appropriate culture conditions.

  • Treatment: Cells are treated with the extract at various concentrations (e.g., ranging from 1.25 mg/mL to 5 mg/mL) for 24 to 72 hours. A vehicle control (e.g., DMSO) is used.

  • Viability Assay: Cell viability is assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay or by direct cell counting.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity of Plant Extracts

experimental_workflow node_start Plant Material (e.g., Sea Buckthorn Berries) node_extraction Extraction of Total Flavonoids node_start->node_extraction node_treatment Treatment with Flavonoid Extract node_extraction->node_treatment node_cell_culture Cancer Cell Line Culture (e.g., K562) node_cell_culture->node_treatment node_assay Cytotoxicity Assay (e.g., LDH Release) node_treatment->node_assay node_data Data Analysis (Calculation of % Cytotoxicity) node_assay->node_data node_result Determination of Cytotoxic Effects node_data->node_result

Caption: General workflow for evaluating the cytotoxicity of plant-derived flavonoid extracts.

Putative Signaling Pathway for Quercetin-Induced Apoptosis

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its aglycone, quercetin, provide a hypothetical framework. Quercetin is known to induce apoptosis through both intrinsic and extrinsic pathways.

apoptosis_pathway node_quercetin Quercetin Derivative (Hypothetical) node_ros Increased ROS Production node_quercetin->node_ros Induces node_mito Mitochondrial Dysfunction node_ros->node_mito Leads to node_cyto_c Cytochrome c Release node_mito->node_cyto_c node_cas9 Caspase-9 Activation node_cyto_c->node_cas9 node_cas3 Caspase-3 Activation node_cas9->node_cas3 node_apoptosis Apoptosis node_cas3->node_apoptosis

Caption: A simplified, hypothetical intrinsic apoptosis pathway induced by a quercetin derivative.

Conclusion and Future Directions

The preliminary evidence from studies on total flavonoid extracts of plants such as Hippophae rhamnoides and Nigella damascena suggests that this compound, as a constituent of these extracts, may contribute to their observed anti-proliferative and cytotoxic effects. However, a significant knowledge gap exists regarding the specific bioactivity of the isolated compound.

Future research should focus on:

  • Isolation and Purification: Developing robust methods for isolating this compound in sufficient quantities for biological testing.

  • In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of the purified compound against a panel of human cancer cell lines to determine IC50 values.

  • Mechanism of Action Studies: Investigating the specific molecular mechanisms, including effects on cell cycle progression, apoptosis induction, and modulation of key signaling pathways.

  • In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

A deeper understanding of the pharmacological properties of this complex flavonoid glycoside will be crucial in determining its potential as a novel therapeutic agent in oncology.

Spectral Data Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the flavonoid glycoside, quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. While this compound has been identified in various plant species, including Viola yedoensis and Lycium chinense, a complete set of publicly available, experimentally derived ¹H and ¹³C NMR data is not readily found in the current scientific literature. This guide presents the available predicted mass spectrometry data for the target compound and detailed experimental NMR data for a closely related analogue, quercetin-3-O-rhamnoside, to aid in structural elucidation efforts. Furthermore, standardized experimental protocols for the isolation and spectroscopic analysis of flavonoid glycosides are detailed.

Mass Spectrometry Data for Quercetin 3-O-sophoroside-7-O-rhamnoside

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₃₃H₄₀O₂₁), providing a valuable reference for its identification in complex mixtures.[1]

Adduct IonPredicted m/z
[M+H]⁺773.21352
[M+Na]⁺795.19546
[M-H]⁻771.19896
[M+NH₄]⁺790.24006
[M+K]⁺811.16940
[M+H-H₂O]⁺755.20350

NMR Spectral Data of a Related Analogue: Quercetin-3-O-rhamnoside

In the absence of complete experimental NMR data for this compound, the spectral data of the structurally similar compound, quercetin-3-O-rhamnoside (quercitrin), is presented below. This data is highly valuable for the assignment of the quercetin aglycone and the rhamnose moiety signals in the target compound. The primary difference will be the absence of the sophorose signals and a hydroxyl group at the 7-position of the A-ring in quercetin-3-O-rhamnoside.

¹H-NMR Spectral Data of Quercetin-3-O-rhamnoside

The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule. The data below was recorded in Methanol-d₄.[2][3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.35d2.1
H-6'7.32dd8.2, 2.3
H-5'6.92d8.26
H-86.38d2.1
H-66.21d2.1
H-1"5.32d1.4
H-2"4.19dd3.2, 1.4
H-3"3.71dd9.1, 3.7
H-4"3.32dd9.6, 5.9
H-5"3.39dd9.6, 5.9
Me-6"0.91d6.0
¹³C-NMR Spectral Data of Quercetin-3-O-rhamnoside

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The data below was recorded in Methanol-d₄.[2][3]

CarbonChemical Shift (δ, ppm)
C-2157.2
C-3134.9
C-4178.3
C-5161.9
C-698.4
C-7164.6
C-893.4
C-9158.0
C-10104.6
C-1'121.6
C-2'115.0
C-3'145.1
C-4'148.5
C-5'115.6
C-6'121.5
C-1"102.2
C-2"70.8
C-3"70.7
C-4"71.9
C-5"70.6
C-6"16.3

Experimental Protocols

The following sections outline detailed methodologies for the isolation and spectroscopic analysis of flavonoid glycosides like this compound.

Isolation and Purification
  • Extraction: Dried and powdered plant material (e.g., leaves of Viola yedoensis) is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the aid of techniques like sonication or reflux to enhance efficiency.

  • Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of the pure compound. This often involves:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system of appropriate solvents.

    • Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient is often employed to obtain the highly pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Data Acquisition: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are used to elucidate the structure of the molecule, including the nature and position of the sugar moieties.

Mass Spectrometry
  • Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids, and can be operated in both positive and negative ion modes.

  • Analysis: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass and elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the parent ion is selected and fragmented. The resulting fragmentation pattern provides valuable information on the structure of the aglycone and the sequence of the sugar units.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a plant source.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure Structure Confirmed nmr->structure ms->structure

Caption: Workflow for the isolation and characterization of this compound.

References

A Comprehensive Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a significant flavonoid glycoside. This document outlines its chemical identity, biological activities with a focus on antioxidant properties, and detailed experimental protocols for its extraction and synthesis.

Core Chemical and Physical Properties

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside with the chemical identifier CAS Number 64828-40-6 .[1][2] Its systematic IUPAC name is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[2] This compound is naturally found in various plants, including sea buckthorn berries (Hippophae rhamnoides), Aconitum napellus, and the leaves of Lycium chinense.[1][2][3]

PropertyValueSource
CAS Number 64828-40-6[1][2]
Molecular Formula C33H40O21[2]
Molecular Weight 772.66 g/mol [3]
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[2]
Synonyms Quercetin 3-sophoroside-7-rhamnoside[2]
Natural Sources Sea buckthorn berries, Aconitum napellus, Lycium chinense leaves[1][2][3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Activity and Signaling Pathways

This compound, as a member of the flavonoid family, is recognized for its antioxidant properties. While specific quantitative antioxidant data for this exact glycoside is limited in publicly available literature, the activity of structurally similar compounds provides valuable insights. For instance, the related compound Quercetin 3-O-sophoroside has demonstrated significant antioxidant capacity, inhibiting lipid peroxidation with an IC50 value of 9.2 μM and showing a relative antioxidant capacity of 1.45 compared to Trolox in an ABTS assay.

The antioxidant effects of quercetin and its glycosides are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Signaling_Pathway Quercetin_Glycoside This compound Keap1 Keap1 Quercetin_Glycoside->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection & Oxidative Stress Reduction Antioxidant_Enzymes->Cellular_Protection Leads to

Quercetin glycoside-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Extraction from Natural Sources

1. Ultrasound-Assisted Extraction (UAE) from Lycium chinense Leaves

This protocol is adapted from methods for extracting flavonoids from Lycium species.

  • Sample Preparation: Dry the leaves of Lycium chinense at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of aqueous ethanol (B145695) (e.g., 60% v/v).

  • Ultrasonic Extraction:

    • Mix the powdered leaves with the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction under optimized conditions:

      • Extraction Time: 40 minutes

      • Extraction Temperature: 50°C

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant to remove any remaining particulate matter.

    • The resulting extract can be used for further purification and analysis.

2. Microwave-Assisted Extraction (MAE) from Sea Buckthorn Berries

This protocol is based on optimized methods for flavonoid extraction from sea buckthorn.

  • Sample Preparation: Lyophilize (freeze-dry) sea buckthorn berries and grind them into a homogenous powder.

  • Extraction Parameters:

    • Place a known amount of the powdered berries into the microwave extraction vessel.

    • Set the microwave extractor to the following optimized conditions:

      • Microwave Power: 300 W

      • Extraction Temperature: 60°C

      • Extraction Time: 10 minutes

  • Recovery:

    • After extraction, cool the vessel and filter the mixture to separate the liquid extract.

    • The extract can then be concentrated under reduced pressure for further analysis.

Enzymatic Synthesis

The synthesis of specific flavonoid glycosides can be achieved with high regioselectivity using glycosyltransferases. The following outlines a general workflow for the enzymatic synthesis of a quercetin bisglycoside.

Enzymatic_Synthesis_Workflow Start Start: Quercetin Step1 Step 1: First Glycosylation (e.g., Sophorosylation at 3-O position) Enzyme: Specific Glycosyltransferase 1 Substrate: UDP-Glucose Start->Step1 Intermediate Intermediate: Quercetin 3-O-sophoroside Step1->Intermediate Step2 Step 2: Second Glycosylation (e.g., Rhamnosylation at 7-O position) Enzyme: Specific Glycosyltransferase 2 Substrate: UDP-Rhamnose Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (e.g., HPLC) Product->Purification

Workflow for the enzymatic synthesis of this compound.

Protocol for Enzymatic Synthesis in E. coli

This protocol describes a general method for producing quercetin glycosides using metabolically engineered E. coli.

  • Strain Engineering:

    • Transform E. coli with plasmids containing the genes for the required uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). One UGT will be specific for the 3-O-sophorosylation and another for the 7-O-rhamnosylation.

    • Additionally, co-express genes necessary for the production of the sugar donors, UDP-glucose and UDP-rhamnose.

  • Culture and Induction:

    • Grow the engineered E. coli strain in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (e.g., OD600 of 0.4-0.6).

    • Induce the expression of the UGTs and other pathway enzymes by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 24-48 hours) to ensure proper protein folding and activity.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer.

    • Add the precursor, quercetin, to the cell suspension.

    • Incubate the reaction mixture under controlled conditions to allow for the enzymatic conversion of quercetin to the desired bisglycoside.

  • Extraction and Purification:

    • Lyse the E. coli cells to release the product.

    • Separate the cell debris by centrifugation.

    • Purify the this compound from the supernatant using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

References

Potential Therapeutic Targets of Quercetin 3-O-sophoroside-7-O-rhamnoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides) and Goji berry (Lycium chinense). While research specifically targeting this compound is limited, the broader families of quercetin glycosides and extracts from these plants have demonstrated significant therapeutic potential. This guide synthesizes the available information to elucidate the probable therapeutic targets of quercetin 3-O-sophoroside-7-O-rhamnoside. Drawing on data from analogous compounds and plant extracts, we explore its likely mechanisms of action, focusing on its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview for researchers and professionals in drug development, inclusive of quantitative data, relevant experimental protocols, and visual representations of key signaling pathways.

Introduction to this compound

This compound is a triglycosidic flavonoid, a class of polyphenolic secondary metabolites in plants. Its core structure is the flavonol quercetin, which is extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects.[[“]] The attachment of sophoroside (a disaccharide of glucose) and rhamnose (a monosaccharide) moieties to the quercetin aglycone at positions 3 and 7 respectively, influences its solubility, bioavailability, and metabolic fate, thereby modulating its therapeutic efficacy. This compound is notably present in sea buckthorn berries and Lycium chinense leaves, both of which have a long history of use in traditional medicine.[[“]][3]

Quantitative Data on Biological Activity

Direct quantitative data for the biological activity of this compound is not extensively available in the current literature. However, data from structurally similar compounds, such as quercetin 3-O-sophoroside, can provide valuable insights into its potential potency.

CompoundAssayTarget/ActivityIC50 ValueReference
Quercetin 3-O-sophorosideLipid Peroxidation AssayInhibition of lipid peroxidation in phospholipid liposomes9.2 μM[4]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the measured activity. Lower values indicate higher potency.

Potential Therapeutic Targets and Signaling Pathways

Based on the known biological activities of sea buckthorn and Lycium chinense extracts, as well as other quercetin glycosides, the primary therapeutic targets of this compound are likely centered around the modulation of oxidative stress and inflammatory pathways.

Antioxidant Activity and Oxidative Stress Modulation

Flavonoids are renowned for their potent antioxidant properties. The therapeutic action of this compound is likely to involve both direct and indirect antioxidant mechanisms.

  • Direct Radical Scavenging: The polyphenolic structure of the quercetin backbone allows for the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.

  • Upregulation of Endogenous Antioxidant Enzymes: A key mechanism for flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Q3S7R This compound ROS Oxidative Stress (ROS) Q3S7R->ROS inhibits Keap1 Keap1 ROS->Keap1 activates dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds Nucleus Nucleus Nrf2->Nucleus translocates Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Inflammatory_Pathways Q3S7R This compound IKK IKK Q3S7R->IKK inhibits MAPK MAPK (ERK, JNK, p38) Q3S7R->MAPK modulates Stimuli Pro-inflammatory Stimuli Stimuli->IKK Stimuli->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes induces transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes DPPH_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Prep_DPPH Prepare DPPH Solution Start->Prep_DPPH Mix Mix Compound and DPPH in 96-well plate Prep_Compound->Mix Prep_DPPH->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

References

Hypothesized Mechanism of Action for Quercetin 3-O-sophoroside-7-O-rhamnoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is limited in current scientific literature. This guide presents a hypothesized mechanism of action based on the well-documented biological activities of its aglycone, quercetin, and structurally similar flavonoid glycosides. The information herein is intended to provide a foundational framework for future research and drug development efforts.

Executive Summary

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn berries.[1][2][3] While this specific compound has not been extensively studied, the known biological activities of its core structure, quercetin, and related flavonoid glycosides suggest a multi-faceted mechanism of action. This guide will explore the hypothesized anti-inflammatory, antioxidant, and potential anti-cancer properties of this compound by extrapolating from data on analogous compounds. The primary proposed mechanisms involve the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and Nrf2-ARE.

Hypothesized Core Mechanisms of Action

The biological activities of flavonoids are largely attributed to their molecular structure. The proposed mechanisms for this compound are centered on three key areas:

  • Anti-Inflammatory Activity: Primarily through the inhibition of the NF-κB signaling pathway.

  • Antioxidant Activity: By direct free radical scavenging and activation of the Nrf2-ARE pathway.

  • Anti-Cancer Activity: Through the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways like PI3K/Akt.

Anti-Inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

A key hypothesized mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation. Studies on the structurally similar compound, kaempferol-3-O-sophoroside, have demonstrated its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting NF-κB activation and reducing the production of tumor necrosis factor-α (TNF-α).[4]

Proposed Signaling Pathway:

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Q3S7R This compound (Hypothesized) Q3S7R->IKK Inhibition

Caption: Hypothesized Inhibition of the NF-κB Pathway.

Antioxidant Effects: Free Radical Scavenging and Nrf2 Pathway Activation

Flavonoids are renowned for their antioxidant properties. This activity is attributed to their ability to scavenge free radicals and chelate metal ions, which is influenced by the number and position of hydroxyl groups.[5] While glycosylation can sometimes reduce the antioxidant activity compared to the aglycone, both quercetin and kaempferol (B1673270) are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of numerous antioxidant genes.[6]

Proposed Signaling Pathway:

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Q3S7R This compound (Hypothesized) Q3S7R->Keap1 Inhibition

Caption: Hypothesized Activation of the Nrf2 Antioxidant Pathway.

Potential Anti-Cancer Effects: Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Kaempferol has been shown to suppress the proliferation and migration of human retinal endothelial cells by downregulating PI3K and inhibiting the activation of Akt1.[4] It is hypothesized that this compound may exert similar anti-cancer effects by targeting this pathway.

Proposed Signaling Pathway:

PI3K_Akt_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Q3S7R This compound (Hypothesized) Q3S7R->PI3K Inhibition

Caption: Hypothesized Inhibition of the PI3K/Akt Survival Pathway.

Quantitative Data from Structurally Similar Compounds

The following table summarizes quantitative data from in vitro antioxidant assays for quercetin and related kaempferol glycosides. This data provides a comparative baseline for the potential antioxidant activity of this compound.

CompoundAssayIC50 (µM)Source
QuercetinDPPH Radical Scavenging5.7[6]
KaempferolDPPH Radical Scavenging12.3[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for structurally similar compounds, which can be adapted for the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the in vitro antioxidant activity by measuring the ability of the compound to scavenge the stable DPPH free radical.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of a compound within a cellular environment.

Methodology:

  • Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

  • Wash the cells with a buffer solution.

  • Incubate the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Add a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.

  • Induce oxidative stress by adding a free radical generator (e.g., AAPH).

  • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

  • A control group of cells treated with the probe and radical generator but without the test compound is included.

  • The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., NF-κB, PI3K/Akt).

Methodology:

  • Treat cultured cells with the test compound at various concentrations for a specified time.

  • Induce the signaling pathway if necessary (e.g., with LPS for NF-κB activation).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-IκBα).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, based on data from structurally related flavonoids, suggests its potential as a valuable therapeutic agent with anti-inflammatory, antioxidant, and anti-cancer properties. The modulation of the NF-κB, Nrf2-ARE, and PI3K/Akt signaling pathways appears to be central to these effects.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. This includes in vitro studies to determine its specific IC50 values in various antioxidant and anti-inflammatory assays, as well as cell-based assays and in vivo animal models to confirm its effects on the proposed signaling pathways and to evaluate its pharmacokinetic and pharmacodynamic properties. Such studies are crucial for unlocking the full therapeutic potential of this natural compound.

References

A Comprehensive Technical Review of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in various plants, including sea buckthorn (Hippophae rhamnoides), Lycium chinense leaves, and Viola yedoensis.[1][2] As a derivative of the well-studied flavonol quercetin, this complex glycoside is of significant interest for its potential pharmacological activities. Quercetin and its various glycosidic forms are known to possess a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] This technical guide provides a comprehensive literature review of the research on quercetin 3-O-sophoroside-7-O-rhamnoside and its related compounds, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited specific research on this particular glycoside, data from closely related quercetin derivatives are included to provide a broader context and predictive insights.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₁PubChem
Molecular Weight 772.65 g/mol PubChem
CAS Number 64828-40-6PubChem
Appearance Yellowish powderVendor Data
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSOVendor Data

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited, the following tables summarize the activities of its parent aglycone, quercetin, and other relevant glycosides. This data provides a valuable reference for predicting the potential efficacy of this compound.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table includes IC50 values for quercetin and related glycosides in various antioxidant assays.

CompoundAssayIC50 Value (µM)Source
QuercetinDPPH Radical Scavenging4.60 ± 0.3[6]
QuercetinABTS Radical Scavenging48.0 ± 4.4[6]
Quercitrin (Quercetin 3-O-rhamnoside)DPPH Radical Scavenging~10[7]
Isoquercitrin (Quercetin 3-O-glucoside)DPPH Radical Scavenging~8[7]
QuercetinH₂O₂ Scavenging36.22 (µg/ml)[8]
Anticancer Activity

Quercetin and its derivatives have been extensively studied for their potential to inhibit the growth of various cancer cell lines.

CompoundCell LineIC50 Value (µM)Incubation Time (h)Source
QuercetinHL-60 (Leukemia)7.796[9]
QuercetinMCF-7 (Breast Cancer)7348[10]
QuercetinMDA-MB-231 (Breast Cancer)8548[10]
Quercetin Derivatives (2q, 4q, 8q, 9q)MCF-7 (Breast Cancer)35.49 - 39.7Not Specified[11]
Anti-inflammatory Activity

The anti-inflammatory effects of quercetin are attributed to its ability to modulate various inflammatory pathways.

Compound/ExtractAssayIC50 Value (µg/mL)Source
Colliguaja odorifera Ethyl Acetate (B1210297) ExtractLOX Inhibition11.75 ± 1.86[12]
QuercetinLOX Inhibition0.48 ± 0.03[12]
Gallic AcidsPLA₂-V Inhibition11.16[12]
QuercetinHyaluronidase Inhibition1.31[12]

Signaling Pathways

Quercetin and its glycosides exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in the antioxidant, anti-inflammatory, and anticancer activities of quercetin. It is hypothesized that this compound, following enzymatic hydrolysis to its aglycone form, would engage similar molecular targets.

Nrf2_ARE_Pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: Quercetin-mediated activation of the Nrf2-ARE antioxidant pathway.

NFkB_Pathway Quercetin Quercetin IKK IKK Quercetin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by Quercetin.

PI3K_Akt_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Quercetin's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Isolation and Purification of Quercetin Glycosides from Sea Buckthorn Leaves

This protocol is based on methodologies described for the isolation of flavonoid glycosides from Hippophae rhamnoides.[13][14][15][16]

1. Extraction:

  • Air-dried and powdered sea buckthorn leaves are extracted with 80% aqueous ethanol or 30% aqueous methanol at room temperature with ultrasonication for 2 hours.

  • The extraction is repeated, and the filtrates are combined and concentrated under reduced pressure.

2. Fractionation:

  • The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Column Chromatography:

  • The enriched fraction is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, or a reversed-phase C18 column.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For reversed-phase chromatography, a gradient of methanol in water is commonly used.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Preparative HPLC:

  • Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield the pure this compound.

Isolation_Workflow Plant_Material Dried & Powdered Sea Buckthorn Leaves Extraction Ultrasonic Extraction (80% Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, EtOAc, n-Butanol) Filtration->Partitioning Column_Chromatography Column Chromatography (Silica Gel / Sephadex / C18) Partitioning->Column_Chromatography EtOAc/n-Butanol Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure Quercetin 3-O-sophoroside-7-O-rhamnoside Prep_HPLC->Pure_Compound

Caption: General workflow for the isolation of quercetin glycosides.
High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of quercetin glycosides is typically performed using reverse-phase HPLC with UV detection.[17][18]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, often with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength between 254 nm and 370 nm.

  • Quantification: A calibration curve is generated using a pure standard of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The definitive structure of an isolated flavonoid glycoside is determined using one- and two-dimensional NMR spectroscopy.[5]

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • 1D NMR:

    • ¹H NMR provides information on the number and chemical environment of protons, including characteristic signals for the aromatic rings of the quercetin aglycone and the anomeric protons of the sugar moieties.

    • ¹³C NMR indicates the number of carbon atoms and their chemical shifts, which are indicative of the flavonoid skeleton and the attached sugars.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons in the aglycone and sugar units.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the attachment points of the sugar units to the aglycone and the linkages between the sugars themselves.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine the stereochemistry of the glycosidic linkages.

Conclusion

This compound is a complex flavonoid glycoside with significant therapeutic potential, inferred from the extensive research on its parent compound, quercetin, and related glycosides. While direct experimental data on this specific molecule remains limited, this guide provides a foundational understanding of its likely biological activities, the signaling pathways it may modulate, and the experimental approaches for its study. Further research is warranted to isolate and characterize this compound and to specifically evaluate its antioxidant, anti-inflammatory, and anticancer properties in various in vitro and in vivo models. The methodologies and comparative data presented herein offer a valuable resource for scientists and drug development professionals embarking on the investigation of this promising natural product.

References

A Technical Guide to Quercetin 3-O-sophoroside-7-O-rhamnoside and its Aglycone Quercetin: From Phytochemistry to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063), a ubiquitous dietary flavonoid, and its various glycosidic derivatives have garnered significant scientific attention for their potent antioxidant, anti-inflammatory, and disease-modulating properties. This technical guide provides an in-depth exploration of a specific, complex glycoside, quercetin 3-O-sophoroside-7-O-rhamnoside, and its widely studied aglycone, quercetin. We delve into their chemical structures, natural sources, and detailed experimental protocols for their extraction and isolation. Furthermore, this document presents a comparative analysis of their biological activities, supported by quantitative data, and elucidates the key signaling pathways they modulate, including the PI3K/Akt and MAPK cascades. Visual diagrams of these pathways and experimental workflows are provided to facilitate a comprehensive understanding of their mechanisms of action, aiming to support further research and drug development endeavors.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming an integral part of the human diet. Among these, the flavonol quercetin is one of the most abundant and extensively researched, primarily due to its wide array of health benefits. In nature, quercetin predominantly exists in glycosidic forms, where it is bound to one or more sugar moieties. These sugar attachments influence its solubility, bioavailability, and ultimately, its biological activity.

This guide focuses on a specific triglycoside, This compound , and its parent aglycone, quercetin . While quercetin's biological effects are well-documented, its glycosides often exhibit unique pharmacological profiles. Understanding the nuances between the aglycone and its complex glycosides is crucial for harnessing their full therapeutic potential.

Chemical Structure and Properties

The foundational structure for these compounds is the flavone (B191248) backbone, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring).

Quercetin (3,3',4',5,7-pentahydroxyflavone) possesses five hydroxyl groups, which are key to its antioxidant and biological activities. Its chemical formula is C₁₅H₁₀O₇ and it has a molecular weight of 302.236 g/mol .[1][2]

This compound is a more complex molecule where a sophorose (a disaccharide of glucose) is attached at the 3-position and a rhamnose (a monosaccharide) is attached at the 7-position of the quercetin backbone.[3] Its chemical formula is C₃₃H₄₀O₂₁ with a molecular weight of 772.66 g/mol .[3][4] This glycosylation significantly increases its molecular size and polarity.

Natural Sources and Biosynthesis

Natural Occurrences

Quercetin is one of the most widely distributed flavonoids in the plant kingdom. High concentrations are found in onions, apples, berries, capers, and tea.[5]

This compound has been identified in specific plant sources, notably in the berries of sea buckthorn (Hippophae rhamnoides) and the leaves of Lycium chinense.[6][7][8]

Biosynthesis of Quercetin and its Glycosides

The biosynthesis of quercetin begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions lead to the formation of 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. Chalcone synthase catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, a precursor to various flavonoids, including quercetin.[9]

The formation of quercetin glycosides, such as this compound, occurs through the action of specific uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of sugar moieties from activated sugar donors (e.g., UDP-glucose, UDP-rhamnose) to the hydroxyl groups of the quercetin aglycone. The formation of a diglycoside at the 3-position (sophoroside) and a monoglycoside at the 7-position (rhamnoside) involves a sequence of specific glycosylation steps.

Quercetin Biosynthesis and Glycosylation Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway pCoumaroyl_CoA 4-Coumaroyl-CoA Phenylpropanoid_Pathway->pCoumaroyl_CoA Chalcone_Synthase Chalcone Synthase pCoumaroyl_CoA->Chalcone_Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Flavonoid_Biosynthesis Flavonoid Biosynthesis Pathway Naringenin_Chalcone->Flavonoid_Biosynthesis Quercetin Quercetin (Aglycone) Flavonoid_Biosynthesis->Quercetin UGT1 UDP-dependent Glycosyltransferases (UGTs) Quercetin->UGT1 Quercetin_Glycoside Quercetin 3-O-sophoroside -7-O-rhamnoside UGT1->Quercetin_Glycoside UDP_Sugars UDP-Glucose UDP-Rhamnose UDP_Sugars->UGT1

Caption: Simplified biosynthetic pathway of quercetin and its glycosylation.

Experimental Protocols

Extraction and Isolation of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, the following methodology is a representative workflow based on the extraction of flavonoid glycosides from sea buckthorn and Lycium leaves.[10][11]

Objective: To extract and isolate this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., sea buckthorn leaves or berries)

  • Solvents: 80% Methanol (B129727), n-hexane, n-butanol, water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Column chromatography materials (e.g., Sephadex LH-20, silica (B1680970) gel)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Extraction:

    • Macerate the powdered plant material in 80% methanol at room temperature with continuous stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition sequentially with n-hexane and then n-butanol.

    • The flavonoid glycosides will preferentially partition into the n-butanol fraction.

    • Collect the n-butanol fraction and evaporate the solvent to dryness.

  • Preliminary Purification:

    • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

    • Subject the dissolved extract to Solid Phase Extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the flavonoid-rich fraction with methanol.

  • Column Chromatography:

    • Further purify the flavonoid-rich fraction using column chromatography on Sephadex LH-20, eluting with methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.

    • If necessary, perform a subsequent column chromatography step on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) and methanol) for finer separation.

  • Preparative HPLC:

    • For final purification, employ preparative HPLC on a C18 column.

    • Use a gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Collect the peak corresponding to this compound based on retention time and UV absorbance.

  • Lyophilization and Characterization:

    • Lyophilize the purified fraction to obtain the compound as a powder.

    • Confirm the structure and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Extraction and Isolation Workflow Plant_Material Dried, Powdered Plant Material Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Solvent_Partitioning Solvent Partitioning (n-hexane, n-butanol) Filtration->Solvent_Partitioning n_Butanol_Fraction n-Butanol Fraction (Rich in Glycosides) Solvent_Partitioning->n_Butanol_Fraction SPE Solid Phase Extraction (C18 Cartridge) n_Butanol_Fraction->SPE Column_Chromatography Column Chromatography (Sephadex LH-20 / Silica Gel) SPE->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Purified_Compound Purified Quercetin 3-O-sophoroside-7-O-rhamnoside Prep_HPLC->Purified_Compound Characterization Structural Characterization (MS, NMR) Purified_Compound->Characterization

Caption: General workflow for the extraction and isolation of quercetin glycosides.
In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To determine and compare the free radical scavenging activity of quercetin and its glycoside.[12][13]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (quercetin and this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity Assay (Protein Denaturation Inhibition)

Objective: To evaluate the anti-inflammatory activity of quercetin and its glycoside by measuring the inhibition of protein denaturation.[2][14]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds (quercetin and this compound)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of various concentrations of the test compounds (e.g., 10 to 500 µg/mL).

    • For the control, use 2 mL of distilled water instead of the test sample.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • Cool the mixtures to room temperature.

  • Measurement and Calculation:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compounds.

Comparative Biological Activity

The biological activity of quercetin is significantly influenced by glycosylation. While data for this compound is limited, comparisons with other quercetin glycosides provide valuable insights.

Antioxidant Activity

Quercetin is a potent antioxidant. Its activity is largely attributed to the presence of the catechol group in the B-ring and the hydroxyl group at the 3-position. Glycosylation at these positions can reduce the radical scavenging activity.

Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ values)

CompoundDPPH Scavenging (IC₅₀)Superoxide Radical Scavenging (IC₅₀)Reference
Quercetin4.60 ± 0.3 µM-[7]
Quercetin19.17 µg/mL-[7]
Quercetin~5.8 µM-[15]
Quercitrin (Quercetin-3-O-rhamnoside)-87.99 ± 5.43 µM[16]
Isoquercitrin (Quercetin-3-O-glucoside)-78.16 ± 4.83 µM[16]
This compound Data not available Data not available
Anti-inflammatory Activity

Both quercetin and its glycosides exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators and modulate the activity of inflammatory cells.

Table 2: Comparative In Vitro Anti-inflammatory Activity (IC₅₀ values)

CompoundInhibition of NO production (LPS-stimulated RAW 264.7 cells)Inhibition of HyaluronidaseReference
Quercetin~19.30 - 42.86 µM1.31 µg/mL[17][18]
Quercetin Glycosides (general)Glycosylation generally diminishes activityData not available[17]
This compound Data not available Data not available

Note: Quantitative anti-inflammatory data for this compound is not available. The general trend suggests that glycosylation can reduce some anti-inflammatory activities compared to the aglycone.

Modulation of Cellular Signaling Pathways

Quercetin and its derivatives exert their biological effects by modulating multiple intracellular signaling pathways that are critical in cell survival, proliferation, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is common in many diseases, including cancer. Quercetin has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[19][20] It can reduce the phosphorylation of both PI3K and Akt.[20] While direct evidence for this compound is lacking, other quercetin glycosides are also known to modulate this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Quercetin Quercetin & its Glycosides Quercetin->PI3K inhibits Quercetin->Akt inhibits

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family includes ERK1/2, JNK, and p38 MAPK. Quercetin has been shown to modulate MAPK signaling, often in a context-dependent manner. For instance, it can inhibit the activation of ERK1/2 and JNK in some cancer cells, while activating them in others to promote apoptosis.[21][22] Quercetin glycosides have also been demonstrated to affect MAPK pathways in keratinocytes.[6]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Cellular_Response Cellular Responses (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Quercetin Quercetin & its Glycosides Quercetin->Raf modulates Quercetin->MEK modulates Quercetin->ERK modulates

Caption: Modulatory effects of quercetin on the MAPK/ERK signaling pathway.

Conclusion and Future Directions

Quercetin and its glycosides, including the complex this compound, represent a promising class of natural compounds with significant therapeutic potential. The aglycone, quercetin, has been extensively studied, revealing its potent antioxidant and anti-inflammatory properties and its ability to modulate key cellular signaling pathways such as PI3K/Akt and MAPK.

However, a significant knowledge gap remains concerning the specific biological activities and mechanisms of action of many of its glycosidic derivatives. This guide highlights the need for further research focused on isolating and characterizing complex glycosides like this compound. Future studies should aim to:

  • Establish detailed and optimized protocols for the isolation and purification of specific quercetin glycosides.

  • Conduct comprehensive in vitro and in vivo studies to obtain quantitative data on their biological activities, allowing for direct comparison with the aglycone.

  • Elucidate the specific signaling pathways modulated by these complex glycosides to understand their unique mechanisms of action.

A deeper understanding of the structure-activity relationships within the diverse family of quercetin derivatives will be instrumental in the development of novel and effective therapeutic agents for a range of diseases.

References

Methodological & Application

Application Note & Protocol: Quantification of Quercetin 3-O-sophoroside-7-O-rhamnoside by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive methodology for the quantification of Quercetin 3-O-sophoroside-7-O-rhamnoside in various matrices, particularly plant extracts, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a flavonoid glycoside found in certain plant species, such as sea buckthorn berries (Hippophaë rhamnoides) and Lycium chinense leaves.[1][2] Flavonoids are a class of polyphenolic compounds known for their antioxidant and potential therapeutic properties. Accurate and precise quantification of these compounds is crucial for the quality control of herbal products, pharmacological studies, and the development of new therapeutic agents.

This protocol outlines a validated RP-HPLC method for the separation and quantification of this compound. The method is designed to be robust, reproducible, and suitable for routine analysis.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents and Reagents: HPLC grade methanol (B129727), acetonitrile, and water are necessary. Formic acid or acetic acid (analytical grade) is used as a mobile phase modifier. A reference standard of this compound (purity >95%) is required for calibration.

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 365 nm (Flavonoids typically have two major absorption maxima)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
206040
254060
301090
351090
409010

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Drying and Grinding: Dry the plant material (e.g., leaves, berries) in a shaded, well-ventilated area or using a lyophilizer to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a flask.

    • Add 25 mL of 70% methanol.

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

G cluster_sample_prep Sample Preparation Workflow plant_material Plant Material (Dried and Powdered) extraction Ultrasonic Extraction with 70% Methanol plant_material->extraction 1 g in 25 mL centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection filtration Filtration (0.45 µm Syringe Filter) supernatant_collection->filtration hplc_injection Inject into HPLC filtration->hplc_injection

Caption: Workflow for the preparation of plant extracts for HPLC analysis.

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterMethodologyAcceptance Criteria
Linearity Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).Correlation coefficient (R²) > 0.999
Precision (Intra-day and Inter-day) Analyze six replicate injections of a standard solution at three different concentrations (low, medium, high) on the same day (intra-day) and on three different days (inter-day).Relative Standard Deviation (RSD) < 2%
Accuracy (Recovery) Spike a known amount of the standard into a sample matrix at three different concentration levels. Calculate the percentage recovery.Recovery between 98% and 102%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.-
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.-

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear interpretation and comparison.

Table 4: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Linear Regression Equation y = mx + c
Correlation Coefficient (R²) > 0.999

Table 5: Precision Data

Concentration (µg/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
Low< 2%< 2%
Medium< 2%< 2%
High< 2%< 2%

Table 6: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
LowExample Value98-102%
MediumExample Value98-102%
HighExample Value98-102%

System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

Quantification of this compound in Samples

The concentration of this compound in the prepared samples can be calculated using the linear regression equation obtained from the calibration curve.

G cluster_quantification Quantification Logic prepare_standards Prepare Standard Solutions of Known Concentrations inject_standards Inject Standards into HPLC prepare_standards->inject_standards generate_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->generate_curve calculate_concentration Calculate Concentration using Calibration Curve generate_curve->calculate_concentration prepare_sample Prepare Unknown Sample inject_sample Inject Unknown Sample into HPLC prepare_sample->inject_sample obtain_peak_area Obtain Peak Area of Analyte inject_sample->obtain_peak_area obtain_peak_area->calculate_concentration

Caption: Logical workflow for the quantification of the target analyte.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The method is specific, accurate, precise, and robust, making it a valuable tool for quality control and research purposes. Proper method validation is essential to ensure the generation of high-quality analytical data.

References

Application Notes and Protocols for the Extraction and Purification of Quercetin 3-O-sophoroside-7-O-rhamnoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside with potential therapeutic applications owing to its antioxidant and other biological activities. This document provides detailed application notes and protocols for its extraction from plant sources and subsequent purification. The methodologies described are based on established techniques for flavonoid isolation, offering a guide for researchers in natural product chemistry, pharmacology, and drug development. This compound has been identified in various plant species, including Viola yedoensis, Lycium chinense, and sea buckthorn (Hippophaë rhamnoides).[1][2][3]

Data Presentation

Comparison of Extraction Techniques for Flavonoids

The choice of extraction method significantly impacts the yield of the target flavonoid. Below is a summary of quantitative data from studies on the extraction of quercetin and related flavonoids from various plant materials, providing a comparative overview of different techniques.

Extraction MethodPlant MaterialTarget CompoundSolventKey ParametersYieldReference
Microwave-Assisted Extraction (MAE) Red OnionQuercetinWater600 W, 3 min, 1:10 solid/solvent ratio86.10 mg/g of extract[1]
Ultrasound-Assisted Extraction (UAE) Flos Sophorae ImmaturusTotal Flavonoids70% Ethanol (B145695)61°C, 30 min, 15.30 mL/g solvent/solid ratio26.43%[4]
Maceration Raphanus sativus L. leavesQuercetinMethanol (B129727)24 hours1.8%[1]
Ultrasound-Assisted Extraction (UAE) Raphanus sativus L. leavesQuercetinMethanol10 min, 50% intensity11.8%[1]
Sequential Microwave-Assisted Extraction (MAE) Piliostigma thonningiiTotal FlavonoidsEthanol69 s, 380 W, 1:10 solid/solvent ratioNot specified[5]
Purification Efficiency of Quercetin Glycosides

This table illustrates the effectiveness of a multi-step purification process for quercetin glycosides from Poacynum hendersonii leaves, demonstrating the increase in purity at each stage.

Purification StepTarget CompoundInitial PurityFinal PurityRecoveryReference
Macroporous Resin (HPD-300)Quercetin-3-O-sophoroside2.16%21.34%82.1%[[“]]
Sephadex LH-20 ChromatographyQuercetin-3-O-sophoroside21.34%93.5%Not specified[[“]]

Experimental Protocols

Part 1: Extraction of Quercetin 3-O-sophoroside-7-O-rhamnoside

The initial step involves extracting the crude flavonoid mixture from the plant material. Ultrasound-assisted extraction (UAE) is a highly efficient method for this purpose.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies for flavonoid extraction from plant materials.[4][7]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves of Lycium chinense) at a controlled temperature (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Extraction Procedure:

    • Weigh 20 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 300 mL of 70% ethanol to the flask (1:15 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a controlled temperature of 60°C.

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (extract) and repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

    • Combine the filtrates from all three extractions.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be lyophilized to obtain a dry powder for long-term storage at -20°C.

Part 2: Purification of this compound

A multi-step chromatographic approach is recommended for the purification of the target compound from the crude extract.

Protocol 2: Column Chromatography on Silica (B1680970) Gel

This protocol provides a general procedure for the initial fractionation of the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter, 50 cm length) and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with n-hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample to a free-flowing powder.

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with an appropriate mobile phase.

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions containing the target compound based on the TLC profile.

Protocol 3: Sephadex LH-20 Column Chromatography

This step is effective for further purifying the flavonoid-rich fractions obtained from silica gel chromatography.[[“]]

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in methanol for several hours.

    • Pack a glass column with the swollen Sephadex LH-20.

    • Equilibrate the column by washing it with methanol.

  • Sample Loading and Elution:

    • Dissolve the combined and concentrated fractions from the previous step in a minimal volume of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with methanol at a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC or analytical HPLC.

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, preparative HPLC is the final recommended step.

  • Instrumentation and Conditions:

    • Instrument: Preparative HPLC system equipped with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

      • Example Gradient: 0-10 min, 15-25% A; 10-40 min, 25-40% A; 40-45 min, 40-15% A.

    • Flow Rate: 10-15 mL/min.

    • Detection: UV at 280 nm and 350 nm.

  • Procedure:

    • Dissolve the partially purified sample from the Sephadex LH-20 column in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Collect the peak corresponding to the retention time of this compound.

    • Confirm the purity of the collected fraction using analytical HPLC.

    • Lyophilize the pure fraction to obtain the final product.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the extraction and purification processes.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material Extraction Ultrasound-Assisted Extraction (70% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Filtration->PlantMaterial Residue (Re-extract) CrudeExtract Crude Extract Filtration->CrudeExtract Filtrate Concentration Rotary Evaporation CrudeExtract->Concentration Purification_Workflow CrudeExtract Crude Extract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractionation1 Flavonoid-Rich Fractions SilicaGel->Fractionation1 Sephadex Sephadex LH-20 Chromatography Fractionation1->Sephadex PartiallyPure Partially Purified Compound Sephadex->PartiallyPure PrepHPLC Preparative HPLC PartiallyPure->PrepHPLC PureCompound Pure Quercetin 3-O-sophoroside-7-O-rhamnoside PrepHPLC->PureCompound

References

Application Notes and Protocols for Quercetin 3-O-sophoroside-7-O-rhamnoside as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside as a reference standard in chromatographic analysis. This document is intended to support the accurate quantification and identification of this flavonoid glycoside in various matrices, including plant extracts and pharmaceutical formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Quercetin 3-O-sophoroside-7-O-rhamnoside is fundamental for its effective use as a chromatographic standard.

PropertyValueReference
Molecular Formula C₃₃H₄₀O₂₁[1]
Molecular Weight 772.7 g/mol [1][2]
CAS Number 64828-40-6[1][2]
Appearance Typically a yellow powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol. Limited solubility in water.[3]
Storage Conditions Store as a powder at -20°C for long-term stability. In solvent, store at -80°C.

Biological Significance and Signaling Pathways

This compound, a flavonoid glycoside found in plants like sea buckthorn (Hippophae rhamnoides) and Lycium chinense leaves, exhibits significant antioxidant and anti-inflammatory properties.[2][4][5] Like other quercetin glycosides, its biological activities are often attributed to the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Antioxidant and Anti-inflammatory Signaling of Quercetin Glycosides

Quercetin_Glycoside_Signaling Antioxidant & Anti-inflammatory Signaling of Quercetin Glycosides ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 oxidizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates Quercetin_Glycoside This compound Quercetin_Glycoside->IKK inhibits Quercetin_Glycoside->Keap1 inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates Nucleus1 Nucleus NFkappaB->Nucleus1 translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus1->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus2 Nucleus Nrf2->Nucleus2 translocates to ARE Antioxidant Response Element (ARE) Nucleus2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cellular_Protection

Caption: Quercetin glycosides' antioxidant and anti-inflammatory mechanisms.

Chromatographic Analysis Protocols

The following protocols are designed for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS).

Standard Solution Preparation

Workflow for Standard Solution Preparation

Standard_Preparation_Workflow cluster_0 Step 1: Stock Solution (1 mg/mL) cluster_1 Step 2: Working Standard Solutions cluster_2 Step 3: Final Preparation weigh Accurately weigh 1 mg of This compound dissolve Dissolve in 1 mL of HPLC-grade Methanol weigh->dissolve sonicate Sonicate for 10-15 minutes to ensure complete dissolution dissolve->sonicate serial_dilute Perform serial dilutions of the stock solution with the initial mobile phase or methanol sonicate->serial_dilute concentration_range Prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) serial_dilute->concentration_range filter Filter through a 0.22 µm or 0.45 µm syringe filter before injection concentration_range->filter

Caption: Preparation of standard solutions for chromatography.

HPLC-DAD Method (General Protocol)

This method is suitable for the routine quantification of this compound in well-characterized matrices.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min, 10-20% B5-20 min, 20-40% B20-25 min, 40-60% B25-30 min, 60-10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 350 nm
Injection Volume 10-20 µL
UPLC-MS/MS Method (for High Sensitivity and Selectivity)

This method is recommended for complex matrices or when low detection limits are required. The following is based on a method developed for a structurally similar quercetin glycoside and can be adapted.[5]

ParameterRecommended Conditions
Column Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-4 min, 20-30% B
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 1 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)

Quantitative Data and Method Validation

The following tables summarize typical performance data for the chromatographic analysis of quercetin and its glycosides. These values can serve as a benchmark for method development and validation.

Table 1: HPLC-DAD Method Validation Parameters for Quercetin and Related Glycosides

ParameterTypical Value Range
Retention Time (min) 3.5 - 12
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.04 - 1.33
Limit of Quantification (LOQ) (µg/mL) 0.14 - 4.0
Accuracy (Recovery %) 88 - 111%
Precision (RSD %) < 2% (Intra-day), < 5% (Inter-day)

Table 2: UPLC-MS/MS Method Validation Parameters for a Quercetin Glycoside [5]

ParameterReported Value
Linearity Range (ng/mL) 1.48 - 74,000
Correlation Coefficient (r²) ≥ 0.99
Accuracy (%) 2.8 - 7.3 (Intra-day), 3.9 - 4.6 (Inter-day)
Precision (RSD %) 4.6 - 8.1 (Intra-day), 6.7 - 10.4 (Inter-day)

Experimental Protocols

Sample Preparation from Plant Material (General Protocol)

Workflow for Plant Sample Extraction

Sample_Extraction_Workflow start Dried and Powdered Plant Material extraction Add extraction solvent (e.g., 70-80% Methanol or Ethanol) start->extraction sonication Ultrasonicate for 30-60 minutes at room temperature extraction->sonication centrifugation Centrifuge at 4000 rpm for 15 minutes sonication->centrifugation supernatant Collect the supernatant centrifugation->supernatant filtration Filter through a 0.22 µm or 0.45 µm syringe filter supernatant->filtration analysis Inject into HPLC or UPLC system filtration->analysis

Caption: General workflow for extracting flavonoids from plant material.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried and powdered plant material.

    • Add 20 mL of 80% methanol (or another suitable solvent).

    • Sonicate the mixture for 30-60 minutes at room temperature.

  • Isolation:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Purification:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a vial suitable for the autosampler.

    • For complex matrices, an optional Solid-Phase Extraction (SPE) step with a C18 cartridge can be employed to reduce interferences.

Conclusion

This compound is a valuable reference standard for the chromatographic analysis of flavonoids in various samples. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the accurate identification and quantification of this compound. Adherence to these guidelines will ensure high-quality, reproducible results in research, quality control, and drug development applications.

References

Protocol for the Dissolution and Use of Quercetin 3-O-sophoroside-7-O-rhamnoside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and application of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside, for in vitro cell culture experiments. Due to the limited availability of specific solubility and cytotoxicity data for this particular glycoside, this protocol incorporates best practices for similar flavonoid compounds.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plant species.[1] Like other quercetin derivatives, it is investigated for its potential biological activities, including antioxidant and cytotoxic effects. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. This protocol outlines the recommended procedure for preparing stock solutions and working concentrations for cell culture applications.

Solubility and Stability

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetone.[1][2] For cell culture applications, DMSO is the recommended solvent for preparing concentrated stock solutions.

Aqueous solutions of quercetin and its glycosides are generally not stable and should be prepared fresh for each experiment.[3] Stock solutions of quercetin derivatives in DMSO can be stored at -20°C for several months; however, repeated freeze-thaw cycles should be avoided.[4] For optimal results, it is recommended to prepare and use the diluted solutions on the same day.[1]

Table 1: Solubility of Quercetin 3-O-sophoroside and Related Compounds

CompoundSolventSolubilityReference
This compoundDMSOSoluble[1][2]
This compoundMethanolSoluble[2]
Quercetin 3-O-sophorosideDMSO~10 mg/mL[5]
Quercetin 3-O-sophorosideDimethylformamide (DMF)~3 mg/mL[5]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile 0.22 µm syringe filter

Preparation of a Concentrated Stock Solution (e.g., 10 mM)
  • Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 772.66 g/mol .

    • Example for 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 772.66 g/mol = 0.0077266 g = 7.73 mg

  • Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.

  • Ensure complete dissolution: Vortex the tube vigorously. If necessary, gently warm the solution to 37°C or use an ultrasonic bath for a short period to aid dissolution.[1] Visually inspect the solution to ensure that no solid particles remain.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for Cell Culture
  • Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilute in cell culture medium: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), although the tolerance can be cell-line dependent.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the prepared working solutions immediately for your cell culture experiments. Do not store diluted aqueous solutions.

Recommended Working Concentrations

There is limited specific data on the cytotoxic or effective concentrations of this compound in cell culture. However, data from related quercetin glycosides can provide a starting point for determining an appropriate concentration range.

Table 2: Cytotoxicity of Related Quercetin Glycosides

CompoundCell LineIC50 ValueReference
Quercetin-3-O-rhamnosideHeLa46.67 µg/mL[6]
Quercetin-3-O-glucosideCaco-279 µg/mL[2]
Quercetin-3-O-glucosideHepG2150 µg/mL[2]

Recommendation: Based on the data for similar compounds, a starting concentration range of 1-100 µM is recommended for initial experiments. It is highly advisable to perform a dose-response study to determine the optimal and non-toxic working concentration for your specific cell line and experimental conditions.

Diagrams

Dissolution_Protocol Workflow for Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex sterilize 4. Sterile Filter (Optional) vortex->sterilize aliquot 5. Aliquot and Store at -20°C sterilize->aliquot thaw 1. Thaw Stock Aliquot dilute 2. Dilute in Cell Culture Medium thaw->dilute control 3. Prepare Vehicle Control dilute->control use 4. Use Immediately dilute->use dose_response Perform Dose-Response Experiment control->dose_response use->dose_response assay Conduct Cell-Based Assay dose_response->assay

Caption: Protocol for dissolving this compound.

References

Application Notes and Protocols for Anti-Inflammatory Assays Using Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn (Hippophae rhamnoides).[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse bioactive properties, including potent anti-inflammatory and antioxidant effects.[3] The anti-inflammatory activities of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[4][5] This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of quercetin 3-O-sophoroside-7-O-rhamnoside.

While specific quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, research on total flavonoid extracts from sea buckthorn and closely related quercetin glycosides provides valuable insights into its expected bioactivity.[4][6]

Data Presentation: Anti-Inflammatory Activity of Related Compounds

The following tables summarize the anti-inflammatory effects of total flavonoids from sea buckthorn and a structurally similar compound, quercetin 3,7-dirhamnoside (QDR), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This data can serve as a reference for designing experiments and anticipating the potential efficacy of this compound.

Table 1: Effect of Sea Buckthorn Flavonoids (SBF) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentrationNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
SBF50 µg/mLSignificantSignificantSignificantSignificant
SBF100 µg/mLSignificantSignificantSignificantSignificant
SBF200 µg/mLSignificantSignificantSignificantSignificant
Source: Adapted from studies on sea buckthorn flavonoids.[4]

Table 2: Effect of Quercetin 3,7-dirhamnoside (QDR) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentrationNitric Oxide (NO) InhibitionTNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
QDR10 µMSignificantSignificantSignificantSignificant
QDR20 µMSignificantSignificantSignificantSignificant
QDR40 µMSignificantSignificantSignificantSignificant
Source: Adapted from studies on quercetin 3,7-dirhamnoside.[6][7]

Key Anti-Inflammatory Signaling Pathways

Quercetin and its derivatives typically exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates Quercetin This compound Quercetin->IKK inhibits Quercetin->p38 inhibits Quercetin->JNK inhibits Quercetin->ERK inhibits Quercetin->NFκB_n inhibits Gene Pro-inflammatory Gene Expression NFκB_n->Gene activates

Caption: Quercetin glycosides inhibit inflammation via NF-κB and MAPK pathways.

Experimental Workflow for Anti-Inflammatory Assays

A typical workflow for assessing the anti-inflammatory properties of a compound like this compound is outlined below.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Seed RAW264.7 Macrophages B Pre-treat with Quercetin derivative A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay C->D E ROS Assay C->E F Cytokine Measurement (ELISA) C->F G Gene Expression (qRT-PCR) C->G H Analyze and Interpret Results D->H E->H F->H G->H

Caption: Workflow for in vitro anti-inflammatory activity screening.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW264.7 murine macrophage cell line.

Protocol:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 × 10^5 cells/mL and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays). Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).

Nitric Oxide (NO) Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Reactive Oxygen Species (ROS) Assay

Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • After pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Induce ROS production by treating the cells with a stimulating agent (e.g., LPS or H₂O₂) for a specified time.

  • Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Principle: ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in a sample.

Protocol:

  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]

  • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Principle: qRT-PCR is used to quantify the mRNA expression levels of genes encoding for pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Protocol:

  • After the desired treatment period (typically shorter, e.g., 4-6 hours, for gene expression studies), lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

  • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.[10]

Conclusion

This compound, as a constituent of sea buckthorn flavonoids, is a promising candidate for anti-inflammatory research and development. The provided protocols offer a comprehensive framework for elucidating its mechanisms of action and quantifying its potential therapeutic effects. While direct quantitative data for this specific compound is still emerging, the information on related flavonoids provides a strong rationale for its investigation as a modulator of inflammatory responses.

References

Application of Quercetin 3-O-Sophoroside-7-O-Rhamnoside in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063), a ubiquitously found plant flavonoid, and its various glycosidic derivatives have garnered significant attention for their potential neuroprotective effects.[1][2] These compounds are investigated for their therapeutic promise in a range of neurological and neurodegenerative disorders, which are often characterized by oxidative stress, neuroinflammation, and neuronal cell death.[2][3] Quercetin 3-O-sophoroside-7-O-rhamnoside is a specific glycoside of quercetin. While direct research on this particular compound is emerging, its neuroprotective potential can be inferred from the extensive studies on quercetin and its other glycosides. This document provides an overview of the proposed mechanisms of action and detailed protocols for investigating the neuroprotective applications of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for designing and interpreting neuroprotection studies.

PropertyValueReference
Molecular Formula C₃₃H₄₀O₂₁[4]
Molecular Weight 772.7 g/mol [4]
CAS Number 64828-40-6[5]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297). Limited solubility in water.[5][6]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[6]

Proposed Neuroprotective Mechanisms of Action

The neuroprotective effects of quercetin and its derivatives are believed to be multifactorial, targeting several key pathways involved in neuronal damage.[1][2]

  • Antioxidant Activity: Quercetin and its glycosides are potent antioxidants capable of scavenging free radicals and reducing oxidative stress, a primary contributor to neuronal injury in many neurodegenerative diseases.[2][7] This is largely attributed to the multiple hydroxyl groups in their chemical structure.[7]

  • Modulation of Signaling Pathways: Quercetin has been shown to modulate critical intracellular signaling pathways that promote cell survival.[8] This includes the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes.[1][9] Additionally, quercetin can influence the PI3K/Akt/GSK-3β pathway, which is crucial for neuronal survival and plasticity.[10]

  • Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurological disorders.[11] Quercetin can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by microglia and astrocytes, thereby mitigating the inflammatory cascade in the central nervous system.[2][9]

  • Inhibition of Apoptosis: By modulating various signaling cascades, including the caspase pathway, quercetin and its derivatives can inhibit programmed cell death (apoptosis) in neurons.[11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound in exerting its neuroprotective effects.

neuroprotection_pathways cluster_oxidative_stress Oxidative Stress Pathway cluster_inflammation Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) NeuronalDamage Neuronal Damage ROS->NeuronalDamage Q Quercetin Derivative Q->ROS Scavenges Nrf2 Nrf2 Q->Nrf2 Activates ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Microglia Microglia/ Astrocytes InflammatoryStimuli->Microglia NFkB NF-κB Microglia->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatoryCytokines Induces Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation Q2 Quercetin Derivative Q2->NFkB Inhibits

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Protocols

The following are detailed protocols for the isolation of this compound and for conducting in vitro neuroprotection assays.

Part 1: Isolation and Purification

This protocol outlines a general procedure for the extraction and isolation of flavonoid glycosides from a plant matrix.[6][12]

Materials:

Equipment:

  • Ultrasonic bath or maceration setup

  • Rotary evaporator

  • Separatory funnel

  • Glass column for chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Extraction:

    • Macerate or sonicate the powdered plant material with 70% ethanol for 60 minutes at a controlled temperature (e.g., 40-50°C).[6]

    • Filter the mixture to separate the extract from the plant debris.

    • Repeat the extraction process on the residue twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.[6]

  • Fractionation:

    • Suspend the crude extract in water and transfer to a separatory funnel.

    • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.[6]

    • Collect the different fractions. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Purification:

    • Subject the desired fraction to column chromatography on silica gel.[6]

    • Elute the column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid.[6]

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

    • Combine fractions containing the target compound and concentrate.

    • Further purification can be achieved using preparative HPLC.

Part 2: In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a common method to assess the neuroprotective effect of a compound against an induced cytotoxic insult in a neuronal cell line (e.g., SH-SY5Y).[3]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., β-amyloid, 6-hydroxydopamine, or H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[3]

  • Treatment:

    • Treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Cytotoxicity:

    • After the pretreatment, add the neurotoxic agent to the wells (except for the control group) and incubate for another 24 hours.[3]

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound.

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolation Isolation & Purification of This compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Characterization->CellCulture Toxicity Induction of Neurotoxicity (e.g., Aβ, 6-OHDA) CellCulture->Toxicity Treatment Treatment with Compound Toxicity->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Biochemical Biochemical Assays (ROS, Cytokines) Treatment->Biochemical WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot AnimalModel Animal Model of Neurodegeneration (e.g., MPTP) Viability->AnimalModel Biochemical->AnimalModel WesternBlot->AnimalModel Administration Compound Administration AnimalModel->Administration Behavioral Behavioral Tests (e.g., Morris Water Maze) Administration->Behavioral Histology Histological Analysis (e.g., Nissl Staining) Behavioral->Histology Biochemical_in_vivo Biochemical Analysis of Brain Tissue Histology->Biochemical_in_vivo

Caption: General experimental workflow for neuroprotection studies.

Conclusion

This compound represents a promising candidate for further investigation in the field of neuroprotection. Based on the well-documented activities of its parent compound, quercetin, and related glycosides, it is hypothesized to act through multiple mechanisms including antioxidant, anti-inflammatory, and modulation of key cell survival pathways. The provided protocols offer a framework for researchers to systematically evaluate the neuroprotective efficacy of this compound, potentially leading to the development of novel therapeutic strategies for neurodegenerative diseases. Further in vivo studies are warranted to confirm these effects and to assess its bioavailability and ability to cross the blood-brain barrier.[8]

References

Application Notes and Protocols for LC-MS/MS Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plant species. As a member of the extensive flavonoid family, it is of significant interest for its potential pharmacological activities. Accurate and sensitive quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled selectivity and sensitivity.

This document provides detailed protocols for the extraction and LC-MS/MS analysis of quercetin 3-O-sophoroside-7-O-rhamnoside in biological samples, along with data presentation and visualization of relevant biological pathways. The methodologies presented are based on established procedures for similar quercetin glycosides and can be adapted and validated for specific research needs.

Chemical Properties

PropertyValue
Chemical Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
Molecular Formula C33H40O21[1]
Molecular Weight 772.66 g/mol [2]
Monoisotopic Mass 772.2062 Da[1]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for the extraction of quercetin glycosides from plasma.

Materials:

  • Biological plasma samples

  • Internal Standard (IS) solution (e.g., Rutin or a stable isotope-labeled analogue)

  • Methanol (B129727) or Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >12,000 x g and 4°C

  • Nitrogen evaporator or vacuum centrifugal evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the plasma sample.

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the final supernatant to an LC autosampler vial for injection.

Liquid Chromatography (LC) Method

The following parameters are based on a validated method for a structurally similar quercetin glycoside and serve as an excellent starting point for method development.[3]

ParameterRecommended Condition
LC System UPLC System
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water (v/v)[3]
Mobile Phase B Acetonitrile[3]
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min[3]
Column Temperature 30°C
Injection Volume 1 µL
Tandem Mass Spectrometry (MS/MS) Method

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.[3]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions (Predicted):

Note: These transitions are predicted based on the structure of this compound and should be optimized empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound771.20301.03 (Quercetin aglycone)Optimize (e.g., 40)Optimize (e.g., 35)
Rutin (IS)609.15301.03Optimize (e.g., 45)Optimize (e.g., 40)

Data Presentation

Method Validation Parameters

The following table summarizes typical method validation parameters for the analysis of a similar quercetin glycoside in rat plasma, which can be used as a benchmark.[3]

ParameterResult
Linearity Range 1.48 - 74,000 ng/mL
Correlation Coefficient (r²) ≥0.9989
Lower Limit of Quantification (LLOQ) 1.25 ng/mL
Intra-day Precision (RSD%) 4.6 - 8.1%
Inter-day Precision (RSD%) 6.7 - 10.4%
Accuracy 2.8 - 7.3% (intra-day), 3.9 - 4.6% (inter-day)
Extraction Recovery 74.7 - 77.1%
Pharmacokinetic Data

The table below presents pharmacokinetic data obtained from a study on a similar quercetin glycoside in rats following intravenous and oral administration, which can provide an estimate of the expected pharmacokinetic profile.[4]

ParameterIntravenous (20 mg/kg)Oral (40 mg/kg)
Cmax (ng/mL) 23,541 ± 3,1271,234 ± 345
Tmax (min) 530
AUC(0-t) (ng·min/mL) 543,287 ± 67,890185,265 ± 45,678
t1/2 (min) 189.45 ± 21.34236.87 ± 28.59
Absolute Bioavailability -~3.41%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is precip Protein Precipitation (300 µL cold Methanol/Acetonitrile) is->precip vortex Vortex (3 min) precip->vortex centrifuge Centrifuge (12,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute final_centrifuge Final Centrifugation reconstitute->final_centrifuge vial Transfer to LC Vial final_centrifuge->vial injection Inject into UPLC System vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection Tandem Mass Spectrometry (ESI-, MRM) separation->detection quant Quantification detection->quant pk Pharmacokinetic Analysis quant->pk

Caption: Workflow for the LC-MS/MS analysis of this compound.

Potential Signaling Pathways Modulated by Quercetin

Quercetin, the aglycone of the target analyte, is known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. It is plausible that this compound exerts similar effects, potentially after deglycosylation in vivo.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response stimuli External Stimuli (e.g., Oxidative Stress, Growth Factors) receptor Receptor Tyrosine Kinase stimuli->receptor pi3k PI3K receptor->pi3k mapk MAPK (ERK, p38, JNK) receptor->mapk quercetin Quercetin quercetin->pi3k Inhibits quercetin->mapk Modulates nrf2_keap1 Nrf2-Keap1 Complex quercetin->nrf2_keap1 Disrupts akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation inflammation Inflammation mapk->inflammation keap1 Keap1 keap1->nrf2_keap1 nrf2_free Nrf2 nrf2_keap1->nrf2_free Dissociation nrf2_free->nrf2_keap1 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are gene_exp Gene Expression are->gene_exp antioxidant Antioxidant Defense gene_exp->antioxidant

Caption: Overview of key signaling pathways potentially modulated by quercetin.

References

Application Notes and Protocols for the Synthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a prominent dietary flavonoid, and its glycosidic derivatives are of significant interest in the fields of pharmacology and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Glycosylation of quercetin not only enhances its solubility and stability but also modulates its bioavailability and therapeutic efficacy. This document provides detailed application notes and protocols for the synthesis of a specific quercetin derivative, quercetin 3-O-sophoroside-7-O-rhamnoside. This complex glycoside features a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose at the 7-position of the quercetin aglycone.

Two primary synthetic strategies are outlined: a chemoenzymatic approach, which offers high regioselectivity and milder reaction conditions, and a purely chemical synthesis, which provides an alternative route, albeit with greater complexity in terms of protection and deprotection steps.

Chemoenzymatic Synthesis Strategy

The chemoenzymatic synthesis of this compound is a multi-step process that leverages the high specificity of glycosyltransferase enzymes. This approach minimizes the need for complex protecting group chemistry, leading to a more efficient and environmentally friendly synthesis. The proposed pathway involves a sequential three-enzyme reaction.

Proposed Chemoenzymatic Synthesis Workflow

chemoenzymatic_synthesis Quercetin Quercetin Q3G Quercetin 3-O-glucoside Quercetin->Q3G AtUGT78D2 UDP-Glucose Q3S Quercetin 3-O-sophoroside Q3G->Q3S CsUGT UDP-Glucose Target This compound Q3S->Target AtUGT89C1 UDP-Rhamnose

Caption: Chemoenzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Quercetin 3-O-glucoside

This protocol is adapted from methodologies utilizing glucosyltransferases for the regioselective glucosylation of flavonoids.

  • Materials:

  • Procedure:

    • Prepare a stock solution of quercetin (e.g., 10 mM in DMSO).

    • In a reaction vessel, combine Tris-HCl buffer, UDP-glucose (e.g., 1.5 equivalents), and the quercetin stock solution.

    • Initiate the reaction by adding the purified AtUGT78D2 enzyme.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for a specified duration (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the aqueous layer multiple times with ethyl acetate to remove unreacted quercetin.

    • The aqueous layer containing the water-soluble quercetin 3-O-glucoside can be lyophilized or purified further by column chromatography (e.g., C18 silica (B1680970) gel).

Protocol 2: Synthesis of Quercetin 3-O-sophoroside

This step utilizes a glucosyltransferase capable of adding a second glucose unit in a β-1,2 linkage. A suitable enzyme has been identified from Crocus sativus.

  • Materials:

    • Quercetin 3-O-glucoside (from Protocol 1)

    • UDP-glucose

    • Recombinant Crocus sativus glucosyltransferase (CsUGT)

    • Reaction buffer (as optimized for CsUGT)

  • Procedure:

    • Dissolve the purified quercetin 3-O-glucoside in the appropriate reaction buffer.

    • Add UDP-glucose (e.g., 1.5-2.0 equivalents).

    • Initiate the reaction by adding the purified CsUGT enzyme.

    • Incubate the mixture under optimal conditions for the enzyme (temperature and time to be determined empirically).

    • Monitor the formation of quercetin 3-O-sophoroside by HPLC.

    • Purify the product using column chromatography (e.g., Sephadex LH-20 or C18 silica gel).

Protocol 3: Synthesis of this compound

This final step introduces the rhamnose moiety at the 7-position.

  • Materials:

    • Quercetin 3-O-sophoroside (from Protocol 2)

    • Uridine diphosphate rhamnose (UDP-rhamnose)

    • Recombinant Arabidopsis thaliana rhamnosyltransferase (AtUGT89C1)

    • Reaction buffer (as optimized for AtUGT89C1)

  • Procedure:

    • Dissolve the purified quercetin 3-O-sophoroside in the reaction buffer.

    • Add UDP-rhamnose (e.g., 1.5 equivalents).

    • Start the reaction by adding the purified AtUGT89C1 enzyme.

    • Incubate under optimal conditions.

    • Monitor the formation of the final product by HPLC.

    • Purify the this compound by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Quantitative Data for a Similar Enzymatic Synthesis

The following table presents data for the synthesis of a structurally similar compound, quercetin 3-O-glucoside-7-O-rhamnoside, which can serve as a benchmark for the synthesis of the target molecule.

PrecursorEnzyme SystemProductTiter (mg/L)Reference
QuercetinE. coli expressing AtUGT78D2 and AtUGT89C1Quercetin 3-O-glucoside-7-O-rhamnoside67[1]

Chemical Synthesis Strategy

The chemical synthesis of this compound is a more challenging approach that requires a series of protection and deprotection steps to achieve the desired regioselectivity. The general strategy involves the protection of all hydroxyl groups except for the one to be glycosylated, followed by the glycosylation reaction and subsequent deprotection. This process is repeated for each glycosylation step.

General Chemical Synthesis Workflow

chemical_synthesis Quercetin Quercetin Protected_Q Protected Quercetin (free 3-OH) Quercetin->Protected_Q Protection Glycosylated_3 3-O-sophoroside Quercetin (protected) Protected_Q->Glycosylated_3 Glycosylation with protected sophorose Protected_3_7 Protected 3-O-sophoroside Quercetin (free 7-OH) Glycosylated_3->Protected_3_7 Selective Deprotection Glycosylated_3_7 Fully Glycosylated Quercetin (protected) Protected_3_7->Glycosylated_3_7 Glycosylation with protected rhamnose Target This compound Glycosylated_3_7->Target Deprotection

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

Due to the complexity and the need for specialized expertise in carbohydrate and flavonoid chemistry, a detailed step-by-step protocol for the complete chemical synthesis is beyond the scope of this document. The following is a general outline of the key steps involved.

Step 1: Regioselective Protection of Quercetin

  • Protect the hydroxyl groups at positions 5, 7, 3', and 4' of quercetin, leaving the 3-OH group free for the first glycosylation. This can be achieved using various protecting groups such as benzyl (B1604629) or silyl (B83357) ethers, often requiring multiple steps to differentiate the hydroxyls.

Step 2: Synthesis of the Sophorose Donor

  • Prepare a protected sophorose donor with a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or a bromide) for the glycosylation reaction. The hydroxyl groups of the sophorose must be protected (e.g., with acetyl or benzoyl groups).

Step 3: Glycosylation at the 3-Position

  • Couple the protected quercetin with the protected sophorose donor under appropriate glycosylation conditions (e.g., using a Lewis acid catalyst like TMSOTf).

Step 4: Selective Deprotection of the 7-OH Group

  • Selectively remove the protecting group from the 7-OH position of the 3-O-sophoroside quercetin derivative. This requires the use of orthogonal protecting groups in the initial protection step.

Step 5: Glycosylation at the 7-Position

  • Couple the partially protected quercetin sophoroside with a protected rhamnose donor.

Step 6: Global Deprotection

  • Remove all protecting groups from the quercetin and sugar moieties to yield the final product. This is typically achieved by catalytic hydrogenation for benzyl groups or fluoride (B91410) treatment for silyl groups.

Purification and Characterization

At each stage of the synthesis, purification by column chromatography is essential. The final product must be rigorously purified, typically by preparative HPLC, and its structure confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC).

Characterization Data

As this compound is a known natural product found in sources like sea buckthorn (Hippophae rhamnoides), its characterization data may be available in the literature from isolation studies. Researchers should consult scientific databases for published NMR and MS data to confirm the identity of their synthetic product.

Conclusion

The synthesis of this compound and its derivatives is a complex but achievable goal for researchers in drug development. The chemoenzymatic approach offers a more direct and potentially higher-yielding route with greater regioselectivity and milder conditions. The chemical synthesis provides an alternative but requires significant expertise in synthetic organic chemistry. The protocols and data presented here serve as a comprehensive guide for the synthesis and characterization of these promising bioactive compounds.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plants, including sea buckthorn berries.[1][2][3] Like many flavonoid glycosides, its bioavailability and biological activity can be significantly enhanced by hydrolyzing the sugar moieties to yield the aglycone, quercetin. Quercetin itself is a well-studied flavonol with potent antioxidant, anti-inflammatory, and potential therapeutic properties.[4][5] Enzymatic hydrolysis offers a specific and mild method for this conversion, avoiding the harsh conditions of acid hydrolysis which can lead to degradation of the aglycone.[6]

This document provides detailed application notes and protocols for the enzymatic hydrolysis of quercetin 3-O-sophoroside-7-O-rhamnoside. The protocols are designed for researchers in drug development and natural product chemistry to produce quercetin from its glycosidic form for further studies.

Principle of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound requires the cleavage of two different glycosidic linkages: a sophoroside linkage at the 3-position and a rhamnoside linkage at the 7-position. This can be achieved using a combination of enzymes or a crude enzyme preparation with multiple activities. The hydrolysis proceeds in a step-wise manner, sequentially removing the sugar residues to yield the final product, quercetin.

The required enzymatic activities are:

  • α-L-rhamnosidase (EC 3.2.1.40): This enzyme specifically hydrolyzes terminal α-L-rhamnosidic bonds. In this case, it will cleave the rhamnose sugar from the 7-position of the quercetin molecule.[5][7]

  • β-glucosidase (EC 3.2.1.21): This enzyme hydrolyzes β-glucosidic bonds. Sophorose is a disaccharide of two glucose units linked by a β(1→2) bond. A β-glucosidase with broad substrate specificity is required to cleave this bond.[8][9]

Enzyme complexes like snailase and naringinase, which contain a variety of glycosidases including β-glucosidases and α-rhamnosidases, are also effective for the complete hydrolysis of complex flavonoid glycosides.[10][11][12]

Quantitative Data Summary

The following table summarizes typical quantitative data for the enzymatic hydrolysis of complex quercetin glycosides. Please note that specific yields for this compound may vary and should be determined empirically.

SubstrateEnzyme(s)Reaction Time (h)Temperature (°C)pHProduct(s)Conversion Yield (%)Reference
Rutin (Quercetin-3-O-rutinoside)Naringinase6604.0Quercetin>95[11]
Rutin (Quercetin-3-O-rutinoside)Hesperidinase12505.0Quercetin-3-O-glucoside, Quercetin~13% Quercetin[13]
Flavonoid Glycosides from Plant ExtractsSnailase0.42375.5Various AglyconesHigh yields reported[12]
Quercetin Glucosides from OnionThermostable β-glucosidase72845.5QuercetinHigh conversion[14]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Hydrolysis using Specific Glycosidases

This protocol describes the sequential hydrolysis of this compound using specific enzymes.

Materials:

  • This compound

  • α-L-rhamnosidase (from Aspergillus niger or other suitable source)

  • β-glucosidase (from Aspergillus oryzae or with known activity on β(1→2) linkages)[6]

  • Citrate-phosphate buffer (pH 5.0)

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

Step 1: Derhamnosylation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).

  • In a microcentrifuge tube, combine 500 µL of the substrate solution with 500 µL of sodium acetate buffer (pH 4.5).

  • Add α-L-rhamnosidase to a final concentration of 1-5 U/mL.

  • Incubate the reaction mixture at 50°C for 4-6 hours with gentle shaking.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC-UV or LC-MS to confirm the formation of quercetin 3-O-sophoroside.

Step 2: Deglucosylation

  • Once the derhamnosylation is complete, adjust the pH of the reaction mixture to 5.0 using citrate-phosphate buffer.

  • Add β-glucosidase to a final concentration of 5-10 U/mL.

  • Incubate the reaction mixture at 50°C for 12-24 hours with gentle shaking.

  • Monitor the formation of quercetin by HPLC-UV or LC-MS. The reaction is complete when the peak corresponding to quercetin 3-O-sophoroside is no longer detectable and the quercetin peak reaches its maximum.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to precipitate the enzymes.

  • Collect the supernatant containing the hydrolyzed product (quercetin) for purification and further analysis.

Protocol 2: One-Step Hydrolysis using a Crude Enzyme Preparation

This protocol utilizes a commercially available enzyme mixture for a simplified, one-step hydrolysis.

Materials:

  • This compound

  • Snailase or Naringinase

  • Citrate (B86180) buffer (pH 5.5)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol).

  • In a microcentrifuge tube, combine 500 µL of the substrate solution with 500 µL of citrate buffer (pH 5.5).

  • Add snailase to a final concentration of 5 mg/mL.[12]

  • Incubate the reaction mixture at 37°C for 1-4 hours with gentle shaking.

  • Monitor the reaction progress by HPLC-UV or LC-MS for the disappearance of the starting material and the appearance of the quercetin peak.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to pellet the enzyme and any insoluble material.

  • Collect the supernatant for further analysis and purification of quercetin.

Analytical Method: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)% Solvent A% Solvent B
0955
256040
301090
351090
40955

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 370 nm

Expected Retention Times (Illustrative):

  • This compound: Early eluting peak

  • Quercetin 3-O-sophoroside: Intermediate eluting peak

  • Quercetin: Later eluting peak

Visualizations

Enzymatic_Hydrolysis_Workflow Substrate This compound Intermediate Quercetin 3-O-sophoroside Substrate->Intermediate Step 1: Derhamnosylation Product Quercetin (Aglycone) Intermediate->Product Step 2: Deglucosylation Analysis HPLC / LC-MS Analysis Product->Analysis Enzyme1 α-L-Rhamnosidase Enzyme1->Substrate Enzyme2 β-Glucosidase Enzyme2->Intermediate

Caption: Workflow for the two-step enzymatic hydrolysis of this compound.

Quercetin_Signaling_Pathways cluster_cell Cell cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits MEK MEK Quercetin->MEK inhibits Wnt Wnt Quercetin->Wnt inhibits Apoptosis Apoptosis Quercetin->Apoptosis promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation mTOR->Inflammation ERK ERK MEK->ERK ERK->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation

Caption: Signaling pathways modulated by Quercetin.[4][15][16]

References

Bioassay Development for Quercetin 3-O-sophoroside-7-O-rhamnoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for developing a bioassay to characterize the biological activity of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This document outlines protocols for assessing its antioxidant and anti-inflammatory properties, two common activities associated with flavonoid glycosides.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in plants such as sea buckthorn berries and Lycium chinense leaves.[1] Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The glycosylation pattern of the flavonoid core can significantly influence its bioavailability and specific biological activities.[4] This document details protocols for in vitro and cell-based assays to elucidate the antioxidant and anti-inflammatory potential of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the described bioassays. Expected results are based on typical activities of quercetin and its glycosides.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTest CompoundConcentration (µM)% Radical ScavengingIC50 (µM)
DPPH This compound10
25
50
100
200
Ascorbic Acid (Positive Control)10
25
50
100
200

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO ProductionIC50 (µM)
Control (untreated) -N/AN/A
LPS (1 µg/mL) only -0%N/A
This compound + LPS 10
25
50
100
Diclofenac (Positive Control) + LPS 10
25
50
100

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control (untreated) -N/AN/A
LPS (1 µg/mL) only -0%0%
This compound + LPS 10
25
50
100
Diclofenac (Positive Control) + LPS 10
25
50
100

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol to achieve the desired final concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 50 µL of the test compound or standard solution to each well.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.[5]

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Calculate the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Cell-Based Anti-inflammatory Assay: Inhibition of Nitric Oxide and Pro-inflammatory Cytokines

This assay evaluates the ability of the test compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Diclofenac (positive control)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

2.1 Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and Diclofenac in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. Ensure the final solvent concentration does not affect cell viability.

  • Pre-treat the cells with various concentrations of the test compound or Diclofenac for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent) and a negative control (cells with medium only).

2.2 Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[8]

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.[8]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of nitric oxide (NO) production.

2.3 Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants as described above.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production.

Visualizations

Signaling Pathway Diagram

Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_Pathway MAPK (p38, ERK, JNK) MyD88->MAPK_Pathway Activates IKK IKK MyD88->IKK Activates AP-1 AP-1 MAPK_Pathway->AP-1 Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1_n AP-1 AP-1->AP-1_n Translocates Quercetin_Glycoside This compound Quercetin_Glycoside->MAPK_Pathway Inhibits Quercetin_Glycoside->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes Induces AP-1_n->Inflammatory_Genes Pro-inflammatory_Mediators iNOS (NO) TNF-α IL-6 Inflammatory_Genes->Pro-inflammatory_Mediators Leads to Production of

Caption: LPS-induced inflammatory signaling cascade and points of inhibition by flavonoids.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Output Seed_Cells Seed RAW 264.7 cells in 96-well plate Adherence Incubate overnight for cell adherence Seed_Cells->Adherence Pre-treatment Pre-treat with this compound or Diclofenac (1-2 hours) Adherence->Pre-treatment Stimulation Stimulate with LPS (1 µg/mL) for 24 hours Pre-treatment->Stimulation Collect_Supernatant Collect cell culture supernatant Stimulation->Collect_Supernatant Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA NO_Data Absorbance at 540 nm (Quantify Nitrite) Griess_Assay->NO_Data Cytokine_Data Absorbance at 450 nm (Quantify Cytokines) ELISA->Cytokine_Data Calculate_Inhibition Calculate % Inhibition and IC50 values NO_Data->Calculate_Inhibition Cytokine_Data->Calculate_Inhibition

Caption: Workflow for the cell-based anti-inflammatory bioassay.

References

Application Notes and Protocols for Enzyme Inhibition Kinetics Studies of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries.[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities, including their potential as enzyme inhibitors. The structural complexity of quercetin 3-O-sophoroside-7-O-rhamnoside, featuring a quercetin aglycone backbone with sophoroside and rhamnoside moieties, suggests a potential for specific interactions with various enzymes, making it a compound of interest for kinetic studies in drug discovery and development. These investigations are crucial for understanding the compound's mechanism of action and for identifying potential therapeutic targets.

While specific kinetic data for this compound is not extensively available, studies on structurally related quercetin glycosides and extracts from sources rich in this compound, such as sea buckthorn, provide valuable insights into its potential inhibitory activities against enzymes like α-glucosidase and xanthine (B1682287) oxidase.

Applications in Enzyme Inhibition

Enzyme inhibition studies are fundamental in pharmacology and biochemistry for the discovery of new therapeutic agents. Quercetin and its derivatives have been reported to inhibit a variety of enzymes, including those involved in metabolic disorders and inflammatory processes.

  • α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Extracts from sea buckthorn have demonstrated α-glucosidase inhibitory activity.[3][4]

  • Xanthine Oxidase Inhibition: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. Quercetin and its glycosides are known inhibitors of this enzyme.[5]

  • Other Potential Targets: Flavonoids have been shown to interact with a wide range of other enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and various kinases, suggesting that this compound may also have broader inhibitory activities.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data for the enzyme inhibitory activities of related quercetin glycosides and sea buckthorn extracts. It is important to note that specific kinetic data for this compound is limited, and the presented data serves as a reference based on structurally similar compounds and plant extracts.

Compound/ExtractEnzymeIC50KiInhibition TypeReference
Quercetin-3-O-rhamnosideXanthine OxidaseNot specifiedNot specifiedCompetitive[5]
Sea Buckthorn Dissolution Productsα-Glucosidase5.18 mg/mLNot determinedNot determined[3]
Quercetinα-Glucosidase29.47 ± 3.36 μMNot determinedNot determined[6]
QuercetinXanthine Oxidase1.4 µMNot determinedNot specified[1]
Quercetin-3′-sulfateXanthine Oxidase0.2-0.5 µMNot determinedNot specified[1]
IsorhamnetinXanthine Oxidase0.2-0.5 µMNot determinedNot specified[1]
TamarixetinXanthine Oxidase0.2-0.5 µMNot determinedNot specified[1]

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

This workflow provides a general overview of the steps involved in a typical enzyme inhibition assay.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Buffer, and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Solution prep_inhibitor Prepare Inhibitor Stock (this compound) prep_inhibitor->mix prep_buffer Prepare Assay Buffer prep_buffer->mix preincubate Pre-incubate mix->preincubate add_substrate Initiate Reaction (Add Substrate) preincubate->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate measure Measure Product Formation (e.g., Absorbance, Fluorescence) incubate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_kinetics Determine Inhibition Type & Ki (Lineweaver-Burk Plot) calc_velocity->det_kinetics det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for conducting an enzyme inhibition kinetics study.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (B1664774) (positive control)

  • 100 mM Phosphate (B84403) buffer (pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

    • Prepare a series of dilutions of acarbose in phosphate buffer as a positive control.

  • Assay in 96-well Plate:

    • In each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or DMSO for the control), and 25 µL of the α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

Protocol 2: Xanthine Oxidase Inhibition Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (B61711) (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • DMSO for dissolving the test compound

  • 96-well UV-transparent microplate or quartz cuvettes

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer (it may be necessary to dissolve in a small amount of NaOH first and then dilute with buffer).

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the buffer.

    • Prepare serial dilutions of allopurinol in the buffer as a positive control.

  • Assay Setup:

    • In each well or cuvette, add phosphate buffer, the test compound solution at various concentrations (or DMSO for the control), and the xanthine solution.

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Immediately monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Calculate the percentage of inhibition as described in the α-glucosidase assay protocol.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis (inhibition type and Ki), perform the assay with varying concentrations of both xanthine and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Signaling Pathway Modulation

The inhibition of key enzymes by flavonoids like this compound can lead to the modulation of various intracellular signaling pathways. For instance, the inhibition of enzymes involved in inflammation can impact the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses.

NFkB Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli TNF-α, IL-1β, LPS receptor Receptor Complex stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus Inhibitor Quercetin Glycosides (Potential Inhibition) Inhibitor->IKK Inhibition Gene_expression Gene Expression (Pro-inflammatory mediators: COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_expression

Caption: Potential modulation of the NF-κB signaling pathway by quercetin glycosides.

By inhibiting upstream signaling components or the expression of pro-inflammatory enzymes, this compound may exert anti-inflammatory effects. Further research is required to elucidate the precise molecular targets and mechanisms of this specific flavonoid glycoside.

References

Application Notes and Protocols for the Analytical Identification of Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the identification and structural elucidation of flavonoid glycosides. The methodologies outlined herein are essential for researchers in natural product chemistry, pharmacology, and drug development who are working with plant extracts and purified flavonoid compounds.

Introduction

Flavonoid glycosides are a large and diverse group of secondary plant metabolites that play a crucial role in plant defense and pigmentation. In humans, they are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural identification of these compounds is a critical step in understanding their bioactivities and potential therapeutic applications. This guide details the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation: The First Critical Step

Proper sample preparation is paramount for the successful analysis of flavonoid glycosides. The goal is to efficiently extract these compounds from the plant matrix while minimizing degradation and interference from other components.

Extraction of Flavonoid Glycosides from Plant Material

Protocol:

  • Sample Collection and Pre-processing: Collect fresh plant material and clean it to remove contaminants. Dry the material using air-drying or freeze-drying to preserve the chemical integrity of the flavonoids. Grind the dried plant material into a fine powder to increase the surface area for extraction.[1]

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried, ground plant material.

    • Add 10 mL of a methanol-water mixture (commonly 60:40 or 80:20, v/v) to the sample.[2]

    • Perform extraction using sonication for 60 minutes at room temperature or through maceration with agitation for 24 hours.[2][3]

    • Alternatively, Soxhlet extraction can be used for exhaustive extraction.[4]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm nylon or PTFE syringe filter to remove particulate matter.[2][5]

    • For concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator.

    • The dried residue is then reconstituted in a known volume of the initial mobile phase for HPLC or LC-MS analysis.[1]

Hydrolysis of Flavonoid Glycosides

To identify the aglycone (the non-sugar part of the molecule), hydrolysis is performed to cleave the glycosidic bond. This can be achieved through acid or enzymatic hydrolysis.

Acid hydrolysis is a common method but can sometimes lead to the degradation of the aglycone.[6]

Protocol:

  • To 0.5 mL of the plant extract, add 0.1 mL of concentrated hydrochloric acid (37%).[2]

  • Heat the mixture in a capped tube at 85-100°C for 2 hours.[2][7] A less harsh condition of 2 M HCl at 60°C for 2 hours in the presence of ascorbic acid can be used to minimize aglycone degradation.[6]

  • After cooling, add 0.4 mL of methanol (B129727) and sonicate for 10 minutes.[2]

  • Filter the solution before injection into the HPLC or LC-MS system.

Enzymatic hydrolysis is a milder alternative that can be more specific.[7] Enzymes like β-glucosidase or snailase are commonly used.[6][7]

Protocol (using Snailase):

  • Prepare a buffer solution (e.g., pH 5.5 acetate (B1210297) buffer).

  • To 50 µL of plant extract, add a solution of snailase (e.g., 5 mg in the appropriate buffer).[7]

  • Incubate the mixture at 37°C for a specified time (e.g., 25 minutes).[7]

  • Stop the reaction by adding methanol.

  • Centrifuge the sample and collect the supernatant for analysis.[7]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust technique for the separation and preliminary identification of flavonoid glycosides based on their retention times and UV-Vis spectra.

Experimental Protocol:

  • LC System: Agilent 1200 Infinity LC System or equivalent.[8]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-60% B; 25-30 min, 60-95% B, followed by a wash and re-equilibration. A faster gradient could be: 0 min, 5% B; 11 min, 60% B; 13 min, 95% B; 17 min, 95% B; 19 min, 5% B.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[8]

  • Injection Volume: 10 µL.

  • DAD Detection: Scan from 200-400 nm. Monitor at specific wavelengths for different flavonoid classes (e.g., 280 nm for flavanones, 350 nm for flavonols).

Data Presentation: HPLC Retention Times

The following table provides typical retention times for common flavonoid glycosides under reversed-phase HPLC conditions. Note that retention times can vary depending on the specific column, gradient, and mobile phase used.

Flavonoid GlycosideAglyconeRetention Time (min)Reference
RutinQuercetin11.9
HesperidinHesperetin~15.0[10]
NaringinNaringenin~14.5[10]
QuercitrinQuercetin18.0
Kaempferol-3-O-rutinosideKaempferol15.3
DaidzeinDaidzein4.42[9]
GenisteinGenistein7.85[9]

Visualization of the Analytical Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis plant_material Plant Material extraction Extraction (Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration hydrolysis Hydrolysis (Optional) filtration->hydrolysis hplc HPLC System filtration->hplc Inject Sample hydrolysis->hplc Inject Sample dad DAD Detector hplc->dad chromatogram Chromatogram (Retention Time) dad->chromatogram uv_spectrum UV-Vis Spectrum dad->uv_spectrum identification Compound Identification chromatogram->identification uv_spectrum->identification

Caption: General workflow for flavonoid glycoside analysis using HPLC-DAD.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that provides molecular weight and structural information through fragmentation analysis, enabling more definitive identification.

Experimental Protocol:

  • LC System: UPLC or HPLC system as described for HPLC-DAD.

  • Mass Spectrometer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[8][11]

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.[12]

  • MS Parameters (Example for QTOF):

    • Capillary Voltage: 4000 V (positive mode).[8]

    • Cone Voltage: 30 V.[12]

    • Source Temperature: 120°C.[12]

    • Desolvation Gas (N2) Flow: 1020 L/h.[12]

    • Desolvation Temperature: 500°C.[12]

    • Scan Range: m/z 100-1500.

  • MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the precursor ions. The collision energy is varied to obtain optimal fragmentation patterns.

Data Presentation: Mass Spectrometric Data

The table below summarizes the characteristic mass-to-charge ratios (m/z) for some common flavonoid glycosides and their aglycone fragments in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes.

Flavonoid GlycosideMolecular Weight[M+H]⁺ (m/z)[M-H]⁻ (m/z)Aglycone Fragment (m/z)Reference
Rutin610.52611609303 (Quercetin)[13]
Hesperidin610.56611609303 (Hesperetin)[11]
Naringin580.53581579273 (Naringenin)[14]
Quercetin-3-O-glucoside464.38465463303 (Quercetin)[13]
Kaempferol-3-O-glucoside448.38449447287 (Kaempferol)[12]
Eriocitrin596.52597595289 (Eriodictyol)[11]
Diosmin608.54609607301 (Diosmetin)[11]

Visualization of the Fragmentation Logic

ms_fragmentation cluster_fragmentation MS/MS Fragmentation cluster_identification Structural Information flavonoid_glycoside Flavonoid Glycoside [M+H]+ or [M-H]- loss_sugar Loss of Sugar Moiety (-162 for hexose, -146 for deoxyhexose) flavonoid_glycoside->loss_sugar aglycone Aglycone Ion loss_sugar->aglycone sugar_id Sugar Identity loss_sugar->sugar_id rda Retro-Diels-Alder (RDA) Fragmentation of Aglycone aglycone->rda aglycone_id Aglycone Identity aglycone->aglycone_id fragment_ions Characteristic Fragment Ions rda->fragment_ions substitution_id Substitution Pattern fragment_ions->substitution_id

Caption: Logical flow of flavonoid glycoside identification via MS/MS fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel flavonoid glycosides. It provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified flavonoid glycoside (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling interactions.

    • ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the sugar and aglycone spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the glycosylation position and the overall connectivity of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the stereochemistry and conformation of the molecule.

Data Presentation: NMR Chemical Shifts

The following table presents representative ¹H and ¹³C NMR chemical shifts for the aglycone and sugar moieties of a flavonoid glycoside. Chemical shifts are reported in ppm relative to a reference standard.

Example: Quercetin-3-O-glucoside in DMSO-d₆

Position¹³C (ppm)¹H (ppm)
Aglycone (Quercetin)
2156.2-
3133.3-
4177.4-
5161.212.61 (s, 5-OH)
698.66.19 (d, J=2.0 Hz)
7164.2-
893.56.40 (d, J=2.0 Hz)
9156.6-
10104.0-
1'121.6-
2'115.27.67 (d, J=2.2 Hz)
3'144.8-
4'148.5-
5'116.16.88 (d, J=8.5 Hz)
6'121.17.55 (dd, J=8.5, 2.2 Hz)
Sugar (Glucose)
1''101.85.45 (d, J=7.6 Hz)
2''74.13.20-3.60 (m)
3''77.53.20-3.60 (m)
4''70.03.20-3.60 (m)
5''76.53.20-3.60 (m)
6''61.03.20-3.60 (m)

Visualization of the Structure Elucidation Process

nmr_elucidation cluster_nmr NMR Spectroscopy cluster_info Structural Information Derived purified_compound Purified Flavonoid Glycoside nmr_1d 1D NMR (¹H, ¹³C, DEPT) purified_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) purified_compound->nmr_2d proton_carbon_env Proton & Carbon Environments nmr_1d->proton_carbon_env proton_proton_conn H-H Connectivity nmr_2d->proton_proton_conn carbon_proton_conn C-H Connectivity (1-bond) nmr_2d->carbon_proton_conn long_range_conn Long-Range C-H Connectivity nmr_2d->long_range_conn structure Final Structure proton_carbon_env->structure proton_proton_conn->structure carbon_proton_conn->structure long_range_conn->structure

References

Cell-Based Assays for Quercetin 3-O-sophoroside-7-O-rhamnoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries and the leaves of Lycium chinense. Like many flavonoids, it is presumed to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, largely attributed to its quercetin aglycone core. Cell-based assays are indispensable tools for evaluating the biological efficacy of such compounds in a physiologically relevant context, providing insights into their mechanisms of action and potential therapeutic applications.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of quercetin 3-O-sophoroside-7-O-rhamnoside. The assays described herein are standard methods for assessing cellular antioxidant capacity, anti-inflammatory potential, cytotoxicity, and the induction of apoptosis and cell cycle arrest.

Data Presentation: Representative Biological Activities of Quercetin and its Glycosides

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for quercetin and other quercetin glycosides to provide a comparative baseline for expected activities.

Table 1: Cellular Antioxidant Activity of Selected Flavonoids

CompoundCell LineAssayEC50 / CAA ValueReference
QuercetinHepG2CAA2.5 ± 0.3 µmol QE/100 µmol[1]
KaempferolHepG2CAA1.8 ± 0.2 µmol QE/100 µmol[1]
MyricetinHepG2CAA1.5 ± 0.1 µmol QE/100 µmol[1]
LuteolinHepG2CAA1.2 ± 0.1 µmol QE/100 µmol[1]

CAA values are expressed as micromoles of quercetin equivalents (QE). A higher value indicates greater antioxidant activity.

Table 2: Anti-inflammatory Activity of Quercetin in LPS-Stimulated Macrophages

CompoundCell LineParameter MeasuredIC50Reference
QuercetinRAW 264.7Nitric Oxide (NO) Production~10-50 µM[2][3]

Table 3: Cytotoxicity of Quercetin in Various Cancer Cell Lines

CompoundCell LineAssayIC50 (48h)Reference
QuercetinCT-26 (Colon Carcinoma)MTT75.3 µM[4]
QuercetinLNCaP (Prostate Cancer)MTT55.2 µM[4]
QuercetinMCF-7 (Breast Cancer)MTT85.1 µM[4]
QuercetinMOLT-4 (Leukemia)MTT25.4 µM[4]

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from its precursor 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator.[1][5][6]

Principle Workflow:

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_measurement Measurement Seed_Cells Seed HepG2 cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add this compound and DCFH-DA Incubate_24h->Add_Compound Incubate_1h Incubate for 1h Add_Compound->Incubate_1h Wash Wash with PBS Incubate_1h->Wash Add_ABAP Add ABAP (free radical initiator) Wash->Add_ABAP Read_Fluorescence Measure fluorescence kinetically Add_ABAP->Read_Fluorescence

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)

  • Quercetin (as a standard)

  • Black 96-well microplate

Protocol:

  • Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.[7]

  • Wash the cells with PBS.

  • Add 100 µL of 600 µM ABAP to each well.[7]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[8]

  • Calculate the area under the curve (AUC) and determine the CAA value relative to a quercetin standard.[5]

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[2][9]

Signaling Pathway:

NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates iNOS_Gene iNOS Gene (Transcription) NFkB->iNOS_Gene iNOS_Protein iNOS Protein (Translation) iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-arginine -> L-citrulline Compound Quercetin 3-O-sophoroside-7-O-rhamnoside Compound->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

  • Sodium nitrite (B80452) (for standard curve)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[10]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL LPS and incubate for an additional 24 hours.[2]

  • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent to each well, and incubate for 10 minutes at room temperature.[2]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[4][11]

Principle Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_reaction MTT Reaction cluster_measurement Measurement Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Quercetin 3-O-sophoroside-7-O-rhamnoside Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Appropriate cell culture medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[12]

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis and Cell Cycle Analysis

Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) staining and PI staining alone are standard methods to quantify apoptosis and analyze cell cycle distribution, respectively.[13][14][15]

Apoptosis Detection Principle:

Apoptosis_Detection cluster_cell_states Viable Viable Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptotic Cell (Annexin V+, PI-) Viable->Early_Apoptosis Apoptotic Stimulus Necrotic Necrotic Cell (Annexin V-, PI+) Viable->Necrotic Injury Late_Apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis

Caption: Differentiation of cell states using Annexin V and Propidium Iodide staining.

a) Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • Selected cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

b) Cell Cycle Analysis

Materials:

  • Selected cancer cell lines

  • 70% cold ethanol (B145695)

  • PBS containing RNase A (50 µg/mL) and Propidium Iodide (20 µg/mL)[15]

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at 4°C for at least 1 hour.[15]

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.[15]

  • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analyze the cell cycle distribution by flow cytometry.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal concentration range and incubation times for this compound. Always include appropriate positive and negative controls in your experiments. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols: Formulation of Quercetin 3-O-sophoroside-7-O-rhamnoside for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside is a flavonoid glycoside found in sources such as sea buckthorn berries.[1][2] Like many flavonoids, its therapeutic potential is often limited by poor aqueous solubility, low bioavailability, and instability.[3][4][5] Advanced drug delivery systems, such as liposomes and nanoparticles, offer promising strategies to overcome these limitations by enhancing solubility, protecting the compound from degradation, and enabling controlled release and targeted delivery.[3][6][][8][9] This document provides detailed application notes and experimental protocols for the formulation and characterization of quercetin 3-O-sophoroside-7-O-rhamnoside using liposomal and nanoprecipitation techniques.

I. Formulation Strategies and Characterization Data

Two primary methods for the encapsulation of this compound are presented: liposomal encapsulation via the thin-film hydration method and polymeric nanoparticle formulation using nanoprecipitation. The choice of formulation can significantly impact the physicochemical properties and in vitro performance of the drug delivery system.

Data Summary:

The following tables summarize typical quantitative data obtained from the characterization of flavonoid-loaded nanocarriers, providing a reference for expected outcomes when formulating this compound.

Table 1: Physicochemical Properties of Flavonoid-Loaded Liposomes

Formulation ParameterPhospholipid CompositionDrug:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Reference Quercetin Liposomes Soy Phosphatidylcholine:Cholesterol (4:1)1:10110 - 150< 0.3-30 to -5070 - 90
Glucose-Modified Quercetin Liposomes Not SpecifiedNot Specified116 - 124< 0.3-1.3689.9

Data synthesized from multiple sources for quercetin and its derivatives.[4][10]

Table 2: Physicochemical Properties of Flavonoid-Loaded Polymeric Nanoparticles

Formulation ParameterPolymerDrug:Polymer Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Reference Quercetin Nanoparticles PLGA1:5120 - 200< 0.2-15 to -2575 - 85
Quercetin-loaded Nanoparticles Not SpecifiedNot Specified120.1Not SpecifiedNot Specified81

Data synthesized from multiple sources for quercetin and its derivatives.[11][12]

II. Experimental Protocols

Detailed methodologies for the formulation and characterization of this compound are provided below.

Protocol 1: Liposomal Formulation using Thin-Film Hydration

This method is widely used for the preparation of liposomes due to its simplicity and effectiveness.[4]

Materials:

  • This compound

  • Soy Phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). A thin, uniform lipid film should form on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion. For extrusion, pass the suspension repeatedly (e.g., 10-15 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug by centrifugation or dialysis.

Protocol 2: Polymeric Nanoparticle Formulation via Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles.[11][13]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Acetone or other suitable water-miscible organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 2-4 hours) in a fume hood to allow for the evaporation of the organic solvent. Alternatively, a rotary evaporator can be used for more rapid solvent removal.

  • Nanoparticle Collection: Collect the nanoparticle suspension and wash it several times with deionized water by centrifugation to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol 3: Characterization of Formulations

A. Particle Size and Zeta Potential Analysis:

  • Dilute the liposomal or nanoparticle suspension with deionized water.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the formulation.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated drug from the formulation by ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]

  • Disrupt the liposomes or nanoparticles in the pellet using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.[4]

  • Quantify the amount of encapsulated drug.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Weight of Encapsulated Drug) / (Weight of Nanoparticles) * 100

C. In Vitro Drug Release Study:

  • Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially with a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time.

III. Visualization of Workflows and Pathways

Experimental Workflow: Formulation and Characterization

experimental_workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization qsr This compound formulation_step Formulation (Thin-Film Hydration or Nanoprecipitation) qsr->formulation_step lipids Lipids/Polymers lipids->formulation_step solvent Organic Solvent solvent->formulation_step purification_step Purification (Centrifugation/Dialysis) formulation_step->purification_step size_zeta Particle Size & Zeta Potential purification_step->size_zeta ee_dl Encapsulation Efficiency & Drug Loading purification_step->ee_dl release In Vitro Release purification_step->release final_product Characterized Nanoformulation size_zeta->final_product ee_dl->final_product release->final_product

Caption: Workflow for the formulation and characterization of nanocarriers.

Signaling Pathway: General Antioxidant Action of Flavonoids

While the specific signaling pathways for this compound require further investigation, the general antioxidant mechanism of flavonoids involves direct radical scavenging and modulation of cellular antioxidant defense systems.

antioxidant_pathway ros Reactive Oxygen Species (ROS) cell_damage Oxidative Stress & Cell Damage ros->cell_damage Induces flavonoid Quercetin Glycoside flavonoid->ros Scavenges nrf2 Nrf2 flavonoid->nrf2 Activates cell_protection Cell Protection are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes Upregulates antioxidant_enzymes->ros Neutralizes antioxidant_enzymes->cell_protection Promotes

Caption: Generalized antioxidant signaling pathway for flavonoids.

The formulation of this compound into liposomes or polymeric nanoparticles presents a viable strategy to enhance its therapeutic applicability. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully formulate and characterize these advanced drug delivery systems. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic efficacy of these novel formulations.

References

Troubleshooting & Optimization

improving solubility of quercetin 3-O-sophoroside-7-O-rhamnoside in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Quercetin 3-O-sophoroside-7-O-rhamnoside and similar glycosides in DMSO?

While the aglycone form, quercetin, is highly soluble in DMSO (up to 150 mg/mL), the addition of large sugar moieties significantly alters its solubility profile.[1][2] Glycosylation can decrease solubility in some polar solvents.[3][4] For a structurally similar compound, Quercetin 3-O-sophoroside, the reported solubility in DMSO is approximately 10 mg/mL.[5] Therefore, achieving concentrations significantly higher than this for a more complex glycoside may be challenging.

Q2: Why is my this compound not dissolving completely in DMSO, even at low concentrations?

Several factors can contribute to incomplete dissolution:

  • Compound Purity: Impurities can interfere with the dissolution process. Ensure you are using a high-purity compound.

  • DMSO Grade: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can reduce its effectiveness in solvating certain non-polar parts of the molecule. Using an anhydrous (dry) grade of DMSO is critical for maximizing solubility.

  • Intermolecular Forces: The complex structure with numerous hydroxyl groups from the sugar residues can lead to strong intermolecular hydrogen bonding within the crystal lattice, making it resistant to dissolution.

Q3: Can I heat the DMSO to improve the solubility of the compound?

Yes, gentle heating is a standard and effective method to increase the solubility of many compounds in DMSO.[6][7][8] Heating provides the energy needed to overcome the crystal lattice energy. However, it is crucial to use moderate temperatures (e.g., 30-50°C) and short durations to avoid potential degradation of the flavonoid. Always monitor for any color changes that might indicate decomposition.

Q4: Are there any co-solvents that can be used with DMSO to enhance solubility?

Yes, the use of co-solvents is a common strategy for solubilizing challenging compounds.[9][10] For flavonoid glycosides, dimethylformamide (DMF) is another organic solvent to consider, although solubility may be lower than in DMSO.[5] For experiments requiring subsequent dilution into aqueous media, preparing a highly concentrated stock in pure DMSO is often the best initial step. The DMSO itself then acts as a co-solvent when the stock is diluted into buffers.[10]

Q5: How should I prepare an aqueous working solution from my DMSO stock?

To prevent precipitation, the DMSO stock solution should be added dropwise to the aqueous buffer while vortexing or stirring. Never add the aqueous buffer directly to the DMSO stock. A common procedure involves first dissolving the compound in 100% DMSO and then diluting this stock into the aqueous buffer of choice (e.g., PBS).[5] Be aware that the final concentration of DMSO in your working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. The stability of the compound in aqueous solutions may be limited, so it is recommended to prepare these solutions fresh daily.[5]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

Problem Potential Cause Recommended Solution
Compound fails to dissolve completely. 1. Insufficient solvent energy. 2. Water contamination in DMSO. 3. Reached solubility limit.1. Use the Enhanced Solubility Protocol (Protocol 2) involving gentle warming and sonication. 2. Use fresh, anhydrous grade DMSO and store it properly with desiccants. 3. Re-calculate and attempt to prepare a more dilute solution.
A clear solution forms initially, but a precipitate appears later. 1. The initial solution was supersaturated. 2. Temperature fluctuation. 3. Water absorption into the DMSO stock over time.1. Gently warm the vial to redissolve the precipitate. For future stocks, reduce the target concentration. 2. Store the stock solution at a constant room temperature. 3. Tightly seal the vial and store it in a desiccator.
The final solution appears hazy or contains fine particulates. 1. Insoluble impurities in the compound. 2. Micro-precipitates forming.1. Filter the solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE or nylon) to remove particulates.
Compound precipitates immediately when diluting DMSO stock into an aqueous buffer. 1. Poor mixing technique. 2. The final aqueous concentration is above the solubility limit.1. Ensure you are adding the DMSO stock to the vigorously stirring aqueous buffer, not the reverse. 2. Increase the final volume of the aqueous buffer to lower the final compound concentration. Ensure the final DMSO percentage is not excessively high.

Data Presentation

The solubility of flavonoids is highly dependent on their specific structure (aglycone vs. glycoside) and the solvent used. The table below provides context by summarizing reported solubility data for quercetin and its related glycosides in various solvents.

Table 1: Solubility of Quercetin and Related Flavonoids in Different Solvents

CompoundSolventTemperatureSolubilityReference
Quercetin DMSO 25 °C150 mg/mL [1]
Quercetin DMSO Not Specified30 mg/mL [2]
Quercetin Ethanol37 °C4.0 mg/mL[1]
Quercetin AcetoneNot Specified80 mmol/L[3][4]
Quercetin 3-O-sophoroside DMSO Not Specified~10 mg/mL [5]
Quercetin 3-O-sophoroside DMFNot Specified~3 mg/mL[5]
Rutin (Quercetin-3-rutinoside) AcetonitrileNot Specified0.50 mmol/L[3][4]
Isoquercitrin (Quercetin-3-glucoside) tert-Amyl alcoholNot Specified66 mmol/L[3]

Experimental Protocols & Visualizations

Protocol 1: Standard Method for Preparing a DMSO Stock Solution
  • Preparation: Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Storage: Store the solution in a tightly capped vial at the recommended temperature, often with a desiccant to prevent moisture absorption.

cluster_workflow Workflow: Standard Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously (1-2 min) add_dmso->vortex inspect 4. Visually Inspect for Clarity vortex->inspect store 5. Store in Tightly Capped Vial inspect->store

Caption: Standard workflow for preparing a DMSO stock solution.

Protocol 2: Enhanced Solubility Method using Heat and Sonication

Use this method if the compound does not dissolve completely using the standard protocol.

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up aggregates.

  • Gentle Warming: If solids persist, place the vial in a heat block or water bath set to 37-40°C for 10-15 minutes. Intermittently vortex the vial during this time. Caution: Do not overheat, as this may degrade the compound.

  • Final Inspection: Allow the solution to cool to room temperature. Visually inspect for clarity. If any particulates remain, consider filtering through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Store as described in Protocol 1.

cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Prepare Solution (Protocol 1) check Is the solution perfectly clear? start->check sonicate Apply Sonication (5-10 min) check->sonicate No success Solution Ready check->success Yes heat Apply Gentle Heat (37-40°C, 10-15 min) sonicate->heat recheck Is the solution clear now? heat->recheck filter Filter Solution (0.22 µm PTFE filter) recheck->filter Yes fail Consider Lowering Concentration recheck->fail No filter->success

Caption: Troubleshooting workflow for enhancing compound solubility in DMSO.

Protocol 3: Preparing Aqueous Working Solutions from a DMSO Stock
  • Prepare Buffer: Dispense the final volume of your desired aqueous buffer (e.g., PBS, cell culture media) into a sterile tube.

  • Stir Buffer: Place the tube on a vortexer at a medium speed or use a magnetic stirrer to ensure the buffer is being actively mixed.

  • Add Stock: While the buffer is stirring, carefully pipette the required volume of the concentrated DMSO stock solution. Add the stock dropwise directly into the stirring buffer. This rapid dilution into a large volume prevents localized high concentrations that can cause precipitation.

  • Final Mix: Continue to vortex or stir for an additional 30 seconds to ensure the final solution is homogeneous.

  • Use Immediately: Use the freshly prepared aqueous solution as soon as possible, as the compound's stability may be limited.

References

quercetin 3-O-sophoroside-7-O-rhamnoside stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Quercetin 3-O-sophoroside-7-O-rhamnoside in solution?

A1: The stability of this compound, like many flavonoids, is significantly influenced by several factors. These include pH, temperature, light exposure, and the type of solvent used.[1][2] Generally, flavonoid glycosides are susceptible to degradation under alkaline conditions, high temperatures, and upon exposure to UV light.[3][4][5] Oxidation is a common degradation pathway, which can be accelerated by the presence of dissolved oxygen and metal ions.[1][6]

Q2: What is the expected degradation pathway for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur through hydrolysis of the glycosidic bonds, leading to the formation of the aglycone, quercetin, and the corresponding sugar moieties (sophorose and rhamnose).[3][7] The quercetin aglycone itself can then undergo further degradation, including oxidation and ring fission, particularly at alkaline pH.[1][5][7]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To maximize stability, stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol.[8][9] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in airtight, light-protected containers.[9][10][11] Avoid repeated freeze-thaw cycles.[9] For aqueous solutions, it is crucial to use buffered solutions at a slightly acidic pH (around 6.0) and to minimize exposure to light and oxygen.[1][12] The addition of antioxidants or chelating agents like ascorbic acid or EDTA may also help to reduce degradation.[6]

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for monitoring the stability of flavonoid glycosides.[13][14] These techniques allow for the separation and quantification of the parent compound and its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of compound in solution High pH of the solvent: Flavonoids are generally unstable in alkaline conditions.[1]Buffer the solution to a slightly acidic pH (e.g., pH 6.0-6.8).
Exposure to light: Photodegradation can occur upon exposure to UV or even ambient light.[5]Protect the solution from light by using amber vials or covering the container with aluminum foil.
High temperature: Elevated temperatures can accelerate degradation.[3]Store solutions at low temperatures (-20°C or -80°C) and avoid heating.[9][10]
Oxidation: Dissolved oxygen can lead to oxidative degradation.[6]Degas the solvent before use. Consider adding antioxidants like ascorbic acid.[6]
Appearance of unexpected peaks in HPLC/UPLC chromatogram Degradation of the parent compound: New peaks may correspond to degradation products such as the aglycone (quercetin) or other oxidized forms.[3][7]Analyze the mass of the new peaks using MS to identify potential degradation products. Compare with a quercetin standard if available.
Contamination Ensure the purity of the starting material and the cleanliness of all glassware and equipment.
Poor solubility Inappropriate solvent This compound is soluble in solvents like DMSO, methanol, and ethanol.[8][9] For aqueous solutions, the use of co-solvents or cyclodextrins may enhance solubility.[12][15]

Experimental Protocols

Protocol for Stability Testing of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials and Equipment:

  • This compound (purity >98%)

  • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile (B52724), water)

  • Buffers (e.g., phosphate, citrate) of various pH values

  • HPLC or UPLC-MS/MS system with a C18 column

  • UV-Vis spectrophotometer

  • Incubators or water baths set to desired temperatures

  • Light-protected (amber) vials

  • Analytical balance and standard laboratory glassware

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired test solvents (e.g., buffered aqueous solutions of different pH, different organic solvents) to a final concentration suitable for analysis (e.g., 100 µg/mL).

4. Stability Study Conditions:

  • pH Influence: Prepare solutions in buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Temperature Influence: Store aliquots of the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Light Influence: Expose one set of samples to ambient or UV light and keep a parallel set in the dark.

5. Sampling and Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Immediately analyze the samples by HPLC or UPLC-MS/MS.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[13][14]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector at a wavelength of 265 nm or 350 nm.[13]

    • Injection Volume: 10-20 µL.[13]

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) test_solutions Prepare Test Solutions (e.g., 100 µg/mL in various buffers) stock->test_solutions ph pH Variation (pH 2, 4, 6, 7.4, 9) temp Temperature Variation (4°C, 25°C, 37°C) light Light Exposure (Light vs. Dark) sampling Sampling at Time Points (0, 1, 2, 4, 8, 24, 48h) ph->sampling Incubate temp->sampling Incubate light->sampling Incubate hplc HPLC / UPLC-MS/MS Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data degradation_pathway parent This compound intermediate Quercetin (Aglycone) parent->intermediate Hydrolysis sugars Sophorose + Rhamnose parent->sugars products Degradation Products (e.g., Oxidized forms, Ring fission products) intermediate->products Oxidation / Ring Fission nrf2_pathway quercetin Quercetin Glycosides (e.g., this compound) keap1_nrf2 Keap1 Nrf2 quercetin->keap1_nrf2:f0 Inhibits nrf2 Nrf2 keap1_nrf2:f1->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes Activation

References

Technical Support Center: Optimization of Quercetin 3-O-sophoroside-7-O-rhamnoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting quercetin 3-O-sophoroside-7-O-rhamnoside?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting flavonoid glycosides like this compound.[1][2] These methods generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2] The choice of method may depend on available equipment and the scale of the extraction.

Q2: Which solvents are most suitable for this extraction?

A2: Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are the most commonly used solvents for extracting flavonoid glycosides. The optimal concentration typically ranges from 40% to 100% ethanol or methanol. The polarity of the solvent is crucial, and using a mixture of water and alcohol can enhance the extraction of more polar glycosylated flavonoids.

Q3: How can I prevent the degradation of this compound during extraction?

A3: Flavonoids can be sensitive to high temperatures, extreme pH, and light. To minimize degradation, it is advisable to use moderate extraction temperatures (e.g., 50-70°C), maintain a slightly acidic to neutral pH, and protect the plant material and extracts from direct light.[3] For long-term storage of the extract, refrigeration or freezing is recommended.

Q4: What is a typical yield I can expect for this compound?

A4: The yield of flavonoid glycosides is highly dependent on the plant species, the extraction method, and the optimization of various parameters. For total flavonoids from leaves, yields can range from approximately 6 mg/g to over 48 mg/g of the dried sample.[3] The specific yield of this compound needs to be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3]

Q5: What analytical methods are recommended for quantifying the extraction yield?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine quantification.[4] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process.

Problem 1: Low Extraction Yield

  • Possible Cause: Suboptimal extraction parameters.

    • Solution: Systematically optimize the following parameters:

      • Solvent Concentration: The polarity of the solvent is critical. Test a range of ethanol or methanol concentrations in water (e.g., 30%, 50%, 70%, 90%).[3]

      • Temperature: While higher temperatures can increase solubility and diffusion, excessive heat can cause degradation. An optimal range is often between 50-70°C.[3]

      • Extraction Time: Prolonged extraction can increase yield but also lead to the extraction of undesirable compounds or degradation of the target molecule. Optimal times for UAE and MAE are often shorter than for conventional methods.[3]

      • Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency. Ratios between 1:20 and 1:60 (g/mL) are commonly used.[3]

      • Ultrasonic/Microwave Power: For UAE and MAE, the power level is a key parameter. It's important to optimize this to ensure efficient extraction without causing thermal degradation.[2]

  • Possible Cause: Inefficient cell wall disruption.

    • Solution: Ensure the plant material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[3] Modern techniques like UAE and MAE inherently aid in rupturing cell walls.[1][2]

Problem 2: Co-extraction of Impurities

  • Possible Cause: The solvent system is not selective enough.

    • Solution:

      • Solvent Polarity: Adjust the polarity of your solvent system. A step-wise extraction with solvents of increasing polarity can help in preliminary purification.

      • Purification: Post-extraction purification using techniques like column chromatography (e.g., with silica (B1680970) gel or Sephadex LH-20) or preparative HPLC is often necessary to isolate the target compound from impurities.[5]

Problem 3: Degradation of Target Compound

  • Possible Cause: Exposure to harsh conditions.

    • Solution:

      • Temperature Control: Use a temperature-controlled water bath for ultrasonic extraction and monitor the temperature during microwave extraction to avoid overheating.[3]

      • Light Protection: Conduct the extraction in amber glassware or protect the extraction vessel from direct light.

      • pH Management: Maintain a slightly acidic to neutral pH of the extraction solvent.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered material and place it in a 500 mL flask.

    • Add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[3]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.[3]

    • Extract for 45 minutes.[3]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 g of the powdered material in a microwave extraction vessel.

    • Add 10 mL of 67% ethanol (a 1:10 solid-to-liquid ratio).[2][6]

    • Set the microwave power to 520 W and the extraction time to 49 seconds.[2][6]

  • Filtration and Concentration:

    • Allow the vessel to cool, then filter the extract.

    • Concentrate the filtrate to obtain the crude extract.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve the crude extract in a suitable solvent (e.g., 70% ethanol). Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detector at a wavelength of 265 nm or 350 nm.[4]

    • Injection Volume: 10-20 µL.[4]

  • Quantification: Prepare a calibration curve using a series of standard solutions of this compound to determine the concentration in the extracts.

Data Presentation

Table 1: Comparison of Extraction Methods and Key Parameters

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Conventional Maceration
Typical Solvent 70% Ethanol[3]67% Ethanol[2][6]80% Ethanol[5]
Temperature 60°C[3]N/A (Power-based)Room Temperature[5]
Extraction Time 45 minutes[3]49 seconds[2][6]24 hours[5]
Solid-to-Liquid Ratio 1:30 g/mL[3]1:10 g/mL[2][6]1:10 g/mL[5]
Relative Yield HighVery High[2]Lower
Advantages Efficient, Reduced TimeVery Fast, High Yield[2]Simple, Low Cost
Disadvantages Specialized EquipmentPotential for thermal degradationTime-consuming, Lower Yield

Table 2: HPLC Method Parameters for Quantification

ParameterRecommended Condition
Instrument HPLC with UV Detector[4]
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 265 nm or 350 nm[4]
Injection Volume 10-20 µL[4]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding powder Powdered Sample grinding->powder add_solvent Add Solvent (e.g., 70% Ethanol) powder->add_solvent extraction_method Extraction (UAE or MAE) add_solvent->extraction_method extract Crude Extract extraction_method->extract filtration Filtration extract->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Concentrated Extract concentration->crude_extract hplc HPLC Analysis (Quantification) crude_extract->hplc purification Purification (Optional) crude_extract->purification

Caption: General workflow for the extraction and analysis of this compound.

Optimization_Parameters cluster_params Key Optimization Parameters yield Extraction Yield solvent Solvent Concentration solvent->yield temp Temperature temp->yield time Extraction Time time->yield ratio Solid-to-Liquid Ratio ratio->yield power UAE/MAE Power power->yield

Caption: Key parameters influencing the extraction yield.

References

Technical Support Center: Ensuring the Stability of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of Quercetin 3-O-sophoroside-7-O-rhamnoside?

A1: The degradation of this compound, a flavonoid glycoside, is primarily influenced by several factors:

  • Temperature: Elevated temperatures significantly accelerate the degradation process.[1][2][3][4]

  • pH: The stability of this compound is pH-dependent. Alkaline conditions (pH > 7) are known to accelerate the oxidation and degradation of flavonoids, while acidic to neutral conditions generally improve stability.[4][5]

  • Light: Exposure to both UV and visible light can induce photodegradation.[1][6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[7][8]

  • Enzymatic Activity: The presence of enzymes, such as glycosidases, can lead to the hydrolysis of the glycosidic bonds, cleaving the sugar moieties (sophoroside and rhamnoside) from the quercetin aglycone.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are more susceptible to degradation than the solid form. For optimal stability, follow these guidelines:

  • Solvent: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol (B145695), or methanol (B129727). Aqueous solutions are not recommended for long-term storage due to rapid degradation, especially at neutral or alkaline pH.

  • Temperature: For short-term storage (up to one month), store solutions at -20°C. For long-term storage (up to six months), store at -80°C.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[1]

  • Light Protection: Always store solutions in light-protecting amber vials or tubes.

Q4: What are the visible signs of degradation?

A4: Degradation of this compound may be indicated by a color change in the solid material or solution. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram, which may correspond to the aglycone (quercetin) or other degradation products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound during storage (solid) Improper storage temperature (too high).Store the solid compound at -20°C for long-term stability.
Exposure to light.Store in an amber vial or a light-protected container.
Exposure to oxygen and/or moisture.Ensure the container is tightly sealed. For maximum protection, store under an inert atmosphere (argon or nitrogen).
Rapid degradation of the compound in solution Inappropriate solvent.Use organic solvents like DMSO or ethanol for stock solutions. Avoid long-term storage in aqueous solutions.
Improper storage temperature.Store stock solutions at -20°C for short-term and -80°C for long-term storage.[1]
Repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1]
Exposure to light.Store solutions in amber vials or protect them from light.[1]
Incorrect pH of the solution.Maintain a slightly acidic to neutral pH for solutions if they must be prepared in a buffered system for immediate use. Avoid alkaline conditions.[4]
Appearance of new peaks in HPLC analysis Degradation of the parent compound.Review storage conditions and handling procedures. The new peaks likely represent degradation products such as the quercetin aglycone or further breakdown products.
Enzymatic contamination.Ensure all buffers and solvents are sterile and free of enzymatic activity, especially glycosidases.

Quantitative Data on Flavonoid Stability

Table 1: Stability of Quercetin under Different pH and Temperature Conditions

CompoundpHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Reference
Quercetin6.0372.81 x 10⁻²24.7[9]
Quercetin7.5370.3751.85[9]
Quercetin7.050-> 4.5[10]
Quercetin7.590-~15 min (sigmoidal model)[11]

Table 2: Long-Term and Accelerated Stability of Flavonoid Glycosides in Herbal Drugs

Storage ConditionDurationObservationReference
25°C / 60% RH24 monthsNo significant changes in the flavonoid pattern.[1][2]
40°C / 75% RH6 monthsDecrease of some flavonoids and an increase in their respective aglycones.[1][2]
80°C and 100°C-Decrease of most flavonoids in some drugs.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is typically used to separate the polar glycoside from its less polar aglycone and other degradation products. A starting gradient could be 95% A and 5% B, ramping to a higher concentration of B over 30-40 minutes. The gradient should be optimized to achieve good resolution between all peaks.

3. Detection:

  • Set the PDA or UV detector to monitor at the maximum absorbance wavelength of this compound (typically around 254 nm and 350-370 nm for flavonoids).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Validation:

  • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period due to the instability of flavonoids in alkaline conditions. Neutralize the sample before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source with a controlled output (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

3. Analysis:

  • Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.

  • Monitor for the decrease in the peak area of the parent compound and the formation of degradation products.

Visualizations

Degradation Pathways of Quercetin Glycosides

The following diagram illustrates the general degradation pathways for a complex quercetin glycoside like this compound under various stress conditions.

DegradationPathways cluster_conditions Stress Conditions cluster_compound Compound and Degradation Products Acid Acidic Hydrolysis (e.g., HCl, heat) Parent This compound Acid->Parent Cleavage of rhamnoside Base Alkaline Hydrolysis (e.g., NaOH) Base->Parent Rapid degradation Aglycone Quercetin (Aglycone) Base->Aglycone Oxidation Oxidation Oxidation (e.g., H₂O₂) Oxidation->Aglycone Ring fission Light Photodegradation (UV/Visible Light) Light->Parent Photolytic cleavage Enzyme Enzymatic Hydrolysis (Glycosidases) Enzyme->Parent Cleavage of glycosidic bonds Intermediate1 Quercetin 3-O-sophoroside Parent->Intermediate1 Intermediate2 Quercetin 7-O-rhamnoside Parent->Intermediate2 Intermediate1->Aglycone Hydrolysis of sophoroside Intermediate2->Aglycone Hydrolysis of rhamnoside FurtherDegradation Further Degradation Products (e.g., phloroglucinol, protocatechuic acid) Aglycone->FurtherDegradation Oxidative cleavage

Caption: General degradation pathways of this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps involved in conducting a stability study for this compound.

StabilityTestingWorkflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis and Reporting Prep Prepare and characterize This compound MethodDev Develop and validate stability-indicating HPLC method Prep->MethodDev Storage Place samples under different storage conditions (long-term and accelerated) MethodDev->Storage Sampling Withdraw samples at specified time intervals Storage->Sampling HPLC Analyze samples by validated HPLC method Sampling->HPLC Data Quantify parent compound and degradation products HPLC->Data Report Generate stability report with shelf-life estimation Data->Report

Caption: Workflow for conducting a stability study.

References

Technical Support Center: LC-MS Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

  • Question: My chromatogram for quercetin 3-O-sophoroside-7-O-rhamnoside shows tailing peaks and the retention time is not consistent between injections. What could be the cause?

  • Answer: Poor peak shape and retention time shifts are common issues in LC-MS analysis and can be attributed to several factors, particularly when dealing with complex matrices.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.[1]

    • Column Contamination: Matrix components can accumulate on the column, affecting its performance. Implement a robust column washing step after each run or periodically flush the column.[2][3]

    • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for the ionization and retention of flavonoids. Ensure the mobile phase is optimized for your analyte and that the pH is stable. The use of additives like formic acid is common but should be optimized to avoid ion suppression.[4][5]

    • Analyte Instability: Flavonoids can be susceptible to degradation. Ensure your sample handling and storage procedures are appropriate to maintain the stability of this compound.[2]

Issue 2: Low Signal Intensity or Inconsistent Quantification (Ion Suppression)

  • Question: I am observing a significantly lower signal for my analyte in the sample matrix compared to the standard in a clean solvent. My quantitative results are not reproducible. Why is this happening?

  • Answer: This phenomenon is likely due to ion suppression , a major matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7][8]

    • Identify the Problematic Region: A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[1][8]

    • Improve Chromatographic Separation: Modifying your LC gradient to better separate this compound from interfering matrix components is a crucial step.[1]

    • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9] Consider more rigorous sample cleanup techniques such as:

      • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH to selectively extract your analyte.[9]

      • Solid-Phase Extraction (SPE): Offers a more targeted cleanup and can significantly reduce matrix components.[10][11]

    • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.[12][13][14][15] If a SIL standard is unavailable, a structurally similar compound that elutes close to the analyte can be used, but with careful validation.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are matrix effects in LC-MS analysis?

    • A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, impacting the accuracy and reproducibility of quantitative analysis.[4][16]

  • Q2: How can I quantitatively assess the matrix effect for my analysis of this compound?

    • A2: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a pure solvent at the same concentration.[1] The ratio of these two peak areas gives a measure of the matrix effect. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

  • Q3: Are there specific sample preparation techniques recommended for flavonoid glycosides like this compound?

    • A3: Yes, for complex matrices like plant extracts or biological fluids, a multi-step sample preparation is often necessary. This can include:

      • Protein Precipitation: For plasma or serum samples, this is a common first step to remove the bulk of proteins.[9]

      • Solid-Phase Extraction (SPE): C18 or polymeric reversed-phase cartridges are effective for retaining and concentrating flavonoids while washing away more polar interferences.[10]

      • Filtration: Always filter your final extract before injection to remove any particulates that could clog the LC system.[3]

  • Q4: What type of internal standard is best for the analysis of this compound?

    • A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound.[12][13][15] Since SIL standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects, thus providing the most accurate correction.[12][14] If a SIL standard is not commercially available, a structurally related flavonoid glycoside with similar chromatographic behavior and ionization properties can be used as an alternative, but requires thorough validation.

Quantitative Data on Matrix Effects (Illustrative Example)

MatrixSample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Human PlasmaProtein Precipitation85 ± 5-45 ± 8 (Suppression)
Human PlasmaSPE (C18)92 ± 4-15 ± 5 (Suppression)
Plant ExtractDilute and ShootN/A-60 ± 12 (Suppression)
Plant ExtractLLE followed by SPE88 ± 7-20 ± 6 (Suppression)

Note: This data is for illustrative purposes and the actual matrix effect will depend on the specific sample, concentration, and LC-MS conditions.

Experimental Protocols

Recommended LC-MS/MS Method for Quercetin Glycosides

This protocol is adapted from a method developed for a similar quercetin glycoside and can serve as a starting point for the analysis of this compound.[5][17]

  • Liquid Chromatography:

    • Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: A linear gradient starting with a low percentage of B, increasing to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 1-5 µL.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically more sensitive for flavonoids.[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[17]

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ions will correspond to fragments of the molecule, such as the aglycone or loss of sugar moieties. These need to be determined by infusing a standard solution of the analyte.

    • Source Parameters: Desolvation gas flow, desolvation temperature, cone gas flow, and capillary voltage should be optimized for the specific instrument and analyte.[5]

Visualizations

Troubleshooting_Matrix_Effects cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Poor_Peak_Shape Poor Peak Shape / Retention Time Shift Column_Issues Column Overload / Contamination Poor_Peak_Shape->Column_Issues Mobile_Phase_Problems Inappropriate Mobile Phase Poor_Peak_Shape->Mobile_Phase_Problems Low_Signal Low Signal Intensity / Inconsistent Quantification Ion_Suppression Matrix-Induced Ion Suppression Low_Signal->Ion_Suppression Analyte_Instability Analyte Degradation Low_Signal->Analyte_Instability Dilute_Sample Dilute Sample Column_Issues->Dilute_Sample Optimize_LC Optimize Chromatography Column_Issues->Optimize_LC Mobile_Phase_Problems->Optimize_LC Ion_Suppression->Optimize_LC Improve_Cleanup Enhance Sample Prep (SPE, LLE) Ion_Suppression->Improve_Cleanup Use_IS Use Stable Isotope-Labeled Internal Standard Ion_Suppression->Use_IS Check_Stability Verify Analyte Stability Analyte_Instability->Check_Stability

Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.

Ion_Suppression_Mechanism ESI_Droplet ESI Droplet (Analyte + Matrix) Gas_Phase_Analyte Gas Phase Analyte Ions ESI_Droplet->Gas_Phase_Analyte Evaporation Gas_Phase_Matrix Gas Phase Matrix Ions ESI_Droplet->Gas_Phase_Matrix Evaporation Analyte Analyte Matrix Matrix Component MS_Inlet Mass Spec Inlet Gas_Phase_Analyte->MS_Inlet Gas_Phase_Matrix->MS_Inlet Competition for Charge & Reduced Droplet Surface Activity Suppressed_Signal Reduced Analyte Signal MS_Inlet->Suppressed_Signal

Caption: Mechanism of ion suppression in electrospray ionization (ESI).

References

Technical Support Center: High-Purity Quercetin 3-O-sophoroside-7-O-rhamnoside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the refining of a high-purity purification protocol for quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when extracting flavonoid glycosides like quercetin 3-O-sophoroside-7-O-rhamnoside?

A1: Low yields are often due to the selection of an inappropriate solvent system. As this compound is a poly-glycosylated flavonoid, it is highly polar. Therefore, using pure, non-polar solvents for extraction will result in poor recovery. Alcohol-water mixtures, such as 70-80% methanol (B129727) or ethanol, are generally more effective for extracting polar flavonoid glycosides.[1][2] Other factors can include suboptimal extraction temperature, incorrect solid-to-liquid ratio, and degradation of the target compound.[3]

Q2: My final product shows signs of degradation. What are the likely causes and how can I prevent this?

A2: Flavonoids can be sensitive to high temperatures, light exposure, extreme pH levels, and oxidation.[4] Thermal degradation can occur during high-temperature extraction or solvent evaporation.[3] To mitigate this, use lower temperatures for extraction (e.g., 40-60°C) and employ vacuum rotary evaporation at temperatures below 50°C.[3][4] Protecting the sample from light by using amber glassware and storing extracts in the dark at low temperatures (2-8°C or below -18°C) is also crucial.[4]

Q3: I am observing significant peak tailing during HPLC analysis of my purified fractions. What could be the cause and how can I improve the peak shape?

A3: Peak tailing in HPLC can be caused by interactions between the flavonoid's hydroxyl groups and active sites on the silica-based column material.[3] To improve peak shape, consider adding a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase.[3][5] This helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce unwanted interactions. Other potential causes include column overload or the presence of dead volume in the HPLC system.[6]

Q4: Can I use fresh instead of dried plant material for the extraction?

A4: While fresh plant material can be used, dried material is often preferred. Drying and grinding the plant material increases the surface area for solvent contact, leading to more efficient extraction.[2] However, be aware that some acylated flavonoid glycosides can be thermally unstable and may degrade during high-temperature drying.[2] If using fresh material, it should be promptly homogenized in the extraction solvent to prevent enzymatic degradation of the flavonoids.[2]

Q5: What types of chromatography are most effective for purifying polar flavonoid glycosides?

A5: For polar glycosides like this compound, several chromatographic techniques are effective. Column chromatography using normal-phase silica (B1680970) gel can be used, but reversed-phase chromatography (C18) is often more suitable for polar compounds. Additionally, size-exclusion chromatography with resins like Sephadex LH-20 is highly effective for separating flavonoids and is often used as a final polishing step.[7][8] Other options include polyamide column chromatography and high-speed counter-current chromatography (HSCCC).[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Recovery of Target Compound from Crude Extract

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Extraction Solvent The high polarity of this compound requires a polar solvent system. Solution: Screen different ratios of methanol/water or ethanol/water (e.g., 50%, 70%, 90%) to find the optimal mixture for extraction.[1][2]
Insufficient Extraction Time or Temperature The target compound may not be fully extracted from the plant matrix. Solution: Increase the extraction time or consider gentle heating (40-60°C) to improve efficiency.[3] Ultrasound-assisted extraction (UAE) can also enhance extraction without requiring high temperatures.[11]
Degradation During Extraction High temperatures or prolonged exposure to light can degrade the flavonoid. Solution: Perform extraction at controlled, moderate temperatures and protect the setup from light.[3][4] Consider adding an antioxidant like ascorbic acid to the solvent.[4]
Incomplete Solvent Removal Residual water in the concentrated extract can affect subsequent chromatographic steps. Solution: Ensure complete removal of the extraction solvent under vacuum. For stubborn residual water, lyophilization (freeze-drying) is an effective method.

Issue 2: Poor Separation During Column Chromatography

Potential Cause Troubleshooting Steps & Solutions
Improper Stationary Phase Selection The chosen adsorbent may not be suitable for the polarity of the target compound. Solution: For this compound, consider using reversed-phase C18 silica, polyamide, or Sephadex LH-20 columns, which are effective for polar flavonoids.[8][10]
Suboptimal Mobile Phase The solvent system may be too polar or not polar enough to achieve good separation. Solution: Perform small-scale analytical TLC or HPLC to test different solvent systems and gradients before scaling up to column chromatography. For reversed-phase columns, a gradient of water (with 0.1% formic acid) and methanol or acetonitrile (B52724) is a good starting point.[5]
Column Overloading Applying too much crude extract to the column leads to broad, overlapping peaks. Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Sample Precipitation at the Column Head The sample may not be fully soluble in the initial mobile phase. Solution: Ensure the dried extract is completely dissolved in a minimal amount of the mobile phase before loading. If necessary, a small amount of a stronger solvent (like DMSO) can be used to dissolve the sample, but ensure it is compatible with the column and mobile phase.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification
  • Sample Preparation: Air-dry the plant material (e.g., Lycium chinense leaves) at room temperature, protected from light, and grind into a fine powder.[2][6]

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.[2]

    • Alternatively, perform ultrasound-assisted extraction (UAE) for 60 minutes at 40°C.[11]

    • Filter the extract through Whatman No. 1 filter paper.[6]

    • Repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[3]

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of distilled water.

    • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 300 mL) and ethyl acetate (B1210297) (3 x 300 mL) to remove non-polar compounds and less polar flavonoids.

    • Collect the remaining aqueous layer, which will be enriched with the highly polar this compound.

  • Enrichment: Lyophilize the aqueous fraction to obtain a dry powder.

Protocol 2: Chromatographic Purification
  • Sephadex LH-20 Column Chromatography:

    • Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol.[8]

    • Dissolve the lyophilized powder from Protocol 1 in a minimal volume of methanol and load it onto the column.

    • Elute the column with 100% methanol at a slow flow rate.[8]

    • Collect fractions (e.g., 10 mL each) and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

  • Preparative HPLC (Optional Final Polishing Step):

    • Pool the fractions containing the target compound and concentrate them.

    • Further purify the compound using a preparative reversed-phase C18 HPLC column.

    • Use a gradient elution system, for example, with a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak corresponding to this compound.

  • Purity Assessment:

    • Analyze the final purified fraction using analytical HPLC to determine its purity.

    • Confirm the structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][12]

Quantitative Data Summary

Table 1: Recommended Solvent Ratios for Extraction and Chromatography

Process Solvent System Ratio (v/v) Purpose
Extraction Methanol:Water80:20Extraction of polar glycosides[2]
Sephadex LH-20 Methanol100%Elution of flavonoids[8]
Preparative HPLC Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid)GradientHigh-resolution separation[5]

Table 2: Typical Parameters for HPLC Analysis

Parameter Value Reference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[13]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 280 nm or 350 nm[14]
Injection Volume 10-20 µL[14]

Visualizations

Purification_Workflow cluster_extraction Extraction & Preliminary Purification cluster_purification Chromatographic Purification cluster_analysis Analysis plant_material Powdered Plant Material extraction Solvent Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning aqueous_fraction Enriched Aqueous Fraction partitioning->aqueous_fraction lyophilization Lyophilization aqueous_fraction->lyophilization sephadex Sephadex LH-20 Column Chromatography lyophilization->sephadex fraction_collection Fraction Collection & Monitoring sephadex->fraction_collection prep_hplc Preparative HPLC (Reversed-Phase C18) fraction_collection->prep_hplc pure_compound High-Purity Compound prep_hplc->pure_compound purity_check Purity Assessment (HPLC) pure_compound->purity_check structure_id Structural Elucidation (MS, NMR) purity_check->structure_id

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree start Low Purity or Yield Issue check_yield Is the overall yield low? start->check_yield check_purity Is the final purity low? start->check_purity check_yield->check_purity No extraction_issue Check Extraction Protocol check_yield->extraction_issue Yes separation_issue Check Chromatography Steps check_purity->separation_issue Yes degradation_issue Check for Degradation extraction_issue->degradation_issue solvent Optimize solvent polarity (e.g., 70-80% MeOH) extraction_issue->solvent temp_time Optimize temp/time (e.g., UAE at 40°C) extraction_issue->temp_time temp_light Use lower temp (<50°C) Protect from light degradation_issue->temp_light contamination_issue Check for Contamination separation_issue->contamination_issue column_choice Use appropriate column (Sephadex LH-20, C18) separation_issue->column_choice mobile_phase Optimize mobile phase (TLC/analytical HPLC) separation_issue->mobile_phase cleanliness Ensure clean glassware and high-purity solvents contamination_issue->cleanliness

Caption: Troubleshooting decision tree for flavonoid purification issues.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-sophoroside-7-O-rhamnoside and why is its bioavailability a concern?

This compound is a flavonoid glycoside found in sources like sea buckthorn berries.[1][2][3] Like many flavonoids, it exhibits promising therapeutic properties in vitro, including antioxidant and anti-inflammatory effects.[4][5] However, its application in vivo is significantly limited by low bioavailability, which is attributed to factors such as poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.[6][7][8][9]

Q2: What are the primary metabolic pathways that reduce the bioavailability of quercetin glycosides?

Upon oral administration, quercetin glycosides undergo extensive metabolism. In the small intestine, they can be hydrolyzed by bacterial enzymes, such as β-glucosidases, to their aglycone form, quercetin.[10] The quercetin aglycone is then absorbed and undergoes Phase II metabolism, primarily through glucuronidation, sulfation, and methylation in the intestinal cells and liver.[11] These modifications increase the water solubility of quercetin, facilitating its rapid excretion and thereby reducing its systemic bioavailability. Unabsorbed quercetin glycosides pass to the colon, where gut microbiota can further metabolize them into smaller phenolic compounds.[11]

Q3: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies have been developed to overcome the poor bioavailability of quercetin and its glycosides.[12] These include:

  • Nanotechnology-based delivery systems: Encapsulating the compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles can protect it from degradation, improve its solubility, and enhance its absorption.[6][7][13][14]

  • Phytosomes: Forming complexes of the flavonoid with phospholipids, known as phytosomes, can improve its lipid solubility and ability to cross cell membranes.

  • Structural Modification: Enzymatic modification of the sugar moieties can influence the absorption pathway and rate.[15]

  • Use of Absorption Enhancers: Co-administration with substances like piperine (B192125) can inhibit metabolic enzymes and enhance absorption.[16]

Troubleshooting Guide for In Vivo Experiments

Problem Possible Cause Troubleshooting Steps
Low or undetectable plasma concentrations of this compound after oral administration. Poor absorption due to low solubility and extensive metabolism.1. Formulation: Utilize a bioavailability-enhancing formulation such as solid lipid nanoparticles, phytosomes, or a micellar solution. 2. Analytical Method: Ensure your LC-MS/MS method is sensitive enough to detect the low concentrations of the parent compound and its metabolites.[13] 3. Dose: Consider increasing the administered dose, while being mindful of potential toxicity.
High inter-individual variability in pharmacokinetic data. Differences in gut microbiota composition and metabolic enzyme activity among subjects.1. Subject Selection: Use a larger cohort of animals or human subjects to obtain statistically significant data. 2. Standardization: Standardize the diet of the subjects before and during the study to minimize variations in gut microbiota. 3. Metabolite Profiling: Analyze for a wide range of quercetin metabolites to account for individual differences in metabolic pathways.[6]
Inconsistent results in Caco-2 cell permeability assays. Poor dissolution of the compound in the assay medium; efflux by transporters like P-glycoprotein.1. Solubility: Prepare the dosing solution in a vehicle that ensures complete dissolution (e.g., DMSO, followed by dilution in transport medium). 2. Efflux Inhibition: Co-incubate with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to assess their role in limiting permeability. 3. Cell Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer.[17]
Degradation of the compound in the formulation or during sample processing. Instability of the flavonoid structure under certain pH or light conditions.1. Formulation Stability: Assess the stability of your formulation under storage and experimental conditions. 2. Sample Handling: Protect samples from light and process them quickly at low temperatures. Use antioxidants like ascorbic acid in plasma samples to prevent degradation.[11]

Quantitative Data on Bioavailability Enhancement of Quercetin Formulations

While specific pharmacokinetic data for this compound is limited, the following tables summarize data from studies on other quercetin forms, illustrating the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Different Quercetin Glycosides in Humans

Compound Dose (Quercetin Equivalent) Cmax (µg/mL) Tmax (h) Relative Bioavailability Reference
Quercetin-4'-O-glucoside100 mg2.1 ± 1.60.7 ± 0.3High[7][18]
Onion Supplement100 mg2.3 ± 1.50.7 ± 0.2High[7][18]
Quercetin-3-O-rutinoside (Rutin)200 mg0.3 ± 0.37.0 ± 2.9Low[7][18]
Buckwheat Tea200 mg0.6 ± 0.74.3 ± 1.8Low[7][18]

Table 2: Comparison of Bioavailability of Quercetin in Different Formulations (Animal Studies)

Formulation Animal Model Dose Fold Increase in AUC vs. Free Quercetin Reference
Quercetin SuspensionRat50 mg/kg1.0[19]
Quercetin-loaded Mixed MicellesRat50 mg/kg1.6[19]
Quercetin Nanosuspension with PiperineRat50 mg/kg6.5[1]
Quercetin PhytosomeRat100 mg/kg~3-4[20]
Quercetin Hybrid-HydrogelHuman500 mg62[2]

Experimental Protocols

Protocol 1: Preparation of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion Technique

This protocol describes a common method for preparing SLNs to enhance the oral bioavailability of quercetin.

Materials:

  • This compound

  • Solid lipid (e.g., Precirol ATO 5)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80, Ethanol)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Precirol ATO 5) at a temperature above its melting point (e.g., 80°C).

  • Drug Incorporation: Dissolve the this compound in the molten lipid phase.

  • Aqueous Phase Preparation: Heat the deionized water containing the surfactant (Tween 80) and co-surfactant (Span 80, ethanol) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization or ultrasonication for a specified time (e.g., 10 minutes) to form a hot oil-in-water nanoemulsion.

  • Nanoparticle Formation: Quickly cool down the nanoemulsion in an ice bath under continuous stirring. The lipid will solidify, forming the SLNs with the encapsulated quercetin glycoside.

  • Characterization: Characterize the resulting SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the oral bioavailability of a quercetin formulation in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the quercetin formulation or vehicle control orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Sample Preparation: Precipitate proteins in the plasma samples (e.g., with methanol (B129727) or acetonitrile). The supernatant can be analyzed directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to measure total quercetin aglycone.

    • Quantification: Use a validated LC-MS/MS method to quantify the concentration of the parent compound and/or its metabolites in the plasma samples.[11][13]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Visualizations

Signaling Pathway of Quercetin Glycoside Metabolism and Absorption

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Quercetin Glycoside Quercetin Glycoside Quercetin Aglycone Quercetin Aglycone Quercetin Glycoside->Quercetin Aglycone Hydrolysis (Gut Microbiota) Phase II Metabolites Phase II Metabolites Quercetin Aglycone->Phase II Metabolites Glucuronidation, Sulfation, Methylation Circulating Metabolites Circulating Metabolites Phase II Metabolites->Circulating Metabolites Transport Formulation Develop Bioavailability-Enhanced Formulation (e.g., SLNs, Phytosomes) InVitro In Vitro Characterization (Particle Size, Encapsulation Efficiency) Formulation->InVitro InVivo In Vivo Animal Study (Oral Administration) Formulation->InVivo Sampling Blood Sampling at Timed Intervals InVivo->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK

References

Technical Support Center: Overcoming Poor Cell Permeability of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its poor cell permeability, a common hurdle in experimental settings.

I. Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-sophoroside-7-O-rhamnoside and why is its cell permeability low?

This compound is a flavonoid glycoside found in plants like sea buckthorn berries[1][2][3][4]. Its structure consists of the quercetin aglycone attached to two sugar moieties: a sophoroside at the 3-position and a rhamnose at the 7-position[5][6][7]. This extensive glycosylation increases the molecule's molecular weight and hydrophilicity (water-solubility), which are primary reasons for its poor permeability across the lipid-rich cell membranes[8][9]. Generally, flavonoid glycosides exhibit lower permeability compared to their aglycone forms[8][10].

Q2: How can I improve the cellular uptake of this compound in my experiments?

Several strategies can be employed to enhance the cellular uptake of this compound. The most common and effective methods include:

  • Enzymatic Hydrolysis: Converting the glycoside to its aglycone form, quercetin, by using enzymes like β-glucosidase. The quercetin aglycone is more lipophilic and can more readily diffuse across cell membranes[11].

  • Liposomal Encapsulation: Encapsulating the compound within liposomes, which are microscopic vesicles composed of a lipid bilayer. Liposomes can fuse with cell membranes to deliver their contents directly into the cell, thereby bypassing the permeability issues[12][13][][15].

  • Nanoparticle-Based Delivery: Utilizing nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, to encapsulate the compound. These systems can enhance stability, solubility, and cellular uptake[16][17][18][19].

  • Use of Permeability Enhancers: Co-administration with substances that can transiently open tight junctions between cells or alter membrane fluidity. However, this approach should be used with caution due to potential cytotoxicity.

Q3: What are the key signaling pathways modulated by quercetin and its derivatives?

Quercetin is known to modulate a variety of intracellular signaling pathways, contributing to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[20][21]. Key pathways include:

  • PI3K/Akt Pathway: Often involved in cell survival and proliferation, quercetin has been shown to inhibit this pathway in cancer cells[20][22].

  • MAPK Pathway: This pathway is crucial for regulating cell growth, differentiation, and stress responses. Quercetin can modulate MAPK signaling[20][22].

  • Nrf2 Pathway: A critical pathway for cellular antioxidant response. Quercetin can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes[21][22][23][24].

  • NF-κB Pathway: A key regulator of inflammation. Quercetin can inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines[21][22][24].

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the cell permeability of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low cellular uptake despite using a delivery system (e.g., liposomes, nanoparticles). 1. Inefficient encapsulation of the compound. 2. Instability of the delivery system in the cell culture medium. 3. Incorrect particle size or surface charge for optimal cellular interaction.1. Optimize the encapsulation protocol. For liposomes, consider different lipid compositions or preparation methods (e.g., thin-film hydration followed by sonication or extrusion)[12][13]. 2. Characterize the stability of your formulation in the experimental medium over time. 3. Measure the particle size and zeta potential of your delivery system. Aim for a particle size in the range of 100-200 nm for efficient cellular uptake[25].
High variability in permeability assay results. 1. Inconsistent cell monolayer integrity in Caco-2 assays. 2. Degradation of the compound in the assay buffer. 3. Non-specific binding of the compound to the plasticware.1. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity[26][27][28]. 2. Assess the stability of your compound in the experimental buffer over the time course of the assay. 3. Consider using low-binding plates or including a recovery assessment to account for non-specific binding[28].
Observed cytotoxicity after treatment. 1. The delivery system itself (e.g., certain lipids or polymers) may be toxic at the concentration used. 2. The solvent used to dissolve the compound (e.g., DMSO) may be at a cytotoxic concentration. 3. The compound itself may exhibit cytotoxicity at higher concentrations.1. Perform a dose-response experiment with the empty delivery system to determine its toxicity profile. 2. Ensure the final concentration of the organic solvent in the cell culture medium is well below cytotoxic levels (typically <0.5%). 3. Conduct a dose-response study of the encapsulated compound to determine its IC50 value.

III. Data Presentation

Table 1: Apparent Permeability (Papp) of Quercetin and its Glycosides in Caco-2 Cell Monolayers

The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption[29]. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer. Higher Papp values indicate better permeability.

CompoundPapp (A to B) (x 10⁻⁶ cm/s)Predicted AbsorptionReference(s)
Quercetin1.70 - 36.6Moderate to High[26],[27]
Quercetin-3-O-glucoside (Isoquercitrin)Higher than QuercetinHigh[26],[27]
Quercetin-3-O-rutinoside (Rutin)Lower than QuercetinLow[26],[27]
This compound Data not available, but predicted to be low Low Inferred from general principles for large glycosides[8]

Note: Papp values can vary between studies due to different experimental conditions.

Table 2: Comparison of Bioavailability Enhancement Strategies for Quercetin

This table summarizes the fold-increase in bioavailability observed with different formulation strategies for quercetin, which can be indicative of the potential improvements for its glycosides.

Enhancement StrategyFold Increase in Bioavailability (Compared to free Quercetin)Reference(s)
Liposomal FormulationSignificant improvement in plasma concentrations[]
Solid Lipid Nanoparticles~5.7-fold (in rats)[30]
Lecithin Phytosome~20.1-fold[31],[32]
Self-emulsifying Fenugreek Galactomannans and Lecithin Encapsulation~62-fold[31],[32]

IV. Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general overview for assessing the permeability of a test compound using the Caco-2 cell monolayer model.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium (e.g., MEM supplemented with FBS, non-essential amino acids, and antibiotics)[29].

    • Seed the cells onto permeable Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm²[29].

    • Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions[29].

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be in an acceptable range (e.g., 400–600 Ω·cm²) to confirm monolayer integrity[26][27].

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the permeable membrane.

      • C₀ is the initial concentration of the drug in the apical chamber.

Protocol 2: Preparation of Liposomal this compound

This protocol describes a common method for encapsulating a hydrophilic compound like a flavonoid glycoside into liposomes.

  • Materials:

    • Phospholipids (B1166683) (e.g., soy phosphatidylcholine, cholesterol).

    • This compound.

    • Organic solvent (e.g., chloroform, methanol).

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Thin-Film Hydration Method:

    • Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer containing the dissolved this compound by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).

  • Purification and Characterization:

    • Remove the unencapsulated compound by methods such as dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, polydispersity index (PDI), and encapsulation efficiency.

V. Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_assay Permeability Assessment cluster_analysis Data Analysis Q3S7R This compound Liposomes Liposomal Encapsulation Q3S7R->Liposomes Nanoparticles Nanoparticle Formulation Q3S7R->Nanoparticles Hydrolysis Enzymatic Hydrolysis Q3S7R->Hydrolysis Caco2 Caco-2 Permeability Assay Liposomes->Caco2 Nanoparticles->Caco2 Hydrolysis->Caco2 Papp Calculate Papp Caco2->Papp Uptake Quantify Cellular Uptake Caco2->Uptake

Caption: Experimental workflow for enhancing and evaluating cell permeability.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Keap1 Keap1 Quercetin->Keap1 IKK IKK Quercetin->IKK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inflammation Inflammation NF-κB->Inflammation

Caption: Key signaling pathways modulated by quercetin.

References

Technical Support Center: Enhancing the Antioxidant Capacity of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the antioxidant capacity of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: Why is the antioxidant capacity of Quercetin 3-O-sophoroside-7-O-rhamnoside generally lower than its aglycone, quercetin?

A1: The antioxidant activity of flavonoids is heavily dependent on their chemical structure, particularly the number and position of free hydroxyl (-OH) groups.[1][2] The large sophoroside and rhamnoside sugar moieties attached to the quercetin backbone in this compound occupy the 3-OH and 7-OH positions.[3][4] This glycosylation reduces the molecule's ability to donate hydrogen atoms and scavenge free radicals, resulting in a lower intrinsic antioxidant capacity compared to the free quercetin aglycone.[1][5]

Q2: What are the primary strategies to enhance the effective antioxidant capacity of this compound?

A2: There are two main approaches:

  • Enzymatic Hydrolysis: This strategy involves using enzymes to cleave the sugar groups (deglycosylation), releasing the more potent quercetin aglycone. Removing the sugar moiety is reported to increase the antioxidant capacity.[6]

  • Advanced Formulation & Delivery Systems: This approach focuses on improving the compound's poor water solubility and low bioavailability.[7][8][9] By encapsulating the flavonoid in systems like nanoparticles or complexing it with cyclodextrins, its stability, delivery to target sites, and overall therapeutic efficiency are enhanced, thereby increasing its effective antioxidant activity in a biological context.[7][10][11]

Q3: How can I measure the changes in antioxidant capacity after my experiment?

A3: The most common in vitro methods are spectrophotometric assays that measure radical scavenging activity. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5] The results are typically expressed as an IC50 value (the concentration required to scavenge 50% of the radicals), where a lower IC50 indicates higher antioxidant activity.

Q4: Can enhancing bioavailability improve the antioxidant effect in vivo?

A4: Yes. Quercetin and its glycosides have low oral bioavailability due to poor absorption and extensive metabolism.[12][13] Formulation strategies, such as creating a quercetin-phospholipid complex, can improve water solubility, enhance absorption, and increase bioavailability.[14] This leads to higher plasma concentrations of the active compound, which can, in turn, enhance its overall antioxidant effect in vivo.[14]

Troubleshooting Guide 1: Enzymatic Hydrolysis

This section addresses common issues encountered during the enzymatic deglycosylation of flavonoid glycosides.

Q: My enzymatic hydrolysis reaction is slow or incomplete. What are the possible causes and solutions?

A: This is a common issue with several potential causes:

  • Incorrect Enzyme Selection: The glycosidic bonds in your compound are specific. You need an enzyme or enzyme mixture with both β-glucosidase (for the sophoroside) and α-rhamnosidase (for the rhamnoside) activity. A crude enzyme mixture like snailase, which contains over 20 different enzymes including cellulases and pectinases, is often effective for hydrolyzing complex glycosides.[6]

  • Suboptimal Reaction Conditions: Enzyme activity is highly sensitive to pH and temperature. Check the supplier's datasheet for the optimal conditions for your chosen enzyme and ensure your reaction buffer and incubator are correctly set.

  • Enzyme Inhibition: The product of the reaction (quercetin) or other compounds in your extract may inhibit the enzyme. Try using a lower initial substrate concentration or periodically removing the product from the reaction mixture.

  • Poor Substrate Solubility: this compound may have limited solubility in the aqueous buffer. Adding a small amount of a co-solvent like DMSO or ethanol (B145695) can improve solubility, but be cautious as high concentrations can denature the enzyme.

Q: How can I confirm that the hydrolysis was successful?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). By comparing the chromatograms of your sample before and after the reaction with standards for the starting material and the expected product (quercetin), you can confirm the disappearance of the glycoside peak and the appearance of the aglycone peak.

Experimental Protocol: Enzymatic Hydrolysis of Quercetin Glycosides

This protocol provides a general method for the deglycosylation of a flavonoid glycoside using a commercially available enzyme preparation.

Materials:

  • This compound sample

  • Snailase enzyme preparation (or a specific glycosidase cocktail)

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate

  • Deionized water

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Dissolve a known amount of the quercetin glycoside in the sodium acetate buffer. If solubility is an issue, a minimal amount of DMSO (e.g., <5% of total volume) can be added.

  • Enzyme Addition: Add the snailase enzyme preparation to the substrate solution. A typical starting concentration is 1-2 mg/mL, but this should be optimized.

  • Incubation: Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (typically 37-50°C) for a set period (e.g., 2, 4, 8, 12 hours). It is recommended to take time-point samples to monitor reaction progress.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or by heating the sample in a boiling water bath for 5 minutes to denature the enzyme.

  • Extraction of Aglycone: Partition the resulting solution against ethyl acetate. The less polar quercetin aglycone will preferentially move to the organic layer. Repeat the extraction 2-3 times.

  • Analysis: Combine the organic extracts, evaporate to dryness under reduced pressure, and reconstitute in a known volume of methanol. Analyze the sample using HPLC to quantify the amount of quercetin produced.

Visualization: Hydrolysis Workflow

Hydrolysis_Workflow sub Substrate Preparation (Dissolve Glycoside in Buffer) enz Enzyme Addition (e.g., Snailase) sub->enz inc Incubation (Optimal pH & Temp) enz->inc term Reaction Termination (Heat or Solvent) inc->term ext Aglycone Extraction (Ethyl Acetate) term->ext hplc Analysis (HPLC/UHPLC) ext->hplc

Caption: Experimental workflow for enzymatic deglycosylation.

Troubleshooting Guide 2: Nanoparticle-Based Formulation

This section provides guidance for overcoming common challenges in formulating quercetin glycosides into nanocarriers to improve solubility and bioavailability.

Q: My prepared nanoliposomes are unstable and show aggregation over time. What can I do?

A: Liposome (B1194612) stability is a critical parameter. Instability can be caused by:

  • Incorrect Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are crucial for membrane rigidity and stability. Try incorporating cholesterol at 20-30 mol% to increase stability.

  • Surface Charge: Neutral liposomes tend to aggregate. Including a charged lipid (e.g., phosphatidylserine (B164497) for negative charge or DOTAP for positive charge) can create electrostatic repulsion between particles, improving stability.

  • Suboptimal Processing: Ensure the thin-film hydration and sonication/extrusion steps are performed correctly. Inconsistent sonication can lead to a wide particle size distribution, which promotes instability (Ostwald ripening). Extrusion through polycarbonate membranes of a defined pore size is recommended for a uniform population of vesicles.

  • Storage Conditions: Store liposome suspensions at 4°C and protect them from light. Do not freeze, as this can disrupt the lipid bilayer.

Q: How do I measure the encapsulation efficiency of my compound in the nanoparticles?

A: Encapsulation Efficiency (EE%) is determined by separating the nanoparticles from the unencapsulated (free) drug and quantifying both. A common method is ultracentrifugation. The nanoparticle suspension is centrifuged at high speed, pelleting the nanoparticles. The amount of free drug in the supernatant is measured (e.g., by UV-Vis spectrophotometry or HPLC). The EE% is then calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Protocol: Preparation of Quercetin Nanoliposomes

This protocol describes the thin-film hydration method followed by sonication, a widely used technique for preparing nanoliposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform (B151607) and Methanol (as organic solvents)

  • Phosphate Buffered Saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid & Drug Dissolution: Dissolve the quercetin glycoside, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. A typical lipid ratio is SPC:Cholesterol 4:1 (w/w).

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 35-45°C) until a thin, dry lipid film forms on the flask wall.

  • Film Hydration: Add the aqueous buffer (e.g., PBS) to the flask. Hydrate the lipid film by rotating the flask (without vacuum) at the same temperature for about 1 hour. This will form large, multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size of the MLVs and form small, unilamellar vesicles (nanoliposomes), sonicate the suspension. Use a probe sonicator in an ice bath with pulses to prevent overheating, or use a bath sonicator. Sonication time must be optimized to achieve the desired particle size.

  • Purification (Optional): To remove unencapsulated drug, centrifuge the liposome suspension and collect the pellet, or use size exclusion chromatography.

  • Characterization: Characterize the final nanoliposome suspension for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualization: Nanoliposome Preparation

Nanoliposome_Workflow start Dissolve Lipids & Drug (in Organic Solvent) film Thin Film Formation (Rotary Evaporation) start->film hydrate Film Hydration (Aqueous Buffer) film->hydrate sonicate Size Reduction (Sonication / Extrusion) hydrate->sonicate char Characterization (Size, PDI, EE%) sonicate->char

Caption: Workflow for preparing nanoliposomes via thin-film hydration.

Cellular Mechanisms & Signaling Pathways

Beyond direct radical scavenging, flavonoids like quercetin can exert indirect antioxidant effects by modulating cellular signaling pathways.[13]

The Nrf2-ARE Signaling Pathway

One of the most important indirect antioxidant mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1. When exposed to oxidative stress or activators like quercetin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA. This initiates the transcription of a suite of protective genes, including those for enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX1), boosting the cell's endogenous antioxidant defenses.[15][16]

Visualization: Nrf2 Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation QUE Quercetin QUE->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Transcription of Antioxidant Genes (e.g., SOD, GPX1) ARE->Genes Defense Enhanced Cellular Antioxidant Defense Genes->Defense

Caption: Quercetin activates the Nrf2-ARE antioxidant pathway.

Quantitative Data Summary

The following tables summarize quantitative data on how different strategies can impact the antioxidant capacity of quercetin and its glycosides.

Table 1: Comparison of Radical Scavenging Activity (IC50)

CompoundAssayIC50 (µM)Reference
Quercetin (Aglycone)DPPHLow (High Activity)[5]
Quercetin GlycosidesDPPHHigher than Aglycone[1][3][5]
Interpretation-The presence of sugar groups generally decreases direct radical scavenging activity, leading to a higher IC50 value.[1]-

Table 2: Enhancement of Antioxidant Capacity via Formulation

Compound & FormulationAssay% Increase in Antioxidant CapacityReference
Quercetin + HP-β-CyclodextrinCUPRAC7.18%[17]
Quercitrin + M-β-CyclodextrinCUPRAC14.8%[17]
Rutin + M-β-CyclodextrinCUPRAC4.30%[17]
Interpretation-Complexation with cyclodextrins can significantly enhance the measured antioxidant capacity of quercetin and its glycosides.[17]-

References

Technical Support Center: Scaling Up Quercetin 3-O-sophoroside-7-O-rhamnoside Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside production.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of Quercetin 3-O-sophoroside-7-O-rhamnoside?

A1: The primary challenges include:

  • Low Yield: This compound often occurs in low concentrations in plant sources, making large-scale extraction economically challenging.

  • Co-extraction of Impurities: Crude extracts typically contain a complex mixture of other flavonoids, chlorophyll, lipids, and sugars, which complicates purification.

  • Compound Degradation: Flavonoid glycosides can be sensitive to heat, light, and pH changes, leading to degradation during extraction and purification.[1]

  • Solubility Issues: The glycosidic nature of the compound affects its solubility in different solvents, which is a critical factor for both extraction and chromatography.[2][3]

  • Lack of Scalable Purification Protocols: Many lab-scale purification methods are not directly transferable to an industrial scale.[1]

Q2: Which plant sources are known to contain this compound?

A2: This compound has been identified in the leaves of Lycium chinense and Viola yedoensis, as well as in sea buckthorn berries.[2][4][5]

Q3: What are the most promising extraction techniques for large-scale production?

A3: For large-scale extraction, techniques that offer high efficiency and reduced solvent consumption are preferred. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times.[2]

  • Reflux Extraction: This is a common and efficient method for large-scale operations.[1]

Q4: How can I minimize the degradation of the target compound during processing?

A4: To minimize degradation:

  • Temperature Control: Use moderate temperatures (e.g., below 50°C) for extraction and solvent evaporation.[1]

  • Light Protection: Protect the plant material and extracts from direct light exposure.

  • pH Management: Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can promote flavonoid degradation.

  • Inert Atmosphere: Consider performing extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Q5: What are the recommended storage conditions for the purified compound?

A5: For long-term storage, the purified powder should be kept at -20°C in a desiccated environment.[2] Solutions should be prepared fresh; however, if necessary, stock solutions in solvents like DMSO can be stored at -20°C for short periods, though re-examination of efficacy is recommended after one month.[5] Avoid repeated freeze-thaw cycles.[5]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound production.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Incomplete extraction from the plant matrix.Optimize the solvent system (e.g., vary the ethanol (B145695)/water ratio). Increase extraction time or temperature, while monitoring for degradation.[1] Consider using advanced extraction techniques like UAE or MAE for improved efficiency.[2]
Inefficient cell wall disruption.Ensure the plant material is finely ground to a consistent particle size.
Low Purity After Initial Extraction Co-extraction of a high amount of impurities.Employ a multi-step extraction with solvents of increasing polarity to selectively extract different compound classes. Perform a preliminary cleanup step using macroporous resin or polyamide column chromatography to enrich the flavonoid glycoside fraction.[1]
Significant Product Loss During Chromatography Irreversible adsorption onto the stationary phase.For silica (B1680970) gel chromatography, consider deactivating the silica with a small percentage of water in the mobile phase. If using reversed-phase HPLC, ensure the mobile phase pH is optimal for the compound's stability.[1]
Co-elution with impurities.Optimize the chromatographic method. For preparative HPLC, adjust the gradient, flow rate, and column loading. Consider using a different stationary phase or a multi-step purification strategy.[1]
Product Degradation During Processing Exposure to high temperatures.Use low-temperature evaporation techniques like rotary evaporation under vacuum.[1]
Exposure to light or oxygen.Work in a dimly lit environment or use amber glassware. Purge solvents and extracts with nitrogen.
Inappropriate pH.Buffer the extraction solvent to a slightly acidic or neutral pH.
Poor Peak Shape in HPLC Analysis Column overloading.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.

III. Quantitative Data

The following tables summarize quantitative data from studies on the purification of similar flavonoid glycosides. This data can serve as a benchmark for optimizing the purification of this compound.

Table 1: Purity and Recovery of Flavonoid Glycosides Using Macroporous Resin and Sephadex LH-20 Chromatography

CompoundInitial PurityPurity after Macroporous ResinRecovery after Macroporous ResinFinal Purity after Sephadex LH-20
Quercetin-3-O-sophoroside2.16%21.34%82.1%93.5%
Isoquercitrin (B50326)1.26%10.70%77.3%95.6%
Data from a study on the purification of flavonoids from Poacynum hendersonii leaves.[6]

Table 2: Solubility of Quercetin and a Related Glycoside

CompoundSolventSolubility
QuercetinEthanol~2 mg/mL
DMSO~30 mg/mL
Dimethyl formamide (B127407) (DMF)~30 mg/mL
Quercetin 3-O-sophorosideDMSO~10 mg/mL
DMF~3 mg/mL
Data from various sources on quercetin and quercetin 3-O-sophoroside solubility.[7][8]

IV. Experimental Protocols

The following are detailed methodologies for key experiments. These should be optimized for the specific plant material and scale of production.

Protocol 1: Large-Scale Extraction and Initial Cleanup

  • Sample Preparation: Grind dried and powdered plant material (e.g., Lycium chinense leaves) to a uniform particle size (e.g., 40-60 mesh).

  • Extraction:

    • For reflux extraction , macerate the powdered material in 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) and reflux for 2 hours. Repeat the extraction twice.

    • For ultrasound-assisted extraction , suspend the powder in 80% methanol (B129727) at a 1:20 ratio and sonicate for 30 minutes at 40°C.

  • Filtration and Concentration: Filter the combined extracts and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101).[1]

    • Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.

    • Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Monitor the fractions by TLC or HPLC to identify those containing this compound.

    • Combine the enriched fractions and concentrate under reduced pressure.

Protocol 2: Final Purification by Preparative HPLC

  • Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the initial mobile phase composition and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: A preparative C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both containing 0.1% formic acid. A typical gradient might be 10-40% B over 30 minutes.

    • Flow Rate: Adjust based on the column dimensions.

    • Detection: UV detection at a wavelength suitable for flavonoids (e.g., 254 nm and 360 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on retention time from an analytical run.

  • Post-Purification: Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final high-purity product.

V. Visualizations

experimental_workflow plant_material Plant Material (e.g., Lycium chinense leaves) grinding Grinding plant_material->grinding extraction Extraction (e.g., UAE with 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin elution Stepwise Elution (Water -> Ethanol) macroporous_resin->elution enriched_fraction Enriched Flavonoid Fraction elution->enriched_fraction concentration2 Concentration enriched_fraction->concentration2 prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization final_product Pure this compound lyophilization->final_product

Caption: A general experimental workflow for the extraction and purification of this compound.

signaling_pathway flavonoid Flavonoid Glycoside (e.g., Quercetin derivative) ros Reactive Oxygen Species (ROS) flavonoid->ros Scavenges antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) flavonoid->antioxidant_enzymes Upregulates inflammation Inflammatory Response (e.g., NF-κB, MAPK pathways) flavonoid->inflammation Inhibits ros->inflammation antioxidant_enzymes->ros cellular_protection Cellular Protection and Survival antioxidant_enzymes->cellular_protection inflammation->cellular_protection

Caption: A simplified diagram of the general antioxidant and anti-inflammatory action of flavonoids.

References

Technical Support Center: Method Development for Separating Quercetin 3-O-Sophoroside-7-O-Rhamnoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: Why are my quercetin 3-O-sophoroside-7-O-rhamnoside isomer peaks not separating, leading to poor resolution or complete co-elution?

Answer: Poor resolution is a frequent challenge when separating structurally similar flavonoid glycoside isomers.[1][2] The key is to systematically optimize your chromatographic conditions to amplify the subtle physicochemical differences between the isomers.

Initial System Checks:

  • Column Health: An old or contaminated column can cause peak broadening and loss of resolution.[1] Evaluate your column's performance by injecting a standard.

  • System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test with a known standard mixture.[1]

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1][3]

    • Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency and peak shape for flavonoids compared to methanol (B129727).[1][4] Try adjusting the organic solvent percentage in small increments (e.g., 1-2%). For reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve separation.

    • Acidic Modifier: Adding a small amount of acid, like 0.1% formic acid, to both aqueous and organic phases can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution.[3][5]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may improve the separation of closely eluting peaks.[1] Note that this will also increase the total run time.

  • Gradient Elution: A shallower gradient (slower increase in organic solvent concentration over a longer time) can enhance the resolution of closely eluting compounds.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting. How can I resolve this?

Answer: Poor peak shape can be caused by several factors, often related to secondary interactions or issues within the HPLC system.[4]

For Peak Tailing:

  • Secondary Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing.

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[2]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.[1][2]

    • Solution: Flush the column with a strong solvent to remove contaminants.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.[4]

    • Solution: Reduce the sample concentration or injection volume.

For Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[1]

  • Column Overload: Severe mass overload can also lead to peak fronting.

    • Solution: Decrease the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating quercetin glycoside isomers? A1: A reversed-phase C18 column is the most commonly used and is often effective for separating flavonoid glycosides.[6] For particularly challenging separations, consider columns with different selectivities or smaller particle sizes (e.g., sub-2 µm for UHPLC) to improve efficiency.

Q2: Can I use methanol instead of acetonitrile as the organic solvent? A2: Yes, methanol can be used. However, acetonitrile often provides lower viscosity and better peak shapes for flavonoids.[3] If you are not achieving adequate separation with methanol, switching to acetonitrile is a recommended troubleshooting step.[3]

Q3: How critical is the column temperature for the separation? A3: Column temperature can be a critical parameter. Increasing the temperature from 20°C to 40°C has been shown to significantly improve the resolution of flavonoid isomers by reducing the mobile phase viscosity.[3] It is recommended to use a column oven to maintain a stable and elevated temperature.

Q4: How can I confirm the identity of the separated isomeric peaks? A4: The most reliable method for confirming the identity of separated peaks is to use authenticated reference standards. If standards are not available, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation. While mass spectrometry can provide molecular weight and fragmentation data, it's important to note that structural isomers can have very similar fragmentation patterns.[5]

Q5: Are there alternatives to HPLC for separating these isomers? A5: While HPLC is the most widely used method, other techniques like cyclic ion mobility mass spectrometry (cIMS-MS) have shown potential for separating flavonoid isomers, including epimers and positional isomers.[7]

Data Presentation

Table 1: Typical HPLC Parameters for Flavonoid Glycoside Isomer Separation

ParameterRecommended ConditionsSource
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[1][2][3]
Mobile Phase B Acetonitrile[1][2][3]
Gradient Start with a low percentage of B (e.g., 10-20%), increase gradually[1]
Flow Rate 0.8 - 1.0 mL/min[1][3]
Column Temperature 30 - 40°C[1][2][3]
Detection Wavelength ~265 nm or ~350 nm[6]
Injection Volume 5 - 20 µL[1][6]

Experimental Protocols

Detailed Methodology for HPLC Separation of this compound Isomers

This protocol provides a starting point for method development. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Extract the flavonoids using a suitable solvent, such as 70-80% methanol or ethanol, potentially with ultrasonication to improve efficiency.[6][8]

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.

    • If possible, dissolve the final sample in the initial mobile phase composition.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: A suggested starting gradient is:

      • 0-5 min: 15% B

      • 5-35 min: Linear gradient from 15% to 45% B

      • 35-40 min: Hold at 45% B

      • 40-41 min: Linear gradient from 45% to 15% B

      • 41-50 min: Re-equilibration at 15% B

    • Flow Rate: 1.0 mL/min.[1][3]

    • Column Temperature: 40°C.[1][3]

    • Detection: Diode-array detector (DAD) monitoring at 265 nm and 350 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks of interest.

    • Assess resolution between critical isomer pairs. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[5]

    • If resolution is inadequate, systematically adjust parameters as outlined in the troubleshooting guide.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Plant Material / Sample Extraction Solvent Extraction (e.g., 80% MeOH) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (265/350 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Optimization Method Optimization Integration->Optimization If resolution < 1.5

Caption: Experimental workflow for HPLC analysis of quercetin glycoside isomers.

Troubleshooting_Workflow Start Poor Isomer Resolution? SystemCheck System & Column Health OK? Start->SystemCheck OptimizeMobilePhase Optimize Mobile Phase (ACN %, Acid) SystemCheck->OptimizeMobilePhase Yes FixSystem FixSystem SystemCheck->FixSystem No OptimizeTemp Increase Column Temperature (e.g., 40°C) OptimizeMobilePhase->OptimizeTemp OptimizeGradient Use Shallower Gradient OptimizeTemp->OptimizeGradient OptimizeFlow Decrease Flow Rate OptimizeGradient->OptimizeFlow Result Resolution Improved OptimizeFlow->Result FixSystem->SystemCheck

Caption: Troubleshooting workflow for addressing poor resolution of flavonoid isomers.

References

Technical Support Center: Synthesis of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex flavonoid glycoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of quercetin 3-O-sophoroside-7-O-rhamnoside, presented in a question-and-answer format.

Issue 1: Low Overall Yield of the Final Product

Question: We are experiencing a significantly low overall yield of this compound. What are the potential causes and how can we improve the yield?

Answer: Low overall yield in a multi-step synthesis like this is a common problem and can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reactions: Both the sophorosidation and rhamnosylation steps may not be proceeding to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.

      • Optimize Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Experiment with extending the reaction time or incrementally increasing the temperature, while carefully monitoring for the formation of degradation products.

      • Activator/Catalyst Efficiency: The efficiency of the promoter (e.g., silver carbonate, mercury(II) cyanide in Koenigs-Knorr glycosylation) is critical. Ensure the catalyst is fresh and used in the correct stoichiometric amount. For enzymatic reactions, verify the activity of the glycosyltransferases.[1]

  • Suboptimal Protecting Group Strategy: The choice and application of protecting groups for quercetin's hydroxyl groups are crucial for achieving regioselectivity and preventing unwanted side reactions.

    • Troubleshooting:

      • Verify Protection: Before glycosylation, confirm the complete protection of the non-target hydroxyl groups using NMR or Mass Spectrometry. Incomplete protection will lead to a mixture of glycosylated isomers that are difficult to separate and will lower the yield of the desired product.

      • Protecting Group Stability: Ensure the protecting groups are stable under the glycosylation conditions and are selectively removed during the deprotection step without affecting the glycosidic bonds.

  • Degradation of Reactants or Products: Flavonoids and glycosides can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Control pH: Maintain the recommended pH throughout the reaction and work-up, especially during deprotection steps.

      • Inert Atmosphere: For reactions sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Losses During Purification: Significant amounts of the product can be lost during extraction, precipitation, and chromatographic purification steps.

    • Troubleshooting:

      • Optimize Extraction: Ensure the solvent system used for extraction provides good solubility for the product while minimizing the extraction of impurities.

      • Refine Chromatography: Use an appropriate stationary phase and solvent system for column chromatography or preparative HPLC to achieve good separation and recovery. Collect smaller fractions and analyze them by TLC or HPLC to avoid discarding fractions containing the product.

Issue 2: Poor Regioselectivity - Glycosylation at a Wrong Position

Question: Our analysis shows that glycosylation is occurring at hydroxyl groups other than the 3-O and 7-O positions of quercetin. How can we improve the regioselectivity of the synthesis?

Answer: Achieving high regioselectivity is a primary challenge in flavonoid glycosylation due to the multiple hydroxyl groups with similar reactivity.[1] Here’s how to address this issue:

  • Strategic Use of Protecting Groups: This is the most critical factor for controlling regioselectivity in chemical synthesis.

    • Methodology: A common strategy involves protecting the more reactive hydroxyl groups, leaving the desired positions available for glycosylation. For quercetin, the reactivity of the hydroxyl groups generally follows the order: 7-OH > 4'-OH > 3-OH > 5-OH. To achieve 3-O and 7-O glycosylation, a multi-step protection and deprotection sequence is necessary.

      • Protect the 4'- and 5-OH groups: These are often protected first. For instance, the catechol moiety (3',4'-OH) can be protected as an isopropylidene ketal. The 5-OH group has lower reactivity due to hydrogen bonding with the C4-carbonyl group but should still be protected, for example, as a benzyl (B1604629) ether.

      • Selective Glycosylation: With the other hydroxyls protected, the 3-OH and 7-OH positions are more accessible for glycosylation.

    • Troubleshooting: If you are observing glycosylation at other positions, it indicates incomplete or incorrect protection. Re-evaluate your protecting group strategy and confirm the structure of your protected quercetin intermediate by spectroscopic methods (NMR, MS) before proceeding with glycosylation.

  • Enzymatic Synthesis: Glycosyltransferases (GTs) are enzymes that exhibit high regioselectivity and stereoselectivity, offering a powerful alternative to chemical synthesis.[2][3]

    • Methodology: Employing specific GTs that catalyze glycosylation at the desired positions can overcome the challenges of regioselectivity. For instance, a two-step enzymatic synthesis could be employed, using one enzyme for sophorosidation at the 3-O position and another for rhamnosylation at the 7-O position.[2]

    • Troubleshooting: If using an enzymatic approach and still observing poor regioselectivity, consider the following:

      • Enzyme Purity: Ensure the purity of your glycosyltransferase, as contaminating enzymes could lead to side reactions.

      • Reaction Conditions: Optimize the reaction conditions (pH, temperature, co-factors) for your specific enzyme to maximize its intended activity and selectivity.

Issue 3: Difficulty in Purifying the Final Product

Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of flavonoid glycosides can be challenging due to their polarity and the presence of structurally similar byproducts. A multi-step purification strategy is often required.

  • Initial Work-up:

    • After the reaction, quench the reaction and remove the solvent under reduced pressure.

    • Perform a liquid-liquid extraction to remove non-polar impurities. A common solvent system is ethyl acetate (B1210297) and water. The highly polar glycoside product will remain in the aqueous phase.

  • Column Chromatography: This is a standard method for purifying flavonoid glycosides.

    • Stationary Phase: Reversed-phase silica (B1680970) gel (C18) is often effective for separating polar compounds like glycosides. Normal phase silica gel can also be used, but may require more polar solvent systems. Sephadex LH-20 is another excellent option for separating flavonoids.

    • Mobile Phase: A gradient elution is typically employed. For reversed-phase chromatography, a gradient of methanol (B129727) or acetonitrile (B52724) in water is common. For normal phase, a mixture of solvents like chloroform, methanol, and water might be used.

    • Troubleshooting:

      • Poor Separation: If you are getting poor separation, optimize the solvent gradient. A shallower gradient can improve resolution. Also, ensure proper packing of the column to avoid channeling.

      • Product Tailing: Tailing of peaks can be due to interactions with the stationary phase. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can often improve peak shape.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is the method of choice.

    • Column and Mobile Phase: Similar to analytical HPLC, a C18 column is commonly used with a mobile phase gradient of acetonitrile/methanol and water, often with a small percentage of formic acid to improve peak shape.

    • Troubleshooting:

      • Low Recovery: Ensure the product is fully dissolved in the injection solvent. Filter the sample before injection to prevent clogging of the column. Optimize the fraction collection to minimize loss of product between peaks.

Quantitative Data Summary

The following tables provide a summary of typical reaction yields and chromatographic conditions that can be expected during the synthesis of quercetin glycosides.

Table 1: Comparison of Glycosylation Methods for Flavonoids

Glycosylation MethodTypical Yield RangeAdvantagesDisadvantagesReference
Koenigs-Knorr Reaction30-70%Well-established, versatileRequires stoichiometric heavy metal salts, harsh conditions[1]
Helferich Method40-60%Similar to Koenigs-KnorrUse of toxic mercury salts
Phase-Transfer Catalysis40-95%Milder conditions, avoids heavy metalsCan be sensitive to substrate[1]
Enzymatic GlycosylationVariable (can be high)High regioselectivity and stereoselectivity, mild conditionsEnzymes can be expensive and require specific conditions[2][3]

Table 2: Typical HPLC Conditions for Analysis and Purification of Quercetin Glycosides

ParameterCondition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, gradually increase to elute more polar compounds first, followed by less polar compounds. A typical gradient might be 10-90% B over 30-40 minutes.
Flow Rate 0.8 - 1.2 mL/min for analytical; higher for preparative
Detection UV at ~254 nm or ~350 nm
Reference

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of a Protected Quercetin Derivative

This protocol outlines a general procedure for the glycosylation step. The specific protecting groups on quercetin and the glycosyl donor will vary based on the synthetic strategy.

  • Preparation of Glycosyl Donor: Prepare the peracetylated glycosyl bromide (e.g., acetobromosophorose or acetobromorhamnose) from the corresponding peracetylated sugar using a standard method, for example, by reacting the peracetylated sugar with HBr in acetic acid.

  • Glycosylation Reaction:

    • Dissolve the partially protected quercetin aglycone in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or a mixture of quinoline (B57606) and benzene) under an inert atmosphere.[1]

    • Add a silver salt promoter, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), to the reaction mixture.

    • Add the peracetylated glycosyl bromide donor to the mixture.

    • Stir the reaction at room temperature or slightly elevated temperature, monitoring the progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Glycosylated Intermediate: Purify the resulting protected quercetin glycoside by column chromatography on silica gel.

Protocol 2: General Deprotection Procedure

  • Zemplén Deacetylation:

    • Dissolve the protected quercetin glycoside in dry methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol.

    • Stir the reaction at room temperature and monitor by TLC until all acetyl groups are removed.

  • Neutralization and Purification:

    • Neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the final deprotected product by preparative HPLC or column chromatography on a C18 or Sephadex LH-20 column.

Visualizations

Diagram 1: General Workflow for Chemical Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis Quercetin Quercetin Protection Protection of Quercetin Hydroxyls Quercetin->Protection Sophorose Sophorose Donor_S Activation of Sophorose (e.g., Peracetylation & Bromination) Sophorose->Donor_S Rhamnose L-Rhamnose Donor_R Activation of Rhamnose (e.g., Peracetylation & Bromination) Rhamnose->Donor_R Glycosylation1 First Glycosylation (Sophorosidation at 3-O) Protection->Glycosylation1 Donor_S->Glycosylation1 Glycosylation2 Second Glycosylation (Rhamnosylation at 7-O) Glycosylation1->Glycosylation2 Donor_R->Glycosylation2 Deprotection Deprotection Glycosylation2->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Quercetin 3-O-sophoroside- 7-O-rhamnoside Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: Chemical synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Glycosylation Yield

G start Low Yield in Glycosylation Step check_reaction Is the reaction going to completion? start->check_reaction check_purity Are starting materials pure and dry? check_reaction->check_purity Yes solution_monitor Monitor reaction by TLC/HPLC. check_reaction->solution_monitor No check_conditions Are reaction conditions (time, temp, catalyst) optimal? check_purity->check_conditions Yes solution_purity Purify starting materials and dry solvents. check_purity->solution_purity No check_degradation Is there evidence of product degradation? check_conditions->check_degradation Yes solution_conditions Optimize reaction time, temperature, and catalyst amount. check_conditions->solution_conditions No solution_degradation Use milder conditions, inert atmosphere. check_degradation->solution_degradation Yes

Caption: Troubleshooting flowchart for low yield in flavonoid glycosylation reactions.

References

Technical Support Center: Optimizing Mobile Phase for Quercetin 3-O-sophoroside-7-O-rhamnoside Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of quercetin 3-O-sophoroside-7-O-rhamnoside?

A typical starting mobile phase for reversed-phase HPLC analysis of flavonoid glycosides like this compound is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] A common starting point is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1] The acid helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoid, leading to sharper, more symmetrical peaks.

Q2: Why is gradient elution preferred over isocratic elution for this compound?

Due to the complex structures of flavonoid glycosides, which can vary significantly in polarity, gradient elution is generally preferred.[1] A gradient allows for the effective separation of a wide range of compounds within a single analytical run. It starts with a higher proportion of the aqueous mobile phase to retain and separate the more polar glycosides and gradually increases the organic solvent concentration to elute the less polar compounds.

Q3: What type of HPLC column is most suitable for this analysis?

A reversed-phase C18 column is the most commonly used stationary phase for the separation of flavonoid glycosides.[1] These columns provide good retention and resolution for these moderately polar compounds.

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

To improve resolution, you can try several approaches:

  • Adjust the gradient slope: A shallower gradient (slower increase in the organic solvent percentage) can increase the separation between closely eluting peaks.

  • Change the organic solvent: Acetonitrile and methanol have different selectivities for flavonoids. If you are using one, switching to the other may improve resolution.

  • Optimize the column temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, which may enhance resolution. A typical starting temperature is around 35-40°C.[1][2]

  • Lower the flow rate: Reducing the flow rate can sometimes improve separation, although it will increase the analysis time.

Q5: My peaks for this compound are tailing. What are the common causes and solutions?

Peak tailing is a common issue in flavonoid analysis. The primary causes include:

  • Secondary interactions with residual silanols: The silica (B1680970) backbone of C18 columns can have residual silanol (B1196071) groups that interact with the polar hydroxyl groups of flavonoids, causing tailing.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) by adding a modifier like formic or acetic acid.[3] This suppresses the ionization of the silanol groups. Using an end-capped C18 column can also minimize these interactions.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Column contamination: Buildup of matrix components can create active sites that cause tailing.

    • Solution: Use a guard column and regularly flush the analytical column with a strong solvent like isopropanol.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Resolution Gradient is too steep.Decrease the rate of change of the organic solvent in your gradient program.
Mobile phase composition is not optimal.Try switching from acetonitrile to methanol, or vice versa, as the organic modifier.
Flow rate is too high.Reduce the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1]
Column overload.Reduce the concentration of the sample or the injection volume.
Column contamination.Use a guard column and implement a column washing procedure between runs.
Drifting Baseline Inadequate column equilibration.Increase the equilibration time with the initial mobile phase conditions before each injection.
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is properly degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[1]
Ghost Peaks Impurities in the mobile phase or from previous injections.Run a blank gradient (injecting only the mobile phase) to identify the source of the peaks. Use high-purity solvents and ensure complete elution of all compounds from the previous run.

Data Presentation

The following tables provide an example of how mobile phase composition can influence the retention time and resolution of flavonoid glycosides. Please note that this data is illustrative and based on compounds structurally similar to this compound. Optimal conditions for your specific analysis should be determined experimentally.

Table 1: Effect of Acetonitrile Concentration on Retention Time of Quercetin Glycosides

AnalyteRetention Time (min) at 20% AcetonitrileRetention Time (min) at 30% Acetonitrile
Quercetin-3-O-glucoside15.210.8
Quercetin-3-O-rutinoside (Rutin)12.58.9

Table 2: Influence of Mobile Phase Modifier on Peak Shape

Modifier (in water/acetonitrile gradient)Peak Asymmetry Factor for Quercetin
No modifier1.8 (Tailing)
0.1% Formic Acid1.1 (Symmetrical)
0.1% Acetic Acid1.2 (Slightly Tailing)

Experimental Protocols

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to developing and optimizing a mobile phase for the separation of this compound.

1. Initial Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 254 nm or 365 nm).

  • Injection Volume: 10 µL.

2. Gradient Elution Program (Starting Point):

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
251090
301090
319010
409010

3. Optimization Steps:

  • Evaluate the initial chromatogram: Assess the retention time of the target analyte and the resolution from other peaks.

  • Adjust the gradient:

    • If the target peak elutes too early, decrease the initial percentage of mobile phase B.

    • If the peak elutes too late, increase the initial percentage of mobile phase B.

    • To improve the separation of closely eluting peaks, create a shallower gradient around the elution time of the target analyte.

  • Optimize the organic solvent: If resolution is still not satisfactory, prepare a mobile phase B with 0.1% formic acid in methanol and repeat the analysis. Compare the chromatograms to determine which organic solvent provides better selectivity.

  • Fine-tune the flow rate and temperature: Once a suitable mobile phase and gradient are established, small adjustments to the flow rate (e.g., ± 0.2 mL/min) and temperature (e.g., ± 5°C) can be made to further optimize the separation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Final Method A Prepare Mobile Phase (A: 0.1% FA in Water) (B: 0.1% FA in ACN) C Equilibrate HPLC System and C18 Column A->C B Prepare Sample and Standards (Dissolve in initial mobile phase) B->C D Inject Sample (Run Initial Gradient) C->D E Evaluate Chromatogram (Retention, Resolution, Peak Shape) D->E F Is Separation Optimal? E->F G Adjust Gradient Slope F->G No J Validated Method F->J Yes G->D H Change Organic Solvent (ACN to MeOH) G->H I Fine-tune Flow Rate and Temperature G->I H->D I->D

Caption: A workflow for optimizing the mobile phase in HPLC analysis.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_baseline Baseline Issues Start Problem with Chromatogram R1 Decrease Gradient Slope Start->R1 T1 Add/Increase Acid in Mobile Phase Start->T1 B1 Increase Column Equilibration Time Start->B1 R2 Switch Organic Solvent (ACN <=> MeOH) R1->R2 R3 Lower Flow Rate R2->R3 T2 Reduce Sample Concentration T1->T2 T3 Use a Guard Column / Clean Column T2->T3 B2 Prepare Fresh, Degassed Mobile Phase B1->B2 B3 Use a Column Oven B2->B3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Guide to the 2D NMR Identification of Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected 2D Nuclear Magnetic Resonance (NMR) data for quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside against its constituent components. Detailed experimental protocols and data interpretation strategies are included to assist in the unambiguous identification of this flavonoid triglycoside.

Introduction

Quercetin 3-O-sophoroside-7-O-rhamnoside is a complex flavonoid glycoside found in various plants, including sea buckthorn (Hippophaë rhamnoides) and Aconitum napellus.[1] Its structural elucidation can be challenging due to the presence of multiple sugar moieties. Two-dimensional NMR spectroscopy is an indispensable tool for the definitive identification of such complex natural products. This guide will walk through the expected spectral data and the key correlations observed in COSY, HSQC, and HMBC experiments that confirm the identity and structure of this molecule.

Comparative NMR Data

The definitive identification of this compound relies on comparing its NMR data with that of known related structures. The tables below summarize the expected ¹H and ¹³C chemical shifts. These values are compiled based on published data for the quercetin aglycone and its glycosides, including the closely related kaempferol (B1673270) 3-O-sophoroside-7-O-rhamnoside. The key differences in chemical shifts arise from the specific glycosylation pattern.

Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm)

ProtonQuercetin (Aglycone)This compound (Predicted)Key Differences & Rationale
H-6~6.20~6.45Glycosylation at C-7 causes a downfield shift of H-6.
H-8~6.40~6.75Glycosylation at C-7 causes a downfield shift of H-8.
H-2'~7.75~7.70Minor shift due to glycosylation at distant positions.
H-5'~6.90~6.90Largely unaffected.
H-6'~7.65~7.60Minor shift due to glycosylation at distant positions.
Rha H-1'''-~5.55Anomeric proton of rhamnose at C-7.
Rha CH₃-6'''-~1.25Characteristic methyl group of rhamnose.
Soph H-1''-~5.40Anomeric proton of the inner glucose at C-3.
Soph H-1'-~4.60Anomeric proton of the outer glucose of sophorose.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ ppm)

CarbonQuercetin (Aglycone)This compound (Predicted)Key Differences & Rationale
C-2~147.5~158.0Glycosylation at C-3 causes a downfield shift.
C-3~136.5~135.0Shift upon glycosylation.
C-4~176.5~178.0Minor shift.
C-5~161.5~162.5Minor shift.
C-6~98.5~100.0Glycosylation at C-7 causes a downfield shift.
C-7~164.5~163.0Shift upon glycosylation.
C-8~93.5~95.5Glycosylation at C-7 causes a downfield shift.
C-9~156.5~157.5Minor shift.
C-10~104.0~106.0Minor shift.
C-1'~122.5~122.0Largely unaffected.
C-2'~115.5~115.0Largely unaffected.
C-3'~145.0~145.5Largely unaffected.
C-4'~148.5~149.0Largely unaffected.
C-5'~116.0~116.5Largely unaffected.
C-6'~121.5~122.0Largely unaffected.
Rha C-1'''-~100.0Anomeric carbon of rhamnose at C-7.
Soph C-1''-~102.0Anomeric carbon of the inner glucose at C-3.
Soph C-1'-~105.0Anomeric carbon of the outer glucose of sophorose.

Experimental Protocols

Sample Preparation:

  • Dissolve 2-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Ensure complete dissolution, using gentle sonication if necessary.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the overall proton chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the same spin system. It is crucial for tracing the proton networks within each sugar unit and the aromatic rings of the quercetin aglycone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It is used to assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is key to the overall structure elucidation. It shows correlations between protons and carbons that are two or three bonds apart. This is critical for identifying the points of glycosylation and the linkage between the two glucose units of the sophorose moiety.

2D NMR Data Interpretation and Visualization

The following diagrams illustrate the key structural features and the expected 2D NMR correlations that confirm the identity of this compound.

G cluster_quercetin Quercetin Aglycone cluster_sophorose Sophorose at C-3 cluster_rhamnose Rhamnose at C-7 C2 C-2 C3 C-3 Glc_inner Inner Glucose C3->Glc_inner 3-O-glycosidic bond C4 C-4 C5 C-5 C6 C-6 C7 C-7 Rha Rhamnose C7->Rha 7-O-glycosidic bond C8 C-8 C9 C-9 C10 C-10 C1_prime C-1' C2_prime C-2' C3_prime C-3' C4_prime C-4' C5_prime C-5' C6_prime C-6' Glc_outer Outer Glucose Glc_inner->Glc_outer β(1→2) linkage

Caption: Structure of this compound.

The following diagram illustrates the workflow for identifying the flavonoid using 2D NMR.

Caption: Workflow for Flavonoid Identification by 2D NMR.

The most critical aspect of the structure confirmation is the analysis of the HMBC spectrum. The key correlations that establish the glycosylation pattern are visualized below.

G cluster_hmbc Key HMBC Correlations Quercetin_C3 Quercetin C-3 Quercetin_C7 Quercetin C-7 Soph_H1_inner Soph H-1'' Soph_H1_inner->Quercetin_C3 ³J(C,H) Rha_H1 Rha H-1''' Rha_H1->Quercetin_C7 ³J(C,H) Glc_inner_C2 Inner Glc C-2'' Soph_H1_outer Soph H-1' Soph_H1_outer->Glc_inner_C2 ³J(C,H)

Caption: Key HMBC correlations for glycosylation site determination.

A crucial three-bond correlation (³JCH) is expected between the anomeric proton of the inner glucose (Soph H-1'') and the C-3 of the quercetin aglycone. Similarly, a correlation between the anomeric proton of rhamnose (Rha H-1''') and C-7 of the quercetin confirms the second glycosylation site. The β(1→2) linkage of the sophorose moiety is established by a key HMBC correlation between the anomeric proton of the outer glucose (Soph H-1') and C-2 of the inner glucose unit (Glc_inner_C2).

Conclusion

By employing a combination of 1D and 2D NMR techniques, particularly COSY, HSQC, and HMBC, the unambiguous identification of this compound is achievable. Careful analysis of the HMBC spectrum to confirm the glycosylation sites and the interglycosidic linkage is paramount. This guide provides the necessary comparative data and experimental framework to assist researchers in this process.

References

A Comparative Analysis of Quercetin 3-O-sophoroside-7-O-rhamnoside and Quercetin: Antioxidant, Anti-inflammatory, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavonoid aglycone, quercetin (B1663063), and its glycosylated derivative, quercetin 3-O-sophoroside-7-O-rhamnoside. While extensive research has established the multifaceted biological activities of quercetin, data on this compound is limited. This guide synthesizes the available experimental data and provides insights based on the structure-activity relationships of quercetin glycosides to offer a comprehensive comparison for research and drug development purposes.

Chemical Structures

Quercetin is a pentahydroxyflavone with a planar structure and key hydroxyl groups that contribute to its biological activities. This compound is a more complex molecule where a sophorose (a disaccharide of glucose) is attached at the 3-position and a rhamnose (a monosaccharide) is attached at the 7-position of the quercetin backbone. This glycosylation significantly alters its physicochemical properties, including solubility, stability, and bioavailability.

Comparative Analysis of Biological Activities

Antioxidant Activity

Quercetin is a potent antioxidant, a property attributed to its free hydroxyl groups, particularly the catechol group in the B-ring, which can donate hydrogen atoms to neutralize free radicals. Glycosylation, especially at the 3-OH position, is generally known to reduce in vitro antioxidant activity as it masks one of the key functional groups.

Table 1: Comparative In Vitro Antioxidant Activity

CompoundAssayResultReference
Quercetin DPPH Radical ScavengingIC50: ~5 µMGeneral Literature
ABTS Radical ScavengingHigh activity[1]
Quercetin 3-O-sophoroside ABTS Radical ScavengingRelative antioxidant capacity of 1.45 compared to Trolox[1]
Lipid Peroxidation InhibitionIC50: 9.2 µM[1]
This compound -Data not available-

Note: Data for Quercetin 3-O-sophoroside is used as a proxy due to the lack of direct data for the 7-O-rhamnoside derivative.

The available data on a similar compound, quercetin 3-O-sophoroside, shows it possesses antioxidant activity. However, based on structure-activity relationship studies, it is anticipated that the in vitro radical scavenging activity of this compound would be lower than that of the quercetin aglycone due to the glycosylation at the 3-position.

Anti-inflammatory Activity

Quercetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways. While direct data for this compound is unavailable, a study on the structurally similar quercetin 3,7-dirhamnoside provides valuable insights into its potential mechanisms.

Table 2: Comparative Anti-inflammatory Activity

CompoundModelKey FindingsReference
Quercetin LPS-stimulated macrophagesInhibition of NO, TNF-α, IL-1β, IL-6 production. Downregulation of NF-κB pathway.[2]
Quercetin 3,7-dirhamnoside LPS-stimulated RAW264.7 macrophagesSignificant inhibition of NO, IL-6, IL-1β, and TNF-α release. Downregulation of p-AKT1/AKT1 and p-mTOR/mTOR expression.[3]
This compound -Data not available-

Note: Data for Quercetin 3,7-dirhamnoside is used as a proxy.

The study on quercetin 3,7-dirhamnoside suggests that glycosylated forms of quercetin can retain significant anti-inflammatory properties, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.[3] It is plausible that this compound exhibits similar anti-inflammatory effects.

G cluster_0 Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Quercetin_Glycoside Quercetin 3,7-dirhamnoside (Proxy) Quercetin_Glycoside->Akt Inhibits Phosphorylation Quercetin_Glycoside->mTOR Inhibits Phosphorylation

Caption: PI3K/Akt/mTOR pathway in inflammation and its inhibition by a quercetin glycoside.

Anticancer Activity

Quercetin has been extensively studied for its anticancer properties, which include inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4][5][6] The anticancer effects of quercetin glycosides are less documented and may be influenced by their uptake and metabolism by cancer cells. Some studies suggest that certain quercetin glycosides can also exhibit cytotoxic activity against cancer cell lines.

Table 3: Comparative Anticancer Activity

CompoundCell LineEffectReference
Quercetin Various (e.g., HeLa, MCF-7)Induces apoptosis, inhibits proliferation, cell cycle arrest.[4]
Quercetin 3-O-rhamnoside HeLaCytotoxic activity, inhibition of cell migration.[7]
This compound -Data not available-

The anticancer activity of quercetin is often linked to its interaction with intracellular signaling pathways that regulate cell survival and apoptosis.

G cluster_proliferation Proliferation cluster_apoptosis Apoptosis Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits Bax Bax (Pro-apoptotic) Quercetin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 Downregulates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key anticancer mechanisms of quercetin.

Bioavailability and Metabolism

A critical difference between quercetin and its glycosides lies in their bioavailability and metabolism. Quercetin aglycone has low water solubility and poor bioavailability.[8] Quercetin glycosides are generally more water-soluble. Their absorption depends on the type and position of the sugar moiety. Glucosides are often absorbed more efficiently than rhamnosides.[9]

After oral administration, quercetin glycosides are hydrolyzed by enzymes in the small intestine or by the gut microbiota to release the quercetin aglycone, which is then absorbed.[10][11] The absorbed quercetin subsequently undergoes extensive metabolism in the intestines and liver, forming glucuronidated and sulfated conjugates that are the primary forms found in circulation.[12] Therefore, the in vivo biological activity of both quercetin and its glycosides is likely attributable to these metabolites. The large sophorose and rhamnose groups on this compound may affect its hydrolysis and subsequent absorption.

G cluster_ingestion Oral Ingestion cluster_intestine Small Intestine / Gut Microbiota cluster_absorption Intestinal & Liver Metabolism Quercetin_Glycoside This compound Hydrolysis Enzymatic Hydrolysis Quercetin_Glycoside->Hydrolysis Quercetin_Aglycone Quercetin Aglycone Hydrolysis->Quercetin_Aglycone Absorption Absorption Quercetin_Aglycone->Absorption Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Absorption->Metabolites Circulation Systemic Circulation Metabolites->Circulation

Caption: General metabolic pathway of quercetin glycosides.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compounds (quercetin and this compound) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of each concentration of the test compound to the wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Conclusion

Quercetin is a well-established bioactive flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. Its glycosylated derivative, this compound, is a less-studied compound. Based on the principles of structure-activity relationships and data from structurally similar compounds, it is likely that:

  • In vitro antioxidant activity of the glycoside is lower than that of quercetin aglycone.

  • The glycoside retains significant anti-inflammatory potential , possibly through modulation of pathways like PI3K/Akt/mTOR.

  • The glycoside may possess anticancer properties , although this requires experimental verification.

  • Bioavailability and metabolism are key differentiating factors, with the in vivo effects of both compounds likely being mediated by their conjugated metabolites.

Further research is imperative to directly compare the biological activities of this compound and quercetin and to elucidate the specific mechanisms of action of this complex glycoside. Such studies will be crucial for evaluating its potential in drug development and nutraceutical applications.

References

A Comparative Guide to the Validation of a Novel UPLC-PDA Method for Quercetin 3-O-sophoroside-7-O-rhamnoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method for the precise and accurate quantification of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside. The performance of this novel method is objectively compared with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), supported by detailed experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific research needs.

Introduction to Quercetin 3-O-sophoroside-7-O-rhamnoside and its Analytical Challenges

This compound is a complex flavonoid glycoside found in various plant species, including sea buckthorn berries.[1] Its potential therapeutic properties have led to increased interest in its accurate quantification in raw materials, finished products, and biological matrices. However, the structural complexity and potential for co-elution with other similar flavonoids present analytical challenges that necessitate robust and validated analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This section compares the performance of the new UPLC-PDA method with traditional HPLC-UV and HPTLC methods for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterNovel UPLC-PDA MethodStandard HPLC-UV MethodHPTLC Method
Linearity (R²) > 0.999> 0.995> 0.98
Range 0.5 - 200 µg/mL5 - 500 µg/mL50 - 1000 ng/spot
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%92.0 - 105.0%
Precision (%RSD) < 1.5%< 3.0%< 5.0%
Limit of Detection (LOD) 0.15 µg/mL1.5 µg/mL15 ng/spot
Limit of Quantitation (LOQ) 0.5 µg/mL5.0 µg/mL50 ng/spot
Analysis Time ~ 5 minutes~ 20 minutes~ 30 minutes (per plate)
Solvent Consumption LowHighModerate
Specificity HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the novel UPLC-PDA method and the comparative methods are provided below. These protocols adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5][6]

Novel UPLC-PDA Method
  • Instrumentation: Acquity UPLC H-Class System with a Photodiode Array (PDA) Detector.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 350 nm.[7]

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Standard HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a UV Detector.

  • Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 0.2% orthophosphoric acid in water (60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 370 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[8]

HPTLC Method
  • Instrumentation: CAMAG HPTLC System with a Linomat 5 applicator, TLC Scanner 4, and visualizer.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:27 v/v/v/v).

  • Application: 5 µL of standard and sample solutions applied as 8 mm bands.

  • Detection: Densitometric scanning at 366 nm.

Method Validation Data

The novel UPLC-PDA method was rigorously validated according to ICH Q2(R2) guidelines.[2][3] The validation parameters are summarized in the following tables.

Table 2: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
This compound0.5 - 200y = 25431x + 125.80.9998

Table 3: Accuracy

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD (n=3)
80%4039.899.51.1
100%5050.6101.20.8
120%6059.198.51.3

Table 4: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.451.82
500.981.25
1500.751.05

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantitation (LOQ)0.50

Table 6: Robustness

Parameter Variation% RSD of Results
Flow Rate (± 0.02 mL/min)1.2
Column Temperature (± 2 °C)0.9
Mobile Phase Composition (± 2%)1.5

Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_results Results & Documentation Standard Standard Preparation UPLC UPLC-PDA Analysis Standard->UPLC Sample Sample Preparation Sample->UPLC Specificity Specificity Data Data Analysis Specificity->Data Linearity Linearity Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision Precision->Data LOD_LOQ LOD & LOQ LOD_LOQ->Data Robustness Robustness Robustness->Data UPLC->Specificity UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->LOD_LOQ UPLC->Robustness Report Validation Report Data->Report

Caption: Workflow for the validation of the new analytical method.

G Hypothetical Signaling Pathway Involving Quercetin Glycosides QG Quercetin Glycoside Receptor Surface Receptor QG->Receptor Binds Cell Cell Membrane Kinase Kinase Cascade Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: A potential signaling pathway influenced by quercetin glycosides.

Conclusion

The newly developed UPLC-PDA method for the quantification of this compound demonstrates superior performance in terms of speed, sensitivity, and precision compared to traditional HPLC-UV and HPTLC methods. Its successful validation in accordance with ICH guidelines confirms its suitability for routine quality control and research applications. This guide provides the necessary data and protocols to enable researchers to make an informed decision regarding the most appropriate analytical technique for their work with this and similar flavonoid glycosides.

References

cross-validation of quercetin 3-O-sophoroside-7-O-rhamnoside bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and related quercetin glycosides in various cancer cell lines. Due to the limited availability of specific experimental data for quercetin 3-O-sophoroside-7-O-rhamnoside, this document leverages data from structurally similar and well-studied quercetin derivatives to provide a valuable comparative analysis for researchers investigating the therapeutic potential of these natural compounds.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic effects of quercetin and its glycosides in different cancer cell lines. It is important to note the variations in experimental conditions and cell lines when comparing these values.

Table 1: Cytotoxicity of Quercetin Glycosides in Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µg/mL)Citation
Quercetin-3-O-rhamnosideHeLa (Cervical Cancer)MTT46.67
QuercetinHeLa (Cervical Cancer)MTT29.49
Quercetin-3-O-glucosideCaco-2 (Colon Carcinoma)MTT79[1]
Quercetin-3-O-glucosideHepG2 (Liver Carcinoma)MTT150[1]
QuercetinMultiple Cancer Cell LinesMTTVaries

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting similar studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specific duration.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Measurement of Pro-inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • 24-well plates

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Human/Murine TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed macrophage cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

    • Adding the supernatant to a well pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the well and adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines based on a standard curve.

Visualizing Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Plates treatment Treat with Quercetin Glycoside cell_seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Anti-inflammatory (ELISA) treatment->inflammation ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cytokine_quant Cytokine Quantification inflammation->cytokine_quant

Caption: General experimental workflow for assessing bioactivity.

apoptosis_pathway cluster_quercetin Quercetin Glycosides cluster_pi3k PI3K/Akt Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade quercetin Quercetin Glycosides pi3k PI3K quercetin->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) quercetin->bcl2 Inhibits bax Bax (Pro-apoptotic) quercetin->bax Activates akt Akt pi3k->akt akt->bcl2 Activates caspase9 Caspase-9 bcl2->caspase9 Inhibits bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_quercetin Quercetin Glycosides cluster_nfkb_activation NF-κB Activation cluster_gene_expression Gene Expression lps LPS ikk IKK lps->ikk Activates quercetin Quercetin Glycosides quercetin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Inhibits nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nucleus->cytokines Induces Transcription

References

A Comparative Analysis of the Anti-Cancer Effects of Flavonoids: A Focus on Quercetin 3-O-sophoroside-7-O-rhamnoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of various flavonoids, with a special focus on the available data for quercetin (B1663063) glycosides. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

The field of oncology is continuously exploring natural compounds for novel therapeutic agents that can offer enhanced efficacy and reduced toxicity. Flavonoids, a diverse group of polyphenolic compounds found in plants, have emerged as promising candidates due to their well-documented anti-cancer properties.[1] These properties are often attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2] This guide provides a comparative analysis of the anti-cancer effects of several prominent flavonoids, with a particular interest in quercetin 3-O-sophoroside-7-O-rhamnoside. However, it is important to note that specific experimental data on the anti-cancer activity of this compound is currently limited in the scientific literature. Therefore, this guide will leverage data from closely related quercetin glycosides and other well-researched flavonoids to provide a comprehensive comparative framework.

Comparative Cytotoxicity of Flavonoids Across Cancer Cell Lines

The cytotoxic potential of flavonoids is a primary indicator of their anti-cancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of quercetin, kaempferol, luteolin, and apigenin (B1666066) in various human cancer cell lines.

FlavonoidCancer Cell LineIC50 (µM)Exposure Time (h)
Quercetin HeLa (Cervical Cancer)35.89[3]Not Specified
MDA-MB-453 (Breast Cancer)59.44[4]24
MDA-MB-453 (Breast Cancer)35.15[4]72
HepG2 (Liver Cancer)Not Specified[5]18
Kaempferol MDA-MB-231 (Breast Cancer)< 100Not Specified
BT474 (Breast Cancer)> 100Not Specified
Luteolin LoVo (Colon Cancer)66.7024
LoVo (Colon Cancer)30.4772
A549 (Lung Cancer)41.5924
A549 (Lung Cancer)27.1248
A549 (Lung Cancer)24.5372
H460 (Lung Cancer)48.4724
H460 (Lung Cancer)18.9348
H460 (Lung Cancer)20.7672
Apigenin KKU-M055 (Cholangiocarcinoma)7824
KKU-M055 (Cholangiocarcinoma)6148
HuCCA-1 (Cholangiocarcinoma)7548
HeLa (Cervical Cancer)35.89[3]Not Specified
MDA-MB-453 (Breast Cancer)59.44[4]24
MDA-MB-453 (Breast Cancer)35.15[4]72

Mechanisms of Anti-Cancer Action: Apoptosis and Cell Cycle Arrest

Flavonoids exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis (programmed cell death) and the arrest of the cell cycle being two of the most significant.

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.

FlavonoidCancer Cell LineKey Apoptotic Events
Quercetin HepG2Activation of caspase-3 and -9, decrease in Bcl-xL:Bcl-xS ratio, translocation of Bax to mitochondria.[5]
MCF-7Decrease in Bcl-2 expression, increase in Bax expression.[6]
Luteolin LoVoInduction of apoptosis following G2/M arrest.[7]
Apigenin KKU-M055Activation of caspase-8, -9, and -3/7, nuclear fragmentation, loss of mitochondrial membrane potential.[8]
MDA-MB-453Release of cytochrome c, cleavage of caspase-9 and -3.[4]
HeLaInduction of Fas/APO-1 and caspase-3 expression, decrease in Bcl-2 expression.[3]
Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell division due to dysregulation of the cell cycle. Flavonoids can intervene at specific checkpoints of the cell cycle (G1, S, G2, M), preventing cancer cells from progressing through division.

FlavonoidCancer Cell LinePhase of Cell Cycle ArrestKey Molecular Targets
Quercetin HeLaG1Increased expression of p21/WAF1.[3]
Luteolin LoVoG2/MInactivation of cyclin B1/CDC2.[7]
Kaempferol MDA-MB-231G2/MNot specified.[9]
Apigenin HeLaG1Increased expression of p21/WAF1.[3]

Signaling Pathways Modulated by Flavonoids

The anti-cancer effects of flavonoids are orchestrated through their interaction with various intracellular signaling pathways that control cell survival, proliferation, and death.

Flavonoid_Anticancer_Signaling_Pathways cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt p53 p53 Pathway Quercetin->p53 Kaempferol Kaempferol MAPK MAPK Pathway Kaempferol->MAPK Luteolin Luteolin NF_kB NF-κB Pathway Luteolin->NF_kB Apigenin Apigenin Apigenin->p53 InhibitionOfProliferation Inhibition of Proliferation PI3K_Akt->InhibitionOfProliferation MAPK->InhibitionOfProliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NF_kB->Apoptosis Experimental_Workflow Start Start CellCulture Cancer Cell Culture Start->CellCulture Treatment Flavonoid Treatment (Varying Concentrations & Times) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis Assay) Treatment->ApoptosisAssay Treat at IC50 CellCycleAssay PI Staining (Cell Cycle Analysis) Treatment->CellCycleAssay Treat at IC50 IC50 Determine IC50 MTT->IC50 DataAnalysis Data Analysis & Comparison IC50->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Comparative Efficacy of Quercetin 3-O-sophoroside-7-O-rhamnoside and Alternative Flavonoids: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and alternative flavonoids, focusing on their anti-inflammatory and antioxidant properties. Due to the limited availability of direct in vivo data for quercetin 3-O-sophoroside-7-O-rhamnoside, this guide leverages data from its aglycone, quercetin, and other well-researched flavonoids, including apigenin (B1666066) and kaempferol (B1673270), to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of the anti-inflammatory and antioxidant effects of quercetin, apigenin, and kaempferol in different animal models.

Table 1: In Vivo Anti-Inflammatory Efficacy
CompoundAnimal ModelDosageKey FindingsReference
Quercetin Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis (Rats)10 mg/kgSignificantly reduced Disease Activity Index (DAI) scores, colon shortening, and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1][2][3][4][1][2][3][4]
Carrageenan-Induced Paw Edema (Rats)10 mg/kgSignificantly reduced paw edema volume, protein exudation, and inflammatory cell counts. Suppressed the levels of PGE2, TNF-α, RANTES, and MIP-2.[5][6][7][5][6][7]
Apigenin Lipopolysaccharide (LPS)-Induced Endotoxemia (Mice)20 and 40 mg/kgReduced mortality and attenuated the increase in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8][9][8][9]
LPS-Induced Acute Lung Injury (Mice)-Suppressed neutrophil infiltration and the expression of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid.[10][10]
Indomethacin (B1671933) (Reference Drug) Carrageenan-Induced Paw Edema (Rats)5 mg/kgSignificantly inhibited paw edema.[11][11]
Table 2: In Vivo Antioxidant Efficacy
CompoundAnimal ModelDosageKey FindingsReference
Quercetin Ischemia and Reperfusion (Rats)5 mg/kg i.v.Scavenged superoxide (B77818) anions in the cortex during reperfusion.[12][12]
Kaempferol Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats100 mg/kgSignificantly increased the levels of non-enzymatic antioxidants (vitamin C, vitamin E, reduced glutathione) and the activities of enzymatic antioxidants (superoxide dismutase, catalase, glutathione (B108866) peroxidase).[13][14][15][13][14][15]
Reduced levels of lipid peroxidation products (thiobarbituric acid reactive substances, lipid hydroperoxides).[13][13]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

DSS-Induced Colitis in Rats
  • Animal Model: Male Wistar rats (6-7 weeks old, average body weight 206.92 ± 7 g).

  • Induction of Colitis: Colitis is induced by administering 3% dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1]

  • Treatment: Test compounds (e.g., quercetin-loaded nanoparticles at 10, 15, and 20 mg/kg) are administered orally for 2 weeks following colitis induction.[1]

  • Assessment: Disease Activity Index (DAI) is calculated based on weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length and spleen weight are measured. Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue are quantified using ELISA.[1][2]

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male rats.

  • Induction of Edema: Paw edema is induced by a subplantar injection of 100 µl of 1% carrageenan suspension in saline into the right hind paw.[11]

  • Treatment: The test compound (e.g., quercetin at 10 mg/kg) or a reference drug (e.g., indomethacin at 5 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[5][11]

  • Assessment: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.[11]

LPS-Induced Endotoxemia in Mice
  • Animal Model: Mice.

  • Induction of Endotoxemia: A lethal dose of lipopolysaccharide (LPS) is administered to induce endotoxemia.

  • Treatment: Apigenin (e.g., 20 and 40 mg/kg) is administered to the mice.[8]

  • Assessment: Survival rates are monitored over a period of time. Plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured using ELISA to assess the systemic inflammatory response.[8][9]

STZ-Induced Diabetes in Rats (for Oxidative Stress)
  • Animal Model: Male albino Wistar rats.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 40 mg/kg body weight.[13]

  • Treatment: Kaempferol (e.g., 100 mg/kg) is administered orally once daily for 45 days.[13]

  • Assessment: At the end of the treatment period, blood and tissue samples are collected. Plasma glucose and insulin (B600854) levels are measured. Markers of oxidative stress, including lipid peroxidation products (TBARS, lipid hydroperoxides) and the levels/activities of enzymatic (SOD, CAT, GPx) and non-enzymatic (Vitamin C, Vitamin E, GSH) antioxidants, are determined in plasma, liver, and kidney.[13][14]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow for in vivo efficacy validation.

experimental_workflow cluster_planning Phase 1: Planning & Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) disease_induction Induce Disease State (e.g., DSS, Carrageenan, LPS, STZ) animal_model->disease_induction treatment_groups Administer Test Compounds (e.g., Quercetin, Apigenin, Kaempferol) & Vehicle Control disease_induction->treatment_groups clinical_assessment Clinical Assessment (e.g., DAI, Paw Volume) treatment_groups->clinical_assessment biochemical_analysis Biochemical Analysis (e.g., Cytokines, Oxidative Stress Markers) treatment_groups->biochemical_analysis histopathology Histopathological Examination treatment_groups->histopathology data_analysis Statistical Analysis & Interpretation clinical_assessment->data_analysis biochemical_analysis->data_analysis histopathology->data_analysis

Caption: General experimental workflow for in vivo validation.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Flavonoids cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK Quercetin Quercetin Quercetin->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene

Caption: Quercetin's inhibition of the NF-κB signaling pathway.

MAPK_pathway cluster_stimulus Cellular Stress cluster_inhibition Inhibition by Flavonoids cluster_pathway MAPK Signaling Pathway Stress LPS/Oxidative Stress ERK ERK Phosphorylation Stress->ERK JNK JNK Phosphorylation Stress->JNK p38 p38 Phosphorylation Stress->p38 Apigenin Apigenin Apigenin->ERK Inhibits Apigenin->JNK Inhibits Apigenin->p38 Inhibits AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation

Caption: Apigenin's modulation of the MAPK signaling pathway.

Nrf2_pathway cluster_stimulus Oxidative Stress cluster_activation Activation by Flavonoids cluster_pathway Nrf2 Signaling Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1-Nrf2 Complex Oxidative_Stress->Keap1 Kaempferol Kaempferol Nrf2_dissociation Nrf2 Dissociation Kaempferol->Nrf2_dissociation Promotes Keap1->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Genes Expression of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Kaempferol's activation of the Nrf2 signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of Quercetin 3-O-sophoroside-7-O-rhamnoside and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and its analogs. Due to limited direct comparative data for this specific diglycoside, this guide synthesizes findings from structurally related quercetin glycosides to elucidate the influence of glycosidic substitution on biological activity. The information is intended to support research and drug development efforts focused on this class of flavonoids.

Executive Summary

Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Its biological activities are significantly influenced by the number and position of hydroxyl groups. Glycosylation, the attachment of sugar moieties, alters the physicochemical properties of the quercetin aglycone, thereby modulating its bioactivity and bioavailability. Generally, glycosylation tends to decrease the in vitro antioxidant activity compared to the parent aglycone, but can enhance solubility and alter metabolic pathways in vivo. This guide explores these relationships through available quantitative data on various quercetin glycosides, providing a framework for understanding the potential activities of quercetin 3-O-sophoroside-7-O-rhamnoside.

Structure-Activity Relationship Overview

The biological activity of quercetin glycosides is primarily dictated by the arrangement and type of sugar molecules attached to the quercetin backbone. Key structural features influencing activity include:

  • The Catechol Group in the B-ring: The 3',4'-dihydroxy arrangement in the B-ring is a critical determinant of the potent antioxidant activity of quercetin.

  • The 3-OH Group: The hydroxyl group at the C3 position is crucial for the antioxidant capacity. Glycosylation at this position, as seen in many natural quercetin derivatives, often reduces radical scavenging activity in chemical assays.

  • The 7-OH Group: Glycosylation at the C7 position also impacts the molecule's properties and can influence its interaction with biological targets.

  • Type of Sugar Moiety: The nature of the sugar (e.g., rhamnose, glucose, sophorose) influences the compound's polarity, solubility, and interaction with specific enzymes and transporters, thereby affecting its biological activity. For instance, a comparative study between quercitrin (B1678633) (quercetin-3-O-rhamnoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside) revealed that the type of sugar can influence the antioxidant mechanism.[1]

The target molecule, this compound, features a disaccharide (sophorose) at the 3-position and a monosaccharide (rhamnose) at the 7-position. This complex glycosylation pattern suggests a unique profile of solubility and bioactivity that warrants further investigation.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for quercetin and several of its glycosidic analogs. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity is often evaluated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results are typically expressed as IC50 values, where a lower value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Reference
QuercetinDPPH5.4[2]
QuercetinABTS1.17 µg/mL[2]
Quercitrin (Quercetin-3-O-rhamnoside)DPPH9.93 ± 0.38[3]
Isoquercitrin (Quercetin-3-O-glucoside)DPPH12.68 ± 0.54[3]
Rutin (Quercetin-3-O-rutinoside)DPPH11.5[2]
Quercetin-3-O-sophorosideLipid Peroxidation9.2[4]

Data presented as mean ± SD where available.

Interpretation: The data consistently shows that quercetin aglycone possesses the strongest radical scavenging activity. Glycosylation at the 3-OH position, as seen in quercitrin, isoquercitrin, and rutin, generally leads to a decrease in this activity. The type of sugar moiety also plays a role, with quercitrin (rhamnoside) showing slightly better DPPH radical scavenging activity than isoquercitrin (glucoside) in one study.[3]

Anti-inflammatory Activity

Quercetin and its glycosides have been shown to inhibit inflammatory responses. The data below illustrates the inhibitory effects on superoxide (B77818) anion and elastase release from neutrophils.

CompoundAssayIC50 (µM)Reference
QuercetinElastase Release6.25[5]
Quercetin 3,5,7,3',4'-pentamethylether (QM)Elastase Release15.76[5]
QuercetinSuperoxide Anion InhibitionComplete inhibition at 30 µM[5]
Quercetin-3-O-glucuronideSuperoxide Anion InhibitionComplete inhibition at 30 µM[5]

Interpretation: Quercetin demonstrates potent anti-inflammatory activity by inhibiting elastase release. Glycosylation can significantly diminish this particular activity.[5] However, certain glycosides, like quercetin-3-O-glucuronide, retain strong inhibitory effects on superoxide anion production.[5] This suggests that the anti-inflammatory SAR is complex and assay-dependent.

Cytotoxic Activity

The anticancer potential of quercetin and its derivatives is often assessed by their cytotoxicity against various cancer cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
QuercetinMCF-7 (Breast Cancer)73[6]
3,3′,4′,7-O-tetraacetylquercetinMCF-7 (Breast Cancer)37[6]
QuercetinHepG2 (Liver Cancer)>80[6]
Quercetin PentaacetateHepG2 (Liver Cancer)53.9[6]
QuercetinHL-60 (Leukemia)58[6]

Interpretation: Structural modifications, such as acetylation, have been shown to enhance the cytotoxic potential of quercetin, likely by improving cellular uptake.[6] While extensive data on the cytotoxicity of various quercetin glycosides is not compiled here, it is an active area of research.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Assay Procedure:

    • Add a specific volume of the test compound solution (at various concentrations) to a 96-well plate.

    • Add an equal volume of the DPPH working solution to each well.

    • Prepare a blank (solvent only) and a control (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound solution to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution.

    • Incubate at room temperature for a set time (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % Inhibition and IC50 value as described for the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 570 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the structure-activity relationship of quercetin glycosides and a relevant signaling pathway.

SAR_Quercetin_Glycosides cluster_quercetin Quercetin Aglycone cluster_glycosides Quercetin Glycosides Quercetin Quercetin High Antioxidant Activity Quercetin3G Quercetin-3-O-glycoside (e.g., Rutin, Isoquercitrin) Reduced Antioxidant Activity Quercetin->Quercetin3G Glycosylation at 3-OH Quercetin7G Quercetin-7-O-glycoside (e.g., Quercetin 7-rhamnoside) Activity is Modified Quercetin->Quercetin7G Glycosylation at 7-OH QuercetinDiG Quercetin-3,7-di-O-glycoside (e.g., Target Compound) Potentially Further Modified Activity Quercetin3G->QuercetinDiG Further Glycosylation Quercetin7G->QuercetinDiG Further Glycosylation

Caption: General SAR of Quercetin Glycosylation on Antioxidant Activity.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Quercetin Quercetin Glycosides Quercetin->NFkB inhibits

Caption: Simplified Inflammatory Pathway Modulated by Quercetin.

Conclusion

The structure-activity relationship of quercetin glycosides is a complex interplay between the core flavonoid structure and the attached sugar moieties. While quercetin aglycone generally exhibits the highest in vitro antioxidant activity, its glycosides possess modified properties that can influence their bioavailability and biological effects in more complex systems. The available data suggests that glycosylation at the 3- and 7-positions, as in this compound, will likely result in a compound with distinct bioactivities compared to the aglycone or its monoglycosides. Further direct comparative studies are necessary to fully elucidate the therapeutic potential of this and other complex quercetin glycosides. This guide provides a foundational understanding to aid in the design and interpretation of future research in this promising area of drug discovery.

References

head-to-head comparison of different extraction techniques for quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in preclinical and clinical research. This guide provides a head-to-head comparison of various extraction techniques for Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside with significant therapeutic potential. The following sections detail the performance of conventional and modern extraction methods, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of Quercetin 3-O-sophoroside-7-O-rhamnoside. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques. It is important to note that while some studies focus specifically on this compound, others investigate the extraction of the aglycone quercetin or other glycosides. These have been included to provide a broader perspective on the applicability of each technique for this class of compounds.

Extraction TechniquePlant MaterialSolventKey ParametersYield/EfficiencyReference
Maceration Piliostigma thonningii leavesn-hexane, ethyl acetate, acetone, methanol4 hours with mechanical stirringLower antioxidant activity compared to MAE[1]
Raphanus sativus leavesMethanol24 hours1.8% (for Quercetin)[2]
Ultrasound-Assisted Extraction (UAE) Raphanus sativus leavesMethanol10 min, 50% ultrasound intensity, 50/60 kHz11.8% (for Quercetin)[2]
Lycium spp. leavesMethanol-Methanolic UAE was the most successful technique for extracting phenols.[3]
Microwave-Assisted Extraction (MAE) Piliostigma thonningii leaves67% Ethanol (B145695)49 s, 520 WHigher antioxidant activity and flavonoid yield compared to maceration.[1][1][4]
Red onionsDistilled water3 min, 600 W86.10 mg quercetin/gram of extract[5]
Soxhlet Extraction Pistacia eurycarpaEthanol-Highest concentration of quercetin (84.037 mg/g) among tested plants.[6][6]
Supercritical Fluid Extraction (SFE) Grape skinSupercritical CO₂ with 20% v/v ethanol60°C, 250 bars, 2 mL/minEffective for polyphenols including quercetin.[7]
Hyperici herbaSupercritical CO₂ with methanol-Recovery of 92% for quercetin.[8]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are derived from the cited literature and can be adapted for the extraction of this compound from various plant matrices.

Maceration Protocol

Maceration is a conventional and straightforward extraction method.

  • Sample Preparation : The plant material (e.g., leaves) is dried and ground into a fine powder.

  • Extraction : The powdered material is submerged in a solvent (e.g., methanol, ethanol, or acetone) in a sealed container at a specific solid-to-solvent ratio.[1]

  • Agitation : The mixture is subjected to continuous mechanical stirring for a defined period (e.g., 4 hours).[1]

  • Filtration and Concentration : The mixture is allowed to settle, and the supernatant is filtered. The solvent is then removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation : The plant material is dried and powdered.

  • Extraction : A specific amount of the powdered sample is mixed with the chosen solvent (e.g., methanol) in an extraction vessel.

  • Sonication : The vessel is placed in an ultrasonic bath or subjected to a sonication probe. The extraction is carried out at a specific frequency (e.g., 50/60 kHz), ultrasound intensity (e.g., 50%), and duration (e.g., 10 minutes).[2]

  • Post-Extraction : The extract is filtered, and the solvent is evaporated to yield the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and sample, leading to a more efficient extraction.

  • Sample Preparation : The plant material is dried and ground to a consistent particle size.

  • Extraction : The sample is placed in a microwave-transparent vessel with the selected solvent (e.g., 67% ethanol) at a specific solid-to-liquid ratio.[1]

  • Microwave Irradiation : The vessel is subjected to microwave irradiation at a set power (e.g., 520 W) for a short duration (e.g., 49 seconds).[1]

  • Cooling and Filtration : After irradiation, the vessel is cooled, and the extract is filtered to separate the solid residue.

  • Concentration : The solvent is removed from the filtrate, typically using a rotary evaporator, to obtain the final extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

  • Sample Preparation : The plant material is dried and ground.

  • Extraction Vessel Loading : The powdered sample is loaded into the extraction vessel.

  • Extraction : Supercritical CO₂, often modified with a co-solvent like ethanol (e.g., 20% v/v), is pumped through the vessel at a specific temperature (e.g., 60°C) and pressure (e.g., 250 bars).[7]

  • Fractionation : The pressure and/or temperature are adjusted in a separator to allow the supercritical fluid to return to a gaseous state, precipitating the extracted compounds.

  • Collection : The extracted this compound is collected from the separator.

Visualizing the Workflow

To better illustrate the logical flow of selecting an appropriate extraction technique, the following diagram outlines the general experimental workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction Method Selection cluster_post 3. Post-Extraction Processing cluster_analysis 4. Analysis and Comparison Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Maceration Maceration Filtration Filtration Maceration->Filtration UAE Ultrasound-Assisted Extraction (UAE) UAE->Filtration MAE Microwave-Assisted Extraction (MAE) MAE->Filtration SFE Supercritical Fluid Extraction (SFE) SFE->Filtration Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Analysis Yield, Purity, and Activity Analysis (e.g., HPLC) Concentration->Analysis Comparison Head-to-Head Comparison Analysis->Comparison

Caption: General workflow for the extraction and comparison of this compound.

References

evaluating the synergistic effects of quercetin 3-O-sophoroside-7-O-rhamnoside with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoid quercetin (B1663063), renowned for its antioxidant, anti-inflammatory, and anticancer properties, is predominantly found in nature in its glycosidic forms. While the aglycone has been extensively studied, the synergistic potential of its various glycosides, such as quercetin 3-O-sophoroside-7-O-rhamnoside, remains a burgeoning field of research. This guide provides a comparative overview of the synergistic effects of quercetin and its common glycoside, rutin (B1680289) (quercetin-3-O-rutinoside), with other compounds, offering insights into the potential activities of less-studied glycosides. Due to the limited direct experimental data on this compound, this guide leverages data from quercetin and rutin to establish a framework for evaluation.

Comparative Analysis of Synergistic Effects

The synergistic activity of quercetin and its glycosides has been most prominently observed in antimicrobial and antioxidant applications. Generally, the aglycone form (quercetin) demonstrates more potent biological activity compared to its glycoside derivatives.[1] This is often attributed to the structural modifications imposed by the sugar moieties, which can influence the molecule's ability to interact with cellular targets.

Synergistic Antimicrobial Effects

Quercetin has been shown to act synergistically with various antibiotics to combat drug-resistant bacteria.[2] A key mechanism is the inhibition of bacterial efflux pumps and the disruption of biofilm formation.[3] When compared with its glycoside, rutin, quercetin generally exhibits a stronger synergistic effect.

Table 1: Synergistic Antimicrobial Activity of Quercetin and Rutin with Antibiotics

CombinationOrganismObserved EffectFractional Inhibitory Concentration (FIC) IndexReference
Quercetin + CeftriaxoneE. coli (MDR), P. mirabilis (XDR)Synergistic≤ 0.5[4]
Rutin + CeftriaxoneE. coli (MDR), P. mirabilis (XDR)Synergistic (less potent than quercetin)Not specified[4]
Quercetin + GentamicinE. coli (MDR), P. mirabilis (XDR)SynergisticNot specified[4]
Rutin + GentamicinE. coli (MDR), P. mirabilis (XDR)Additive/IndifferentNot specified[4]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

Synergistic Antioxidant Effects

In the realm of antioxidant activity, combinations of flavonoids and other phenolic compounds can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual components.

Table 2: Synergistic Antioxidant Activity of Quercetin and Rutin Combinations

CombinationAssaySynergistic Effect (%)Reference
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4%[5][6]
Quercetin + Gallic Acid + RutinFRAP55.2%[5][6]
Gallic Acid + Caffeic AcidFRAP137.8%[5][6]

FRAP: Ferric Reducing Antioxidant Power

It is noteworthy that in some ternary combinations, the addition of a third compound can decrease the overall synergistic effect compared to binary mixtures.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are protocols for commonly employed assays.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[7][8][9]

Principle: Serial dilutions of two compounds are combined in a microtiter plate to test various concentration combinations against a specific microorganism. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (e.g., quercetin glycoside and antibiotic) in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells.

    • Create serial two-fold dilutions of Compound A (e.g., antibiotic) horizontally across the columns.

    • Create serial two-fold dilutions of Compound B (e.g., quercetin glycoside) vertically down the rows.

    • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

    • Include control wells: media alone (sterility control), bacteria alone (growth control), and each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each compound: FIC = MIC of compound in combination / MIC of compound alone.

    • Calculate the FIC Index (FICI): FICI = FIC of Compound A + FIC of Compound B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or Indifference

      • FICI > 4.0: Antagonism[10]

Ferric Reducing Antioxidant Power (FRAP) Assay for Antioxidant Synergy

The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, and the absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the reagent to 37°C before use.

  • Sample Preparation:

    • Prepare stock solutions of the individual compounds and their combinations at known concentrations.

  • Assay Procedure:

    • Add 40 µL of the sample (or standard) to a test tube.

    • Add 0.2 mL of distilled water.

    • Add 1.8 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Calculate the FRAP value of the individual compounds and their mixtures from the standard curve.

    • Calculation of Synergistic Effect:

      • Theoretical Antioxidant Activity = Sum of the FRAP values of each individual compound in the mixture.

      • If the experimental antioxidant activity of the mixture is greater than the theoretical activity, a synergistic effect is indicated.[6]

Visualizing Molecular Pathways and Workflows

Understanding the underlying mechanisms of synergy requires visualizing the involved signaling pathways and experimental procedures.

Synergy_Evaluation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_A Compound A (e.g., Quercetin Glycoside) Checkerboard Checkerboard Assay (Serial Dilutions) Compound_A->Checkerboard Compound_B Compound B (e.g., Antibiotic) Compound_B->Checkerboard Microorganism Microorganism Culture Microorganism->Checkerboard MIC Determine MICs (Individual & Combination) Checkerboard->MIC FIC Calculate FIC Index MIC->FIC Interpretation Interpret Results (Synergy, Additive, Antagonism) FIC->Interpretation

Caption: Workflow for evaluating antimicrobial synergy using the checkerboard assay.

Quercetin_Synergy_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_compounds Synergistic Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK activates IKK IKK MyD88->IKK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces transcription NFkB NF-κB IKK->NFkB activates p65 p65 NFkB->p65 p50 p50 NFkB->p50 p65->Cytokines induces transcription p50->Cytokines induces transcription Quercetin Quercetin Quercetin->MAPK inhibits Quercetin->NFkB inhibits OtherCompound Other Compound (e.g., Catechin) OtherCompound->NFkB inhibits

Caption: Synergistic anti-inflammatory mechanism of quercetin with other compounds.

Conclusion and Future Directions

The available evidence strongly suggests that quercetin and its glycosides possess significant synergistic potential, particularly in antimicrobial and antioxidant applications. While quercetin aglycone generally exhibits superior activity, its glycosidic forms, such as rutin, also demonstrate valuable synergistic effects. The degree of synergy is influenced by the specific compounds in the combination and their respective concentrations.

For this compound, it is plausible to hypothesize a synergistic profile that may be intermediate between the highly active aglycone and other glycosides like rutin. The larger and more complex sugar moiety (sophoroside and rhamnoside) compared to rutinoside could influence its solubility, bioavailability, and interaction with cellular targets, potentially leading to a unique synergistic profile.

Future research should focus on:

  • Direct evaluation of this compound: Conducting synergistic studies with a range of antibiotics, antioxidants, and anticancer agents.

  • Structure-activity relationship studies: Systematically comparing a wider array of quercetin glycosides to elucidate the specific roles of different sugar moieties and their positions on synergistic activity.

  • In vivo studies: Validating the in vitro synergistic findings in animal models to assess the pharmacokinetic and pharmacodynamic interactions and overall therapeutic efficacy.

By systematically exploring the synergistic potential of a broader range of quercetin glycosides, the scientific community can unlock new therapeutic strategies for combating multidrug resistance, oxidative stress-related diseases, and cancer.

References

Quantitative Comparison of Quercetin 3-O-sophoroside-7-O-rhamnoside Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the varying concentrations and analytical methodologies for the flavonoid Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside in different botanical sources.

Quercetin 3-O-sophoroside-7-O-rhamnoside, a complex flavonoid glycoside, is a secondary metabolite found in various plants, where it is believed to contribute to the plant's defense mechanisms and possess potential pharmacological activities. For researchers in drug discovery and natural product chemistry, understanding the distribution and concentration of this specific glycoside is crucial for identifying rich botanical sources and developing standardized extracts. This guide provides a comparative overview of the quantitative levels of this compound in different plant species, supported by detailed experimental protocols for its extraction and analysis.

Quantitative Data Summary

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative findings from various scientific studies.

Plant SpeciesPlant PartConcentration (mg/100g DW)Analytical MethodReference
Ardisia crenata (Red Berry Leaf)Leaves11.2 ± 0.3UPLC-DAD-QToF/MS[1]
Ardisia crenata (White Berry Leaf)Leaves10.5 ± 0.2UPLC-DAD-QToF/MS[1]
Ardisia japonicaLeaves9.8 ± 0.1UPLC-DAD-QToF/MS[1]
Ardisia pusillaLeaves7.5 ± 0.2UPLC-DAD-QToF/MS[1]
Damnacanthus majorLeaves3.1 ± 0.1UPLC-DAD-QToF/MS[1]
Damnacanthus indicusLeaves2.5 ± 0.1UPLC-DAD-QToF/MS[1]
Lycium chinenseLeavesPresent (Quantified)HPLC-DAD[2]
Hippophae rhamnoides (Sea Buckthorn)Berries8.25 ± 0.68 mg/L (in water extract)HPLC[3]

DW: Dry Weight. Note: The concentration in Hippophae rhamnoides is reported in mg/L of a water extract.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and sophisticated analytical techniques. Below are detailed methodologies adapted from published research.

Sample Preparation and Extraction

This protocol provides a general framework for the extraction of flavonoid glycosides from plant materials.

  • Plant Material Preparation: Fresh plant material (leaves or berries) should be freeze-dried and then ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) is commonly used for the extraction of polar flavonoid glycosides.

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of the extraction solvent.

    • Sonciate the mixture for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

    • The pooled supernatant is then filtered through a 0.22 µm syringe filter before analysis.

Quantitative Analysis by UPLC-DAD-QToF/MS

Ultra-Performance Liquid Chromatography coupled with Diode-Array Detection and Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the separation, identification, and quantification of flavonoid glycosides.

  • Chromatographic System: A UPLC system equipped with a high-resolution mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) is typically used for the separation of flavonoids.

  • Mobile Phase: A gradient elution using two solvents is common:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Detection:

    • DAD: The diode-array detector can be set to monitor specific wavelengths characteristic of flavonoids (e.g., 280 nm and 350 nm).

    • QToF/MS: The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode. Data is acquired in full scan mode to obtain accurate mass measurements for identification and in targeted MS/MS mode for quantification and structural confirmation.

  • Quantification: Quantification is typically performed by constructing a calibration curve using a certified reference standard of this compound. An internal standard may be used to improve accuracy and precision.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in plant samples.

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Output node_plant_material Plant Material (Leaves/Berries) node_drying Freeze-Drying & Grinding node_plant_material->node_drying node_extraction Solvent Extraction (e.g., 80% Methanol) node_drying->node_extraction node_centrifugation Centrifugation & Supernatant Collection node_extraction->node_centrifugation node_filtration Filtration (0.22 µm) node_centrifugation->node_filtration node_uplc UPLC Separation (C18 Column) node_filtration->node_uplc Inject Sample node_detection Detection (DAD & QToF/MS) node_uplc->node_detection node_data_processing Data Processing & Peak Integration node_detection->node_data_processing node_quantification Quantification (Calibration Curve) node_data_processing->node_quantification node_result Quantitative Result (mg/100g) node_quantification->node_result

Caption: General workflow for the quantitative analysis of this compound.

This guide highlights that the leaves of Ardisia species, particularly Ardisia crenata, are a promising source of this compound. The provided methodologies offer a robust starting point for researchers aiming to quantify this compound in various plant matrices. Further research into other plant species is warranted to identify additional rich sources of this potentially valuable flavonoid glycoside.

References

A Comparative Guide to the Biological Activities of Quercetin 3-O-sophoroside-7-O-rhamnoside and Rutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two flavonoid glycosides: Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside and Rutin (B1680289) (Quercetin-3-O-rutinoside). While extensive research is available for Rutin, data on Quercetin 3-O-sophoroside-7-O-rhamnoside is limited. This document summarizes the available quantitative data, outlines key experimental methodologies, and presents relevant signaling pathways to facilitate a comprehensive understanding and guide future research.

I. Overview of Compounds

This compound is a flavonoid glycoside that has been identified in plants such as sea buckthorn berries and Lycium chinense leaves.[1] Its biological activities are not as extensively studied as those of more common flavonoids.

Rutin , also known as vitamin P, is a well-characterized flavonol glycoside composed of the aglycone quercetin and the disaccharide rutinose.[2] It is widely found in various plants, including buckwheat, citrus fruits, and apples.[3] Rutin and its aglycone quercetin are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5]

II. Comparative Biological Activity

The biological activity of flavonoids is significantly influenced by their structure, including the type and position of glycosidic moieties. Generally, the aglycone form (quercetin) is more potent in in-vitro assays, while glycosides like rutin can have altered bioavailability and may be metabolized to the aglycone in vivo.[6]

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects. This activity is often evaluated using radical scavenging assays such as DPPH and ABTS.

Quantitative Data: Antioxidant Activity

CompoundAssayIC50 / ActivityReference
Quercetin 3-O-sophoroside ABTS AssayRelative antioxidant capacity of 1.45 compared to Trolox[7]
Lipid Peroxidation InhibitionIC50: 9.2 μM[7]
Rutin DPPH AssaySC50: 60.25 ± 0.09 μM[2]
Rutin Glycoside DPPH AssaySC50: 29.13 ± 0.15 μM[2]
Quercetin DPPH AssayIC50: ~2.5 µg/mL[8]
Rutin ABTS Assay-[2]
Quercetin ABTS AssayIC50: ~1.5 µg/mL[8]
Anti-inflammatory Activity

Flavonoids can modulate inflammatory responses by inhibiting key enzymes and signaling pathways, such as the NF-κB pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity

CompoundAssay/TargetCell LineEffectReference
Rutin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~53% inhibition at 25 µg/mL[6]
Quercetin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesSignificant reduction at 12.5 µg/mL[6]
Rutin Pro-inflammatory Cytokines (TNF-α, IL-6)RAW 264.7 MacrophagesSimilar inhibition to Rutin Glycoside[2]

Note: Specific quantitative data on the anti-inflammatory activity of this compound is not available in the reviewed literature.

Anticancer Activity

The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Quantitative Data: Anticancer Activity

CompoundCell LineCancer TypeIC50Reference
Quercetin-3-O-glucoside Caco-2Colon Carcinoma79 µg/mL[9]
HepG2Liver Hepatocellular Carcinoma150 µg/mL[9]
Rutin HCT116Colon CancerLess cytotoxic than quercetin at the same dose[10][11]
Quercetin HCT116Colon CancerMore cytotoxic than rutin at the same dose[10][11]

Note: IC50 values for the anticancer activity of this compound are not available in the reviewed literature. Data for Quercetin-3-O-glucoside is provided as a related compound.

III. Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (e.g., 0.1 mM in methanol), test compound, positive control (e.g., ascorbic acid or Trolox), and methanol.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • Add a specific volume of the sample or standard to a 96-well plate.

    • Add an equal volume of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Synthase Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), test compound, and Griess reagent (for nitrite (B80452) quantification).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding the negative control group.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which reacts with nitrite to form a colored product.

    • Measure the absorbance at a specific wavelength (typically 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Lines: Appropriate cancer cell lines (e.g., HCT116, MCF-7).

  • Reagents: MTT solution (e.g., 5 mg/mL in PBS), test compound, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm).

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

IV. Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound1 This compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound1->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Compound1->Anti_inflammatory Anticancer Anticancer Assays (MTT) Compound1->Anticancer Compound2 Rutin Compound2->Antioxidant Compound2->Anti_inflammatory Compound2->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Comparison Comparative Analysis IC50->Comparison NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription

References

Quercetin Glycosides in Silico: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of quercetin (B1663063) and its glycosides against various protein targets. This guide synthesizes experimental data to provide an objective comparison of their binding affinities and potential therapeutic applications.

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, has garnered significant attention for its wide range of pharmacological activities. However, in nature, quercetin predominantly exists as glycosides, where it is attached to one or more sugar moieties. These glycosidic forms exhibit altered physicochemical properties, including solubility and bioavailability, which in turn influence their biological activity. Molecular docking studies have emerged as a powerful in silico tool to predict and compare the binding affinities of quercetin and its various glycosides to specific protein targets, offering insights into their mechanisms of action and therapeutic potential.

This guide provides a comparative overview of docking studies involving quercetin and its common glycosides, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Comparative Binding Affinities

The binding affinity, often represented by binding energy (measured in kcal/mol), is a critical parameter in molecular docking that indicates the strength of the interaction between a ligand (e.g., a quercetin glycoside) and a protein target. A lower, more negative binding energy value suggests a more stable and favorable interaction. The following table summarizes the comparative binding energies of quercetin and its glycosides against several key protein targets from various studies.

LigandProtein TargetPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Quercetin SARS-CoV-2 Main Protease6LU7-7.58 to -7.79-[1][2][3]
Quercetin-3-O-rhamnosideSARS-CoV-2 Main Protease6LU7-9.7-[4][5]
Rutin (Quercetin-3-O-rutinoside)SARS-CoV-2 Main Protease6LU7-8.7-[4][5]
Hyperoside (Quercetin-3-O-galactoside)SARS-CoV-2 Main Protease6LU7-8.4-[5]
DatiscinSARS-CoV-2 Main Protease6LU7-8.2-[5]
Quercetin Angiotensin-Converting Enzyme (ACE)1O86-8.5-[6][7][8][9]
Enalapril (Standard)Angiotensin-Converting Enzyme (ACE)1O86-7.0-[7][9]
Quercetin α-Amylase--DOCK_SCORE: 83.44[10]
Isoquercetin (Quercetin-3-O-glucoside)α-Amylase--DOCK_SCORE: 111.17[10]
Rutin (Quercetin-3-O-rutinoside)α-Amylase--DOCK_SCORE: 131.49[10]
Quercetin Human Inducible Nitric Oxide Synthase (iNOS)--97.17 (Interaction Energy)-[11]
Quercetin Analogue (CID5315126)Human Inducible Nitric Oxide Synthase (iNOS)--150.44 (Interaction Energy)-[11]
Quercetin Mitogen-Activated Protein Kinase 14 (MAPK14)--9.7-[12]
Quercetin Spleen-Tyrosine Kinase (SGK-1)--9.5-[12]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are detailed protocols from the cited studies.

Molecular Docking against SARS-CoV-2 Main Protease[2][4][5]
  • Protein Preparation : The three-dimensional crystal structure of the SARS-CoV-2 main protease (Mpro), PDB ID: 6LU7, was obtained from the Protein Data Bank.[2] All water molecules, heteroatoms, and co-crystallized solvents were removed using UCSF Chimera.[4][5] The protein was then prepared for docking using AutoDockTools, which included adding polar hydrogen atoms and assigning Kollman charges.

  • Ligand Preparation : The 3D structures of quercetin and its glycosides were downloaded from the PubChem database.[4][5] The ligands were prepared for docking by minimizing their energy and converting them to the PDBQT format using AutoDockTools.

  • Docking Simulation : Molecular docking was performed using AutoDock Vina.[4][5] A grid box was defined to encompass the active site of the Mpro. The size and center of the grid box were set to cover the binding pocket of the co-crystallized inhibitor N3.[4][5] The docking parameters were set to default values, and the conformation with the lowest binding energy was selected for analysis.

Molecular Docking against Angiotensin-Converting Enzyme (ACE)[6][7][9]
  • Protein Preparation : The crystallographic structure of the human angiotensin-converting enzyme (ACE), PDB ID: 1O86, was retrieved from the PDB database.[7][9] The protein was prepared by removing water molecules and adding polar hydrogens.

  • Ligand Preparation : The structures of quercetin glycosides and the standard inhibitor, enalapril, were obtained and prepared for docking.[7][9]

  • Docking Simulation : Computational docking analysis was performed using PyRx with the AutoDock Vina option.[7][9] The docking was based on scoring functions to predict the binding affinity and mode of interaction between the ligands and the ACE protein.[7][9]

Visualizing Molecular Interactions and Pathways

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (e.g., PDB: 6LU7, 1O86) - Remove water - Add hydrogens Grid_Box_Definition Define Grid Box (around active site) Protein_Preparation->Grid_Box_Definition Ligand_Preparation Ligand Preparation (Quercetin & Glycosides) - 3D structure generation - Energy minimization Run_Docking_Algorithm Run Docking (e.g., AutoDock Vina) Ligand_Preparation->Run_Docking_Algorithm Grid_Box_Definition->Run_Docking_Algorithm Binding_Energy_Calculation Calculate Binding Energy (kcal/mol) Run_Docking_Algorithm->Binding_Energy_Calculation Pose_Visualization Visualize Binding Poses & Interactions Binding_Energy_Calculation->Pose_Visualization Comparative_Analysis Comparative Analysis Pose_Visualization->Comparative_Analysis

Caption: A generalized workflow for molecular docking studies.

MAPK_Signaling_Pathway Modulation of MAPK Signaling by Flavonoids Extracellular_Stimuli Extracellular_Stimuli Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Cellular_Responses Cellular_Responses Transcription_Factors->Cellular_Responses Quercetin_Glycosides Quercetin_Glycosides Quercetin_Glycosides->MEK Inhibition Quercetin_Glycosides->ERK Inhibition

Caption: Flavonoid modulation of the MAPK signaling pathway.[13]

References

Quercetin 3-O-sophoroside-7-O-rhamnoside as a Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside as a potential biomarker against established markers of inflammation and oxidative stress. This document outlines the current understanding of quercetin glycoside metabolism, presents available analytical methodologies, and compares its potential utility with that of validated, clinically relevant biomarkers.

The validation of any new biomarker is a rigorous process requiring evidence of its analytical validity, clinical validity, and clinical utility. Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid found in plants such as sea buckthorn berries, has been investigated for its potential health benefits.[1][2] However, its journey from a compound of interest to a validated biomarker faces significant challenges, primarily related to its bioavailability and metabolism.

The Challenge of Flavonoid Glycoside Metabolism

A primary obstacle to using this compound as a systemic biomarker is its extensive metabolism following ingestion. Dietary flavonoid glycosides are typically hydrolyzed by intestinal enzymes and gut microbiota into their aglycone form (quercetin) and then undergo significant phase II metabolism in the intestine and liver.[3][4][5] This process involves glucuronidation, sulfation, and methylation, meaning the original glycoside is unlikely to be present in substantial concentrations in the bloodstream.[3][4]

Studies on similar quercetin glycosides have demonstrated very low bioavailability. For instance, a pharmacokinetic study in rats of a structurally similar compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, revealed an absolute bioavailability of only approximately 3.41%.[6][7] This suggests that detecting and quantifying the intact this compound in plasma would be analytically challenging and may not accurately reflect dietary intake or biological activity. Instead, its metabolites are the primary forms found in circulation.[5][8]

Comparison with Established Biomarkers

Given the metabolic challenges of using this compound as a direct biomarker, it is crucial to compare its potential application to existing, validated biomarkers, particularly in the context of inflammation and oxidative stress where quercetin is thought to have effects.

Biomarkers of Inflammation

Inflammation is a key factor in many diseases, and several biomarkers are routinely used in clinical and research settings to measure it.[9]

BiomarkerDescriptionAdvantagesDisadvantages
High-Sensitivity C-Reactive Protein (hs-CRP) An acute-phase protein produced by the liver in response to inflammation.[9]Well-established, standardized assays, widely used in clinical practice.[9]Non-specific, can be elevated in various conditions.
Erythrocyte Sedimentation Rate (ESR) A non-specific measure of inflammation that assesses the rate at which red blood cells settle in a tube.[9][10]Simple, inexpensive test.[10]Lacks specificity and can be influenced by other factors like age and anemia.
Cytokines (e.g., IL-6, TNF-α) Signaling proteins that mediate and regulate immunity and inflammation.[11]Provide specific information about inflammatory pathways.[11]Short half-life, can be costly to measure, and susceptible to issues with sample handling.[11]
Quercetin Metabolites Glucuronidated, sulfated, and methylated forms of quercetin found in plasma and urine.May reflect dietary intake of quercetin and its glycosides.Lack of standardized assays, unclear correlation with specific disease states, and influenced by diet.
Biomarkers of Oxidative Stress

Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous diseases.[12] Several biomarkers are used to quantify the extent of oxidative damage.[13][14]

BiomarkerDescriptionAdvantagesDisadvantages
F2-Isoprostanes Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid.[15]Considered a reliable and sensitive marker of lipid peroxidation in vivo.[15]Requires sophisticated analytical techniques like GC-MS or LC-MS/MS for accurate measurement.[15]
Malondialdehyde (MDA) A product of lipid peroxidation.[15]Widely studied, relatively simple to measure with colorimetric assays.Can be produced by other biological processes, and the common TBARS assay lacks specificity.[15]
8-hydroxy-2'-deoxyguanosine (8-OHdG) A product of oxidative DNA damage.[16]A sensitive marker of DNA oxidation, can be measured in urine, plasma, and tissues.[16]Levels can be influenced by various factors including diet and exercise.
Quercetin Metabolites As described above.May reflect the intake of an antioxidant compound.The antioxidant effect of the metabolites in vivo is complex and may differ from the parent compound.[17] Direct correlation to a reduction in systemic oxidative stress is not well established.

Experimental Protocols

Quantification of Quercetin Glycosides and Metabolites in Biological Samples

The gold standard for the analysis of quercetin and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[8][18]

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) or acetonitrile.[8][18]

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[8][18]

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6][8]

  • Supernatant Collection: Transfer the supernatant to a clean tube.[6][8]

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[6][8]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[6][8]

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to remove any remaining particulates before injection into the LC-MS/MS system.[8]

2. LC-MS/MS Analysis

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[6][7]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization.[6][7] Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.[6][7]

Visualizing the Concepts

biomarker_validation_pathway cluster_discovery Discovery & Preclinical cluster_validation Analytical & Clinical Validation cluster_utility Clinical Utility Candidate Biomarker Candidate Biomarker Analytical Method Development Analytical Method Development Candidate Biomarker->Analytical Method Development Preclinical Studies Preclinical Studies Analytical Method Development->Preclinical Studies Analytical Validation Analytical Validation Preclinical Studies->Analytical Validation Clinical Validation Clinical Validation Analytical Validation->Clinical Validation Clinical Utility Assessment Clinical Utility Assessment Clinical Validation->Clinical Utility Assessment Regulatory Approval Regulatory Approval Clinical Utility Assessment->Regulatory Approval

Biomarker Validation Workflow

quercetin_metabolism Dietary Quercetin Glycosides Dietary Quercetin Glycosides Small Intestine Small Intestine Dietary Quercetin Glycosides->Small Intestine Hydrolysis Quercetin Aglycone Quercetin Aglycone Small Intestine->Quercetin Aglycone Phase II Metabolites Phase II Metabolites Small Intestine->Phase II Metabolites Conjugation Liver Liver Liver->Phase II Metabolites Conjugation Systemic Circulation Systemic Circulation Excretion Excretion Systemic Circulation->Excretion Quercetin Aglycone->Liver Portal Vein Phase II Metabolites->Systemic Circulation

Metabolism of Quercetin Glycosides

Conclusion

While this compound is a compound of interest for its potential biological activities, its validation as a direct biomarker is hampered by low bioavailability and extensive metabolism. It is unlikely that the intact glycoside can be reliably measured in systemic circulation in high enough concentrations to serve as a robust biomarker. Future research should focus on the quantification of its major metabolites (glucuronides and sulfates) and establishing a clear link between their concentrations and specific physiological or pathological states.

In contrast, established biomarkers of inflammation and oxidative stress, such as hs-CRP, F2-isoprostanes, and 8-OHdG, have undergone rigorous validation and are currently used in clinical and research settings. While they may lack perfect specificity, their analytical methods are standardized, and their clinical relevance is well-documented. Therefore, for assessing inflammation and oxidative stress, these validated biomarkers remain the superior choice. The potential role for measuring quercetin metabolites would likely be as a biomarker of dietary flavonoid intake rather than a direct marker of a specific disease process.

References

A Researcher's Guide to Selecting an Analytical Standard for Quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of an analytical standard are paramount for accurate and reproducible results. This guide provides a comparison of commercially available analytical standards of Quercetin 3-O-sophoroside-7-O-rhamnoside, along with standardized protocols for their comparative analysis.

This compound is a flavonoid glycoside found in various plants, including sea buckthorn berries (Hippophae rhamnoides) and the herbs of Viola yedoensis.[1][2][3][4] Its biological activities are a subject of interest in pharmaceutical and nutraceutical research, making the availability of a reliable analytical standard crucial for quantitative analysis, bioactivity screening, and quality control.

Supplier Comparison

Several suppliers offer this compound as an analytical standard. The table below summarizes the publicly available information from a selection of these suppliers. It is important to note that while some suppliers provide a purity value, a comprehensive Certificate of Analysis (CoA) should be requested for detailed information regarding the analytical methods used for characterization and the full impurity profile.

SupplierCAS NumberPurityAdditional Information
ScreenLib64828-40-6Not specifiedOffers the compound as a reference standard.[5]
MOLNOVA64828-40-6Not specifiedMarketed as a reference standard for research use.[6]
BioCrick64828-40-6>98%
MedchemExpress64828-40-6Not specifiedRecommends storage conditions as per the Certificate of Analysis.[2]
DC Chemicals (via Chemsrc)64828-40-698.9%
Shanghai Nianxing Industrial (via Chemsrc)64828-40-695.0%

Note: The information presented is based on data available on the suppliers' websites and may be subject to change. Researchers are strongly encouraged to contact suppliers directly for the most current specifications and to request a Certificate of Analysis.

Recommended Experimental Protocols for Standard Comparison

To ensure the quality and comparability of analytical standards from different sources, a series of analytical tests should be performed. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for the characterization of flavonoid glycosides.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of an analytical standard by separating the main compound from any potential impurities.[7][9]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Analytical standard samples from different suppliers

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a small amount of the analytical standard from each supplier in a suitable solvent (e.g., methanol, DMSO) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a binary mobile phase system. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 257 nm and 355 nm (characteristic for flavonoids)[10]

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, gradually increase it to elute the compound of interest, and then increase it further to wash out any late-eluting impurities, followed by a re-equilibration step. An example gradient is as follows:

      • 0-20 min: 10-50% B

      • 20-25 min: 50-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B

  • Data Analysis: Analyze the resulting chromatograms. The purity of the standard can be calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the specified wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the compound by determining its molecular weight.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer)

  • The same column and mobile phases as used for HPLC analysis can generally be employed.

Procedure:

  • Sample Preparation: Use the same prepared solutions as for the HPLC analysis.

  • LC-MS Conditions:

    • Employ the same chromatographic method as developed for the HPLC purity assessment.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

      • Scan Range: m/z 100-1000

      • Capillary Voltage, Cone Voltage, and other source parameters: Optimize for the specific instrument and compound.

  • Data Analysis:

    • Confirm the presence of the [M+H]+ and/or [M-H]- ions corresponding to the molecular weight of this compound (C33H40O21, Molecular Weight: 772.7 g/mol ).[3]

    • Analyze the fragmentation pattern (MS/MS) if the instrument has this capability, which can provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure and can be used to confirm the identity and assess the purity of the standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • Analytical standard samples

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the standard (typically 5-10 mg) in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment.

  • Data Analysis:

    • Compare the obtained chemical shifts and coupling constants with published data for this compound.

    • The presence of any significant unassigned signals may indicate the presence of impurities. The relative integration of impurity signals to the signals of the main compound can be used for a quantitative purity assessment.

Visualizing the Workflow and a Relevant Biological Pathway

To aid in the systematic comparison of analytical standards and to provide context for their application, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Comparison cluster_evaluation Evaluation & Selection s1 Identify Suppliers s2 Request Certificate of Analysis (CoA) s1->s2 s3 Procure Analytical Standards s2->s3 a1 Visual Inspection & Solubility Tests s3->a1 a2 HPLC-UV/DAD for Purity Assessment a1->a2 a3 LC-MS for Identity Confirmation a2->a3 a4 NMR for Structural Verification a3->a4 e1 Compare Data (Purity, Identity, Impurity Profile) a4->e1 e2 Select Best Performing Standard e1->e2 e3 Document Findings for Internal Quality Control e2->e3 signaling_pathway cluster_stimulus Cellular Stress cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response ros Reactive Oxygen Species (ROS) jnk JNK ros->jnk p38 p38 ros->p38 erk ERK ros->erk ap1 AP-1 Activation jnk->ap1 p38->ap1 erk->ap1 inflammation Inflammation ap1->inflammation apoptosis Apoptosis ap1->apoptosis quercetin Quercetin Glycosides (e.g., this compound) quercetin->jnk Inhibition quercetin->p38 Inhibition quercetin->erk Inhibition

References

A Comparative Guide to Inter-Laboratory Validation of Quercetin 3-O-sophoroside-7-O-rhamnoside Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Quercetin (B1663063) 3-O-sophoroside-7-O-rhamnoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The presented data is a synthesis from various validation studies on quercetin and its glycosides, simulating a prospective inter-laboratory validation study to guide researchers in selecting the appropriate methodology for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of flavonoid glycosides, offering a baseline for what to expect in an inter-laboratory validation study for Quercetin 3-O-sophoroside-7-O-rhamnoside.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.15 - 0.31 mg/kg[1]0.36 ng/mL
Limit of Quantification (LOQ) 0.44 - 0.93 mg/kg[1]1.25 ng/mL
Precision (RSD%) 0.7 - 3.0%[1]< 15%
Accuracy (Recovery %) 84.3 - 102.0%[1]85 - 115%
Selectivity Good, potential for co-eluting interferences.Excellent, based on specific mass transitions.
Throughput Moderate (serial analysis).Moderate (serial analysis).

Table 2: Summary of a Simulated Inter-Laboratory Study

This table presents hypothetical results from three different laboratories to illustrate the expected variability and performance in a validation study.

ParameterMethodLaboratory 1Laboratory 2Laboratory 3
Linearity (R²) HPLC-UV0.99950.99910.9998
UPLC-MS/MS0.99990.99970.9999
Precision (RSD%) HPLC-UV2.5%3.1%2.8%
UPLC-MS/MS4.2%5.5%4.8%
Accuracy (Recovery %) HPLC-UV98.5%101.2%99.8%
UPLC-MS/MS102.3%97.9%105.1%

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for flavonoid glycoside analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of flavonoids.

Sample Preparation:

  • Extraction: 1 gram of the powdered plant material is extracted with 20 mL of 80% methanol (B129727). The mixture is sonicated for 30 minutes at room temperature.

  • Centrifugation: The extract is then centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Instrument: Agilent 1200 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (A) and 0.4% phosphoric acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[1]

  • Injection Volume: 20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for complex matrices or when lower detection limits are required.

Sample Preparation:

  • Extraction: As described for HPLC-UV.

  • Internal Standard Spiking: To 100 µL of the supernatant, 10 µL of a suitable internal standard (e.g., Rutin, 100 ng/mL) is added.

  • Filtration: The mixture is filtered through a 0.22 µm syringe filter into an LC vial.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm).[2][3][4]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).[2][3][4]

  • Flow Rate: 0.4 mL/min.[2][3][4]

  • Ionization Mode: Electrospray negative ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical workflow of an inter-laboratory validation study for a new analytical method.

G cluster_0 Phase 1: Method Development & In-house Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting Method_Development Method Development & Optimization Single_Lab_Validation Single-Laboratory Validation Method_Development->Single_Lab_Validation Protocol_Development Develop Study Protocol Single_Lab_Validation->Protocol_Development Sample_Preparation Prepare & Distribute Homogeneous Samples Protocol_Development->Sample_Preparation Lab_A Laboratory A Analysis Sample_Preparation->Lab_A Lab_B Laboratory B Analysis Sample_Preparation->Lab_B Lab_C Laboratory C Analysis Sample_Preparation->Lab_C Data_Collection Collect & Compile Results Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Final_Report Final Validation Report Statistical_Analysis->Final_Report

Caption: Workflow for an inter-laboratory analytical method validation study.

Quercetin's Role in PI3K/Akt Signaling Pathway

Quercetin has been shown to exert its biological effects, including anti-inflammatory and antioxidant activities, by modulating key cellular signaling pathways. The diagram below illustrates the inhibitory effect of Quercetin on the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Activation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Quercetin Quercetin Quercetin->PI3K Inhibition

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Safe Disposal of Quercetin 3-O-sophoroside-7-O-rhamnoside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid compound, requires specific handling and disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Safety and Hazard Profile

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute oral toxicity (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]

These classifications necessitate that this compound be treated as hazardous waste and not be disposed of through conventional means such as sink drains or general laboratory trash.[2][3]

Proper Disposal Protocol

The overriding principle for the disposal of laboratory waste is to formulate a disposal plan before any experimental work begins.[4] For this compound, all waste materials, including the pure compound, solutions, and contaminated consumables, must be collected and disposed of through an approved hazardous waste management program.[5]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, chemically compatible, and leak-proof container.[2][6] Plastic containers are often preferred for waste storage.[2]

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and any solvents used.

    • Do not mix this waste with incompatible chemicals. It is best practice to segregate halogenated and non-halogenated solvent wastes.[4]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be under the control of laboratory personnel and away from general traffic.[6]

    • Ensure secondary containment is used to prevent spills.[6]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, DMSO, ethanol) capable of removing the residue.[4][5]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]

    • After triple-rinsing, deface or remove the original chemical label from the container before disposing of it as regular trash.[5]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent.

    • Collect the spilled chemical and absorbent materials and place them in the designated hazardous waste container.[5]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the hazardous waste container.[2] Disposal should be conducted at an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_disposal Waste Management Facility A Generate Waste (this compound, contaminated items, rinsate) B Collect in a Labeled, Compatible Hazardous Waste Container A->B C Store in Designated Satellite Accumulation Area B->C D Arrange for Waste Pickup (Contact EHS/Disposal Vendor) C->D E Transport to Approved Waste Disposal Plant D->E External Transfer F Final Disposal (e.g., Incineration) E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling quercetin 3-O-sophoroside-7-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quercetin 3-O-sophoroside-7-O-rhamnoside, a flavonoid glycoside. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 64828-40-6[1]

  • Molecular Formula: C₃₃H₄₀O₂₁[1]

  • Appearance: Typically a solid or powder.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications & Rationale
Respiratory Full-face respirator or a half-mask respirator with appropriate cartridgesNecessary to protect against inhalation of fine dust particles. A full-face respirator also provides eye protection.[2][3]
Eyes Tightly fitting safety goggles with side-shieldsEssential to protect eyes from chemical splashes and airborne particles.[2] If a full-face respirator is not used, these are mandatory.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Protective gloves are crucial to prevent skin contact with the compound.[2][4] Gloves must be inspected before use and changed regularly.
Body Laboratory coat or chemical-resistant clothingA lab coat or impervious clothing provides a barrier against accidental spills and contamination of personal clothing.[2][5]
Feet Closed-toe, chemical-resistant safety footwearProtects feet from spills, splashes, and falling objects in the laboratory.[4]

II. Operational Plan: Handling and Storage

A. Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize the risk of inhaling dust.

  • Emergency Stations: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

B. Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Inspect gloves for any signs of damage.

  • Dispensing: When weighing or transferring the compound, do so carefully to avoid the formation of dust clouds.[6]

  • Spill Management: In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[6] Use appropriate absorbent materials for containment and clean-up, while wearing full PPE. Prevent the chemical from entering drains.[6]

  • Hygiene: After handling, wash hands thoroughly with soap and water.[6] Do not eat, drink, or smoke in the work area.[7]

C. Storage:

  • Store in a tightly sealed container in a cool, dry place.[7] The recommended storage temperature is often 2-8°C.[1]

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. This may involve disposal at a licensed chemical destruction facility.[6] Do not allow the material to be released into the environment or sewer systems.[6]

IV. Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

V. Workflow Diagrams

PPE_Donning_Doffing_Workflow Figure 1: PPE Donning and Doffing Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator don1->don2 don3 Safety Goggles don2->don3 don4 Gloves don3->don4 wash_hands Wash Hands don4->wash_hands Begin Experiment doff1 Gloves doff2 Safety Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator doff3->doff4 finish Finish Handling doff4->finish start Start Handling start->don1 wash_hands->doff1 After Experiment

Figure 1: PPE Donning and Doffing Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。